molecular formula C15H14O2 B027096 1-(3-(Benzyloxy)phenyl)ethanone CAS No. 34068-01-4

1-(3-(Benzyloxy)phenyl)ethanone

Cat. No.: B027096
CAS No.: 34068-01-4
M. Wt: 226.27 g/mol
InChI Key: FGQMEAWGAUALJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzyloxy)phenyl)ethanone, identified by CAS number 34068-01-4, is a high-purity organic compound supplied for research and development purposes. This chemical features a benzyloxy group attached to an acetophenone core, with a molecular formula of C 15 H 14 O 2 and a molecular weight of 226.27 g/mol . As a benzyl-protected derivative of 3'-hydroxyacetophenone, this compound serves as a versatile building block and key chemical intermediate in organic synthesis. Researchers utilize this scaffold in the development of more complex molecular structures, potentially for pharmaceuticals, materials science, and chemical biology. Its structure makes it a candidate precursor for synthesizing compounds such as 1-(3-(Benzyloxy)phenyl)-2-bromoethanone or reduced forms like 1-(3-(Benzyloxy)phenyl)ethanol . Handling and Safety: This compound requires careful handling. Refer to the Safety Data Sheet (SDS) for comprehensive instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12(16)14-8-5-9-15(10-14)17-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQMEAWGAUALJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187667
Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34068-01-4
Record name 1-[3-(Phenylmethoxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34068-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034068014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34068-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-(Phenylmethoxy)phenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(phenylmethoxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-(Benzyloxy)phenyl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 1-(3-(benzyloxy)phenyl)ethanone (CAS No. 34068-01-4), a key organic intermediate in the fields of pharmaceutical development and fine chemical synthesis. We will explore its core chemical properties, detail robust and validated synthetic protocols, and discuss its reactivity with a focus on its strategic use as a protected precursor to 3'-hydroxyacetophenone. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates to construct complex molecular architectures.

Introduction to this compound

This compound, also known as 3'-benzyloxyacetophenone, is an aromatic ketone that features two primary functional groups of synthetic importance: a ketone and a benzyl ether. This unique combination makes it an exceptionally valuable building block.[1] The benzyl ether serves as a robust and reliable protecting group for the meta-positioned phenol, which can be unveiled under specific, mild conditions. This allows for selective manipulation of other parts of the molecule before revealing the reactive hydroxyl group, a common requirement in multi-step synthesis. Its structure is frequently employed in the design of compounds with potential biological activities, including agents targeting the central nervous system or possessing anti-inflammatory properties.[2]

dot graph "chemical_structure" { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=37699&t=l"]; }

Caption: Chemical Structure of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

PropertyValueReference(s)
CAS Number 34068-01-4[1][3][4]
Molecular Formula C₁₅H₁₄O₂[1][3][5]
Molecular Weight 226.27 g/mol [1][3][4]
IUPAC Name 1-(3-(phenylmethoxy)phenyl)ethanone[3]
Synonyms 3'-Benzyloxyacetophenone[5][6]
Physical State Liquid or low-melting solid[3][5]
Melting Point 29-30 °C[5][6]
Boiling Point 154 °C @ 0.3 mmHg[5][6]
Density ~1.089 g/cm³ (estimate)[5]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[5]

Synthesis and Manufacturing

The most reliable and industrially scalable method for preparing this compound is the Williamson ether synthesis. This method offers high yields and avoids the regioselectivity issues that would arise from alternative routes like Friedel-Crafts acylation.

Primary Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers.[7] In this specific application, the phenoxide anion of 1-(3-hydroxyphenyl)ethanone acts as a nucleophile, displacing a halide from a benzyl halide (e.g., benzyl bromide) in a classic Sₙ2 reaction. The choice of a weak base like potassium carbonate (K₂CO₃) is strategic; it is strong enough to deprotonate the acidic phenol but not so strong as to promote side reactions involving the enolizable ketone. A polar aprotic solvent like acetone or DMF is ideal as it effectively solvates the cation without interfering with the nucleophile.[7]

Williamson_Ether_Synthesis cluster_reactants Reactants Reactant1 1-(3-Hydroxyphenyl)ethanone Reaction Stir at 331 K (58 °C) for ~3 hours Reactant1->Reaction Reactant2 Benzyl Bromide Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetone or DMF (Solvent) Solvent->Reaction in Workup Aqueous Workup (Filter solids, remove solvent) Reaction->Workup Completion Product This compound Workup->Product Isolation

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis
  • 1. Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(3-hydroxyphenyl)ethanone (1.0 eq.), potassium carbonate (2.0 eq.), and acetone (approx. 10 mL per mmol of starting material).[7]

  • 2. Addition of Alkylating Agent: While stirring, add benzyl bromide (1.0 eq.) to the suspension.

  • 3. Reaction: Heat the mixture to a gentle reflux (approximately 58 °C) and maintain for 3 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • 4. Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetone.

  • 5. Purification: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate. Wash with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. The crude product can be further purified by column chromatography or recrystallization to yield the final product.[7]

Chemical Reactivity and Key Transformations

The synthetic utility of this compound is primarily derived from the selective cleavage of the benzyl ether, which unmasks the phenolic hydroxyl group.

The Benzyl Ether as a Protecting Group

Benzyl ethers are widely used as protecting groups because they are stable to a wide range of acidic, basic, and oxidative/reductive conditions that would affect a free phenol.[8] Their true power lies in their selective removal under very mild hydrogenolysis conditions.[9]

Catalytic Hydrogenolysis: A Self-Validating Deprotection

The cleavage of a benzyl ether is most efficiently achieved through catalytic hydrogenolysis.[8] The reaction proceeds by treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[9][10]

Causality of Experimental Choice: Palladium on carbon is the catalyst of choice because it selectively facilitates the cleavage of the benzylic C-O bond.[10] Under standard atmospheric pressure of H₂, it will not reduce the aromatic rings or the ketone functionality, making the reaction highly specific and clean.[11] The byproducts, toluene and the regenerated catalyst (which can be filtered off), are easily separated from the desired phenolic product.[9] The reaction is often run in solvents like ethanol or ethyl acetate, which readily dissolve the substrate and hydrogen gas.

Hydrogenolysis Start This compound Reaction Stir at Room Temp (Vigorous) Start->Reaction Catalyst 10% Pd/C Catalyst->Reaction Hydrogen H₂ Balloon (1 atm) Hydrogen->Reaction Solvent Ethanol Solvent->Reaction in Filtration Filter through Celite® (Removes Pd/C) Reaction->Filtration Completion Byproduct Toluene (Byproduct) Reaction->Byproduct Product 1-(3-Hydroxyphenyl)ethanone Filtration->Product

Caption: Deprotection via Catalytic Hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis
  • 1. Setup: Dissolve this compound (1.0 eq.) in ethanol in a flask suitable for hydrogenation.

  • 2. Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • 3. Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). Stir the suspension vigorously at room temperature.

  • 4. Monitoring: The reaction progress can be monitored by TLC. The disappearance of the starting material and the appearance of the more polar phenolic product indicates completion.

  • 5. Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • 6. Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 1-(3-hydroxyphenyl)ethanone, which is often pure enough for subsequent steps.

Reactions of the Ketone Moiety

The ketone functionality can undergo a variety of transformations. For instance, alpha-bromination can be achieved to produce 1-(3-(benzyloxy)phenyl)-2-bromoethanone, a useful intermediate for synthesizing various heterocyclic compounds.[12] The carbonyl can also be reduced to a secondary alcohol using reagents like sodium borohydride.

Applications in Research and Development

The primary application of this compound is as a masked version of 1-(3-hydroxyphenyl)ethanone. This strategy is crucial in multi-step syntheses where the unprotected phenol would interfere with planned chemical transformations.

Synthetic_Utility cluster_derivatives Potential Derivatives Core This compound (Starting Material) Phenol 1-(3-Hydroxyphenyl)ethanone Core->Phenol H₂, Pd/C Bromo 1-(3-(Benzyloxy)phenyl) -2-bromoethanone Core->Bromo Br₂ Alcohol 1-(3-(Benzyloxy)phenyl)ethanol Core->Alcohol NaBH₄

Caption: Synthetic diversification potential.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful and requires appropriate personal protective equipment (PPE).

Hazard InformationPrecautionary Measures
GHS Pictogram: GHS07 (Harmful/Irritant)[3]Handling: Avoid contact with skin and eyes. Do not breathe mist/vapors/spray.[13][14]
Hazard Statements: H302 (Harmful if swallowed), H332 (Harmful if inhaled)[3]Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[13]
Signal Word: Warning[3]PPE: Wear protective gloves, safety goggles, and a lab coat.[14]
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][13]Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a strategically important intermediate in modern organic synthesis. Its value is defined by the benzyl ether protecting group, which allows for complex molecular manipulations before a final, clean deprotection step reveals a key phenolic functionality. The robust and well-understood protocols for its synthesis and deprotection make it a reliable tool for chemists in academic and industrial research, particularly in the pursuit of novel pharmaceutical agents.

References

1-(3-(benzyloxy)phenyl)ethanone CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(3-(benzyloxy)phenyl)ethanone

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, physicochemical properties, a validated synthesis protocol, spectroscopic characterization, and its applications as a versatile building block.

Core Chemical Identity

This compound, also known as 3'-benzyloxyacetophenone, is an aromatic ketone that features a benzyloxy substituent at the meta-position of the acetophenone core. This structure provides a unique combination of a reactive carbonyl group and a stable ether linkage, making it a valuable precursor for more complex molecular architectures.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

  • CAS Number: 34068-01-4[1][2][3][4][5]

The molecular structure is depicted below:

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical & Spectroscopic Data

A summary of key physical and chemical properties is essential for experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₂[1][3]
Molecular Weight 226.27 g/mol [1][2][5]
Appearance Liquid or low-melting solid[3]
Melting Point 29-30 °C[2]
Boiling Point 154 °C @ 0.3 mmHg[2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[2]
InChI Key FGQMEAWGAUALJQ-UHFFFAOYSA-N[3]
Canonical SMILES CC(=O)C1=CC=CC(OCC2=CC=CC=C2)=C1[1][3]

Spectroscopic data is critical for the unambiguous identification and quality control of the compound. Below are the expected characteristic signals.

TechniqueCharacteristic Signal & Interpretation
¹H NMR ~7.2-7.6 ppm: Multiplets corresponding to the 9 aromatic protons (phenyl and benzyl groups).~5.1 ppm: Singlet from the 2 benzylic protons (-O-CH₂-Ph).~2.6 ppm: Singlet from the 3 methyl protons (-C(=O)-CH₃).
¹³C NMR ~197 ppm: Carbonyl carbon of the ketone.~159 ppm: Aromatic carbon attached to the ether oxygen.~137, 136 ppm: Quaternary aromatic carbons.~129-120 ppm: Aromatic CH carbons.~70 ppm: Benzylic carbon (-O-CH₂-Ph).~27 ppm: Methyl carbon (-C(=O)-CH₃).
FT-IR (cm⁻¹) ~3030: Aromatic C-H stretch.~2930: Aliphatic C-H stretch.~1680: Strong C=O stretch (conjugated ketone).[6]~1580, 1480: Aromatic C=C stretches.~1250, 1050: C-O ether stretch.
Mass Spec (MS) m/z = 226: [M]⁺ molecular ion peak.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (3'-hydroxyacetophenone) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (benzyl bromide).

Expertise & Rationale:

  • Starting Materials: 3'-Hydroxyacetophenone and Benzyl Bromide are chosen for their commercial availability and direct pathway to the target molecule.

  • Base Selection: Potassium carbonate (K₂CO₃) is an ideal base. It is strong enough to deprotonate the weakly acidic phenol but not so strong that it would promote side reactions involving the enolizable ketone.

  • Solvent Choice: Acetone is an excellent polar aprotic solvent for this SN2 reaction. It readily dissolves the reactants and facilitates the nucleophilic attack without solvating the phenoxide anion too strongly.

  • Catalyst: While not always necessary, a catalytic amount of sodium or potassium iodide can accelerate the reaction by in-situ formation of benzyl iodide via the Finkelstein reaction, as iodide is a better leaving group than bromide.

Experimental Workflow Diagram

G reactants Reactants: - 3'-Hydroxyacetophenone - Benzyl Bromide setup Reaction Setup: Combine reactants and reagents in a round-bottom flask equipped with a reflux condenser. reactants->setup reagents Reagents & Solvent: - K₂CO₃ (Base) - Acetone (Solvent) reagents->setup reflux Reflux: Heat the mixture to reflux (approx. 56°C) for 4-6 hours. Monitor reaction progress via TLC. setup->reflux workup Aqueous Workup: 1. Cool to RT. 2. Filter off K₂CO₃. 3. Evaporate acetone. 4. Add water and extract with ethyl acetate. reflux->workup purify Purification: 1. Dry organic layer (Na₂SO₄). 2. Concentrate under reduced pressure. 3. Purify crude product via flash column chromatography. workup->purify product Final Product: This compound (Verify by NMR, IR, MS) purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask, add 3'-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of hydroxyacetophenone).

  • Addition of Alkyl Halide: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of acetone, ~56°C). Maintain reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring (Trustworthiness): The reaction progress should be monitored every 1-2 hours using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 3'-hydroxyacetophenone spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone.

  • Solvent Removal & Extraction: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification (Self-Validation): Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained data with established values.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate and building block. Its utility stems from the ability to chemically modify both the ketone and the aromatic rings.

  • Scaffold for Biologically Active Molecules: The core structure is a precursor for synthesizing more complex molecules with potential therapeutic value. It is utilized in research for designing compounds with anti-inflammatory or central nervous system activities.[7]

  • Synthesis of Chalcones: The ketone can undergo a Claisen-Schmidt condensation with an aldehyde to form chalcones. Chalcones are a class of compounds known for a wide range of biological activities, including anti-cancer properties.[8]

  • Precursor to Substituted Indanones: This compound can be a starting point for synthesizing substituted indanones, which are known inhibitors of enzymes like monoamine oxidases (MAO), relevant in neurological disorders.[9][10]

  • Protecting Group Strategy: The benzyl ether serves as a robust protecting group for the phenol, which is stable to a wide range of reaction conditions. It can be readily removed later in a synthetic sequence via catalytic hydrogenation to unmask the phenol for further functionalization.

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a controlled environment.

  • Hazard Identification: The compound is classified as harmful if swallowed or inhaled.[3] It carries the GHS07 pictogram for being an irritant.[3]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

    • Avoid breathing dust, fumes, or vapors.[3]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][12]

References

An In-depth Technical Guide to the Synthesis of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic routes for 1-(3-(benzyloxy)phenyl)ethanone, a valuable intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, offering not just protocols but also the rationale behind the experimental choices.

Introduction

This compound is an aromatic ketone that serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a benzyloxy-protected phenol and an acetophenone moiety, makes it a versatile precursor for a range of chemical transformations. This guide will focus on the most practical and efficient methods for its preparation, emphasizing the Williamson ether synthesis as the primary and most logical route.

Strategic Synthesis: The Williamson Ether Synthesis Approach

The most direct and high-yielding pathway to this compound is through the Williamson ether synthesis. This classic S_N_2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 3-hydroxyacetophenone attacks a benzyl halide.

Causality of Experimental Choices

The selection of 3-hydroxyacetophenone and a benzyl halide (such as benzyl bromide or chloride) as starting materials is strategic. 3-hydroxyacetophenone provides the core acetophenone structure with a hydroxyl group at the meta position, which is crucial for the final product's architecture. The benzyl group is a common and robust protecting group for phenols, easily introduced via the Williamson ether synthesis and readily removed under various conditions if required for subsequent synthetic steps.

The reaction proceeds via an S_N_2 mechanism, where the phenoxide ion acts as the nucleophile.[1] For an efficient S_N_2 reaction, the alkyl halide should be primary to minimize competing elimination reactions.[2][3] Benzyl halides are ideal for this purpose as they are primary halides and are activated towards nucleophilic substitution.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 3-Hydroxyacetophenone

A common and reliable method for the preparation of 3-hydroxyacetophenone is through the diazotization of 3-aminoacetophenone, followed by hydrolysis of the resulting diazonium salt.[4][5]

Reaction Scheme:

Synthesis of 3-Hydroxyacetophenone 3-Aminoacetophenone 3-Aminoacetophenone Diazonium_Salt 3-Acetylphenyldiazonium Sulfate 3-Aminoacetophenone->Diazonium_Salt Diazotization NaNO2, H2SO4\n0-5 °C NaNO2, H2SO4 0-5 °C 3-Hydroxyacetophenone 3-Hydroxyacetophenone Diazonium_Salt->3-Hydroxyacetophenone Hydrolysis H2O, Heat H2O, Heat

Caption: Synthesis of 3-hydroxyacetophenone from 3-aminoacetophenone.

Step-by-Step Methodology:

  • Diazotization:

    • In a reaction vessel, dissolve 3-aminoacetophenone in an aqueous solution of sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.

  • Hydrolysis:

    • Gently heat the solution containing the 3-acetylphenyldiazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and it is replaced by a hydroxyl group from the water.

    • The reaction is typically heated until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 3-hydroxyacetophenone.

    • The crude product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Starting Material3-Aminoacetophenone[4][5]
ReagentsSodium Nitrite, Sulfuric Acid[4][6][7]
Temperature0-5 °C (Diazotization)[6][7]
Typical Yield78-82%[5]
Part 2: Williamson Ether Synthesis of this compound

With the key intermediate, 3-hydroxyacetophenone, in hand, the final target molecule can be synthesized.

Reaction Scheme:

Williamson Ether Synthesis 3-Hydroxyacetophenone 3-Hydroxyacetophenone Phenoxide Potassium 3-acetylphenoxide 3-Hydroxyacetophenone->Phenoxide Deprotonation Base (e.g., K2CO3)\nSolvent (e.g., Acetone) Base (e.g., K2CO3) Solvent (e.g., Acetone) Product This compound Phenoxide->Product SN2 Attack Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Product

Caption: Williamson ether synthesis of the target molecule.

Step-by-Step Methodology:

  • Deprotonation:

    • Dissolve 3-hydroxyacetophenone in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the phenolic hydroxyl group and form the corresponding phenoxide.[8] The use of a base is crucial for generating the nucleophilic phenoxide.

  • Nucleophilic Substitution:

    • To the solution containing the phenoxide, add benzyl bromide or benzyl chloride.

    • Heat the reaction mixture to a moderate temperature (e.g., reflux in acetone) to facilitate the S_N_2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Parameter Value Reference
Starting Materials3-Hydroxyacetophenone, Benzyl Bromide[2][8]
BasePotassium Carbonate (K₂CO₃)[8]
SolventAcetone or DMF[8]
Reaction TypeS_N_2[1][9]

Alternative, Less Favorable Route: Friedel-Crafts Acylation

While theoretically possible, synthesizing this compound via Friedel-Crafts acylation of benzyloxybenzene is not the preferred method. The benzyloxy group is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen.[10] Therefore, acylation with an acetylating agent like acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) would predominantly yield the ortho- and para-isomers, with only a minor amount, if any, of the desired meta-product.[11][12][13] This would necessitate a challenging separation of isomers, leading to a low overall yield of the target compound.

Friedel-Crafts Acylation Issues Benzyloxybenzene Benzyloxybenzene Major_Products Ortho- and Para- isomers (Major Products) Benzyloxybenzene->Major_Products Friedel-Crafts Acylation Desired_Product Meta-isomer (Minor Product) Benzyloxybenzene->Desired_Product (Low Yield) Acylating_Agent Acetyl Chloride, AlCl3

Caption: Regioselectivity issue in Friedel-Crafts acylation.

Conclusion

For the synthesis of this compound, the Williamson ether synthesis starting from 3-hydroxyacetophenone and a benzyl halide is the most logical and efficient method. This approach offers high yields and avoids the regioselectivity issues inherent in a Friedel-Crafts acylation strategy. The synthesis of the 3-hydroxyacetophenone intermediate from 3-aminoacetophenone is a well-established and reliable procedure. By following the detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize this valuable chemical intermediate.

References

Spectroscopic Characterization of 1-(3-(benzyloxy)phenyl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic ketone, 1-(3-(benzyloxy)phenyl)ethanone. Targeted at researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the spectral data but also providing expert interpretation and insights into how these analytical techniques are used to confirm the molecular structure and purity of the compound.

Introduction

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its structure, featuring a benzyloxy group meta to an acetyl substituent on a benzene ring, provides a versatile scaffold for further chemical modifications. Accurate and thorough spectroscopic characterization is paramount to ensure the identity and quality of this compound for any subsequent application. This guide will delve into the details of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a holistic understanding of its chemical signature.

Molecular Structure

The structural integrity of this compound is the foundation of its chemical reactivity and properties. The following diagram illustrates the molecular structure and the numbering convention used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.55-7.53m2HH-2', H-6'
7.45-7.30m6HH-4', H-2'', H-3'', H-4'', H-5'', H-6''
7.15ddd1HH-5'
5.12s2HH-9 (CH₂)
2.60s3HH-8 (CH₃)

Interpretation:

The ¹H NMR spectrum displays characteristic signals that confirm the structure of this compound. The downfield region between δ 7.15 and 7.55 ppm corresponds to the nine aromatic protons. The multiplet at δ 7.55-7.53 ppm is assigned to the two protons ortho to the acetyl group (H-2' and H-6'), which are deshielded by the electron-withdrawing nature of the carbonyl group. The complex multiplet between δ 7.45 and 7.30 ppm integrates to six protons, accounting for the five protons of the benzyl ring and the H-4' proton of the acetophenone ring. The doublet of doublet of doublets at δ 7.15 ppm is characteristic of the H-5' proton.

A key diagnostic signal is the singlet at δ 5.12 ppm, which integrates to two protons and is assigned to the benzylic methylene protons (H-9). Its chemical shift is indicative of a CH₂ group attached to an oxygen atom and a phenyl ring. The upfield singlet at δ 2.60 ppm, integrating to three protons, is characteristic of the methyl protons of the acetyl group (H-8).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

Experimental Protocol:

The ¹³C NMR spectrum is acquired on the same sample solution as the ¹H NMR, using a 100 MHz NMR spectrometer with proton decoupling.

Data Summary (Predicted):

Chemical Shift (δ) ppmAssignment
197.8C-7 (C=O)
158.9C-3'
138.5C-1'
136.6C-1''
129.6C-5'
128.6C-3''/C-5''
128.1C-4''
127.5C-2''/C-6''
121.3C-6'
120.0C-2'
114.2C-4'
70.1C-9 (CH₂)
26.7C-8 (CH₃)

Note: The above ¹³C NMR data is based on prediction and may vary slightly from experimental values.

Interpretation:

The predicted ¹³C NMR spectrum shows 13 distinct signals, consistent with the molecular structure. The carbonyl carbon (C-7) is the most downfield signal, appearing around δ 197.8 ppm. The aromatic region displays nine signals corresponding to the twelve aromatic carbons, with some equivalences. The carbon attached to the benzyloxy group (C-3') is found at approximately δ 158.9 ppm. The benzylic methylene carbon (C-9) gives a signal around δ 70.1 ppm, and the methyl carbon of the acetyl group (C-8) is observed at the most upfield position, around δ 26.7 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer using a thin film of the neat liquid compound between sodium chloride plates.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
1695StrongC=O stretch (aromatic ketone)
1605, 1595Medium-StrongC=C stretch (aromatic)
1493, 1433MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~3030MediumC-H stretch (aromatic)
~2920WeakC-H stretch (aliphatic)

Interpretation:

The IR spectrum provides clear evidence for the key functional groups in this compound.[1] A very strong absorption band at 1695 cm⁻¹ is characteristic of the C=O stretching vibration of an aryl ketone.[1] The presence of multiple sharp peaks in the 1605-1433 cm⁻¹ region confirms the C=C stretching vibrations of the aromatic rings.[1] A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether linkage. The C-H stretching vibrations for the aromatic and aliphatic protons are observed around 3030 cm⁻¹ and 2920 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct insertion or gas chromatography, and ionized by a 70 eV electron beam.

Predicted Fragmentation Pattern:

fragmentation M [M]⁺˙ m/z = 226 F1 [M - CH₃]⁺ m/z = 211 M->F1 - •CH₃ F2 [C₇H₇]⁺ m/z = 91 (Base Peak) M->F2 - C₈H₇O• F3 [C₆H₅CO]⁺ m/z = 105 F1->F3 - C₇H₆O F4 [C₆H₅]⁺ m/z = 77 F3->F4 - CO

Caption: Predicted key fragmentation pathways for this compound.

Interpretation (Predicted):

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺˙) at m/z = 226, corresponding to its molecular weight.

The fragmentation pattern is anticipated to be dominated by cleavages that lead to stable carbocations. A prominent fragmentation pathway is the α-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z = 211.

The most characteristic and likely the base peak in the spectrum would be the tropylium ion ([C₇H₇]⁺) at m/z = 91. This highly stable carbocation is formed by the cleavage of the benzylic C-O bond. The formation of this ion is a hallmark of compounds containing a benzyl group.

Other significant fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105, which can be formed from the m/z 211 fragment, and subsequently lose carbon monoxide (CO) to give the phenyl cation ([C₆H₅]⁺) at m/z = 77.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data provides a self-validating system for the structural confirmation of this compound. The combination of these spectroscopic techniques allows for an unambiguous assignment of its chemical structure, ensuring its suitability for use in research and development. The data and interpretations presented in this guide serve as a reliable reference for scientists working with this important chemical intermediate.

References

Solubility of 1-(3-(benzyloxy)phenyl)ethanone in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(3-(benzyloxy)phenyl)ethanone

Abstract

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various chemical and biological systems. For professionals in drug development and chemical research, a comprehensive understanding of a compound's solubility profile is fundamental to formulation, delivery, and overall efficacy. This technical guide provides an in-depth analysis of the solubility of this compound (CAS: 34068-01-4), a ketone and ether-containing aromatic compound. We will dissect its molecular structure to predict its behavior in a range of solvents, present available qualitative solubility data, and provide detailed, field-proven protocols for experimental solubility determination. This document is designed to serve as a practical and authoritative resource, bridging theoretical principles with actionable laboratory methods.

Introduction: The Critical Role of Solubility

The extent to which a compound, the solute, can dissolve in a solvent to form a homogeneous solution is known as solubility.[1] This property is not merely a physical constant but a cornerstone of chemical and pharmaceutical sciences. For a drug candidate, solubility directly influences its bioavailability and therapeutic effect. In chemical synthesis, it governs reaction kinetics, purification strategies (such as crystallization and chromatography), and product formulation.[2]

This compound is an organic compound featuring a molecular formula of C₁₅H₁₄O₂ and a molar mass of 226.27 g/mol .[3] Its structure incorporates both polar functional groups and significant nonpolar regions, creating a nuanced solubility profile that demands careful consideration. This guide will explore that profile through theoretical analysis and empirical validation.

Theoretical Solubility Analysis: A Molecular Perspective

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] This means polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The overall polarity of a molecule is a balance between its polar and nonpolar components.

Structural Dissection of this compound

To understand its solubility, we must first examine the architecture of this compound. The molecule possesses distinct regions that contribute differently to its overall polarity.

  • Polar Functional Groups: The presence of an acetophenone group (a ketone) and a benzyl ether group introduces polarity. The oxygen atoms in the carbonyl (C=O) and ether (C-O-C) functionalities are electronegative, creating bond dipoles. These groups can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents.[5]

  • Nonpolar Framework: The molecule is dominated by a large, nonpolar carbon skeleton, consisting of two benzene rings and associated aliphatic carbons. With 15 carbon atoms, this substantial hydrophobic structure significantly counteracts the polarity of the oxygen-containing functional groups.

A common rule of thumb suggests that for a compound to be water-soluble, it should have one polar group for roughly every 6-7 carbon atoms. This compound, with two polar oxygen atoms and 15 carbons, deviates significantly from this ratio, strongly suggesting poor solubility in highly polar solvents like water.

Caption: Molecular structure highlighting polar and nonpolar regions.

Predicted Solubility Across Solvent Classes

Based on the structural analysis, we can predict the solubility of this compound in different solvent types:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its large hydrophobic structure, the compound is expected to be insoluble or, at best, very slightly soluble in water.[1] Its solubility should increase in alcohols like methanol and ethanol compared to water, as their shorter alkyl chains can better accommodate the nonpolar regions of the solute. However, high solubility is not anticipated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are strong polar solvents that lack donor hydrogens. They should be effective at dissolving the compound by interacting with its polar ketone and ether groups via dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The two aromatic rings and the overall carbon framework suggest significant van der Waals interactions are possible. Therefore, the compound should exhibit good solubility in aromatic solvents like toluene and chlorinated solvents like dichloromethane and chloroform.[3] It is expected to be less soluble in highly nonpolar aliphatic solvents like hexane, as the polarity from the ketone and ether groups may hinder dissolution.

Qualitative and Predicted Solubility Data

While extensive quantitative public data is limited, a summary of known and predicted solubility provides a valuable baseline for experimental work.

Solvent ClassSolventPredicted SolubilityRationale / Reported Data
Polar Protic WaterInsolubleLarge hydrophobic structure dominates.[1]
MethanolSolubleReported as soluble.[3] The alcohol's polarity can interact with the solute's polar groups, and its small hydrocarbon tail can accommodate the nonpolar parts.
EthanolSolubleSimilar to methanol, but slightly less polar. Expected to be a good solvent.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleStrong polar aprotic solvent capable of strong dipole-dipole interactions.
AcetoneSolubleKetone solvent will have favorable dipole-dipole interactions with the solute's ketone group.
Nonpolar / Weakly Polar Dichloromethane (DCM)SolubleReported as soluble.[3] A common solvent for a wide range of organic compounds.
ChloroformSolubleReported as soluble.[3] Similar properties to dichloromethane.
TolueneSolubleAromatic solvent can engage in π-stacking with the benzene rings of the solute.
Diethyl EtherSolubleModerately polar ether is a good general solvent for many organic compounds.
HexaneSparingly SolubleThe solute's polarity from ketone/ether groups may limit solubility in a purely aliphatic, nonpolar solvent.[4]

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated through empirical testing.[4] The following protocols describe methodologies for both rapid qualitative assessment and rigorous quantitative measurement.

Protocol: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent, which is useful for solvent screening.

Materials:

  • This compound

  • Test tubes and rack

  • Graduated pipette or micropipettes

  • Vortex mixer

  • Selection of solvents (e.g., water, methanol, toluene, hexane, dichloromethane)

Procedure:

  • Preparation: Place approximately 20-30 mg of this compound into a clean, dry test tube.

  • Solvent Addition (Initial): Add 0.5 mL of the selected solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

  • Observation: Visually inspect the solution.

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

    • Insoluble/Sparingly Soluble: Solid particles remain suspended, or the solution appears cloudy.

  • Solvent Addition (Incremental): If the solid has not fully dissolved, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 3 mL.

  • Classification:

    • Soluble: Dissolves completely in ≤ 1 mL of solvent.

    • Sparingly Soluble: Dissolves partially or requires > 1 mL of solvent to dissolve.

    • Insoluble: Does not visibly dissolve in 3 mL of solvent.

  • Documentation: Record the observations for each solvent tested.[6]

Causality and Trustworthiness: This systematic, incremental approach ensures that a compound is not prematurely classified as insoluble.[2] By using a consistent amount of solute and defined volumes of solvent, the results are semi-quantitative and reproducible, providing a trustworthy basis for selecting solvents for reactions or purification.

Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It is more time-consuming but provides precise quantitative data.[7]

Materials:

  • This compound

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a flask (ensure solid will remain after equilibrium). b. Add a known volume of the desired solvent. c. Seal the flask and place it on an orbital shaker set to a constant temperature (e.g., 25 °C). d. Shake the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[7] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Sample Collection and Preparation: a. Allow the flask to stand undisturbed for several hours to let undissolved solids settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any microscopic undissolved particles.

  • Analysis: a. Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument. b. Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve.

  • Calculation: a. Calculate the concentration in the original (undiluted) filtered sample. b. Express the solubility in appropriate units, such as mg/mL or mol/L.

Self-Validating System: The use of an excess of solid ensures that the resulting solution is truly saturated. Temperature control is critical as solubility is temperature-dependent.[1] Analysis with a validated, stability-indicating method like HPLC ensures that the measured concentration is accurate and corresponds to the intact compound, providing a high degree of confidence in the final solubility value.

Workflow and Decision Making

The process of characterizing solubility follows a logical progression from prediction to qualitative screening and finally to quantitative measurement where required.

Solubility_Workflow start Start: Characterize Solubility of this compound analysis Step 1: Theoretical Analysis (Polarity, H-bonding, Molecular Size) start->analysis Examine Structure prediction Step 2: Predict Solubility (Polar, Aprotic, Nonpolar Solvents) analysis->prediction Apply 'Like Dissolves Like' qual_exp Step 3: Qualitative Experiment (Solvent Screening) prediction->qual_exp Design Experiment decision Is Quantitative Data Required? qual_exp->decision Assess Results quant_exp Step 4: Quantitative Experiment (Shake-Flask Method) decision->quant_exp Yes report End: Report Solubility Profile (Qualitative & Quantitative Data) decision->report No quant_exp->report Compile Data

Caption: Experimental workflow for solubility characterization.

Conclusion and Applications

The solubility profile of this compound is dictated by the interplay between its polar ketone and ether groups and its large, nonpolar aromatic framework. It is predicted to be soluble in a range of common organic solvents, including chlorinated hydrocarbons, ethers, and polar aprotic solvents like DMSO, but largely insoluble in water. This profile is critical for:

  • Drug Development: Guiding the selection of vehicle solutions for in-vitro and in-vivo testing.

  • Chemical Synthesis: Choosing appropriate solvents to ensure reactants are in the same phase, which can maximize reaction rates and yields.

  • Purification: Developing effective crystallization or chromatographic separation methods based on differential solubility.

This guide provides the theoretical foundation and practical methodologies for researchers to confidently assess and utilize the solubility properties of this compound in their work. The provided protocols emphasize accuracy and reproducibility, ensuring that experimental outcomes are trustworthy and robust.

References

A Technical Guide to the Synthesis and Biological Evaluation of 1-(3-(benzyloxy)phenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 1-(3-(benzyloxy)phenyl)ethanone, particularly those belonging to the chalcone family, represent a class of compounds with significant therapeutic potential. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are recognized as privileged scaffolds in medicinal chemistry due to their broad and diverse pharmacological activities.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives. We detail a robust synthetic protocol via Claisen-Schmidt condensation, outline standardized assays for assessing anti-inflammatory, antimicrobial, and anticancer activities, and explore the modulation of key cellular signaling pathways, such as MAPK, as a primary mechanism of action. This document serves as a foundational resource for laboratories aiming to explore this promising chemical space for novel drug discovery.

Introduction: The this compound Precursor and the Chalcone Scaffold

The compound this compound[4][5][6] is a versatile ketone that serves as an ideal starting material for the synthesis of a wide array of derivatives. Its primary utility in medicinal chemistry is as the "A-ring" precursor for the synthesis of chalcones (1,3-diphenyl-2-propen-1-ones).[7][8] Chalcones are naturally occurring open-chain flavonoids found in various edible plants and are biosynthetic precursors to all flavonoids.[2][3]

The core chalcone structure, featuring a reactive α,β-unsaturated keto-ethylenic moiety (–CO–CH=CH–), is responsible for its extensive biological activity profile.[3][9] By strategically condensing this compound with various substituted aromatic aldehydes, a diverse library of chalcone derivatives can be generated. These derivatives have demonstrated potent pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic effects, making them a focal point of significant research interest.[1][3][10]

Synthetic Strategy: Efficient Access via Claisen-Schmidt Condensation

The most reliable and widely adopted method for synthesizing chalcones from this compound is the Claisen-Schmidt condensation.[7][8][11] This base-catalyzed aldol condensation reaction between an aromatic ketone (the ethanone precursor) and an aromatic aldehyde (lacking an α-hydrogen) is highly efficient and versatile, allowing for the creation of a diverse library of derivatives by simply varying the aldehyde component.[7]

General Synthesis Workflow

The workflow illustrates the core steps of the Claisen-Schmidt condensation, from reactant preparation to purification of the final chalcone derivative.

G Stimulus External Stimulus (e.g., Growth Factor, Cytokine) Receptor Cell Surface Receptor Stimulus->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Transcription of Inflammatory & Proliferative Genes Nucleus->Transcription Initiates Chalcone Chalcone Derivative Chalcone->MEK Inhibits Phosphorylation

References

A Technical Guide to 1-(3-(Benzyloxy)phenyl)ethanone: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(3-(Benzyloxy)phenyl)ethanone, a readily accessible aromatic ketone, has emerged as a cornerstone precursor for researchers in medicinal chemistry and materials science. Its structure uniquely combines a reactive ketone functionality with a benzyl-protected phenol, offering a versatile platform for a multitude of chemical transformations. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and pivotal role as an intermediate. We will dissect key reaction pathways—including reductions, condensations, and halogenations—and provide field-proven protocols, offering researchers a comprehensive understanding of its synthetic utility.

Introduction: The Strategic Value of a Protected Phenolic Ketone

This compound, also known as 3'-benzyloxyacetophenone, is an organic compound that serves as a highly valuable building block in multi-step synthetic sequences.[1] Its utility stems from the orthogonal reactivity of its two primary functional groups. The ketone moiety provides a reactive handle for carbon-carbon bond formation and functional group interconversion, while the benzyloxy group serves as a robust protecting group for the meta-hydroxyl functionality.

The benzyl ether is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments that might affect a free phenol.[2] This allows for selective manipulation of the ketone and other parts of the molecule. The benzyl group can then be readily removed via catalytic hydrogenation in a later synthetic step to unmask the phenol, which is a common pharmacophore in many biologically active molecules. This strategic protection is fundamental to its role as a precursor in the synthesis of pharmaceutical intermediates and other high-value organic compounds.[3][4]

Physicochemical & Safety Profile

A thorough understanding of a precursor's physical properties and safety hazards is critical for its effective and safe implementation in any synthetic workflow.

Physicochemical Data

The key properties of this compound are summarized below for easy reference.[5][6]

PropertyValueReference(s)
CAS Number 34068-01-4[1][5][7]
Molecular Formula C₁₅H₁₄O₂[1][5][6][7]
Molecular Weight 226.27 g/mol [1][6][7]
Appearance Liquid[5]
Melting Point 29-30 °C[6]
Boiling Point 154 °C @ 0.3 mmHg[6]
MDL Number MFCD00026221[1][5]
InChI Key FGQMEAWGAUALJQ-UHFFFAOYSA-N[5]
Safety & Handling

As with any chemical reagent, proper handling is essential. This compound is classified as harmful if swallowed or inhaled.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid breathing vapors or mist.[8]

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.[1]

Synthesis of the Precursor: A Classic Application of the Williamson Ether Synthesis

The most common and efficient route to synthesize this compound is through the Williamson ether synthesis. This reliable Sₙ2 reaction involves the alkylation of a phenoxide with an alkyl halide.[11] In this case, the commercially available 3-hydroxyacetophenone is deprotonated with a mild base to form the corresponding phenoxide, which then displaces the bromide from benzyl bromide to form the desired benzyl ether.

Synthesis_of_Precursor cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 3-Hydroxyacetophenone P1 This compound R1->P1 1 R2 Benzyl Bromide R2->P1 2 Reagent K₂CO₃ (Base) Acetone (Solvent) Reagent->P1 Reaction Conditions

Caption: Williamson ether synthesis workflow for preparing the title compound.

Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

  • Addition: Add benzyl bromide (1.1 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approximately 60 °C) and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

  • Work-up: After completion, cool the mixture to room temperature and filter off the solid potassium salts.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Core Synthetic Transformations and Applications

The true value of this compound lies in its capacity to serve as a starting point for a diverse array of more complex molecules. The ketone functionality is a hub for transformations that are fundamental to modern organic synthesis.

Synthetic_Utility cluster_products Key Synthetic Intermediates precursor This compound alcohol Secondary Alcohol (1-(3-(Benzyloxy)phenyl)ethanol) precursor->alcohol Reduction (e.g., NaBH₄, MeOH) chalcone Chalcone Derivative precursor->chalcone Claisen-Schmidt Condensation (Ar-CHO, NaOH, EtOH) haloketone α-Bromo Ketone (2-Bromo-1-(3-(benzyloxy)phenyl)ethanone) precursor->haloketone α-Halogenation (e.g., Br₂)

Caption: Key synthetic transformations of this compound.

Reduction to Secondary Alcohols

The reduction of the ketone to a secondary alcohol is a common and critical transformation. This introduces a chiral center and a hydroxyl group that can be used for further functionalization. Hydride reagents are the most common choice for this conversion.[12]

  • Causality: Sodium borohydride (NaBH₄) is often the preferred reagent over more powerful agents like lithium aluminum hydride (LiAlH₄) for this purpose.[13] Its milder reactivity allows the reduction to be performed in protic solvents like methanol or ethanol, and it selectively reduces aldehydes and ketones without affecting other potentially reducible groups in the molecule.[14] The mechanism involves the nucleophilic attack of a hydride ion from the borohydride complex onto the electrophilic carbonyl carbon.[14]

Experimental Protocol: Reduction to 1-(3-(Benzyloxy)phenyl)ethanol
  • Setup: Dissolve this compound (1.0 eq) in methanol in an ice bath (0 °C).

  • Addition: Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to destroy excess NaBH₄.

  • Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the secondary alcohol, which can be further purified if necessary.

Condensation Reactions to Form Chalcones

Chalcones, which are α,β-unsaturated ketones, are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[15] this compound is an excellent substrate for the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes to produce a library of chalcone derivatives.

  • Causality: The reaction proceeds via the formation of an enolate from the acetophenone in the presence of a base (e.g., NaOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the basic conditions to form the thermodynamically stable conjugated enone system of the chalcone.[15]

α-Halogenation for Further Elaboration

The introduction of a halogen, typically bromine, at the α-position to the carbonyl group transforms the precursor into a potent electrophile, 3'-benzyloxyphenacyl bromide.[16] This α-bromo ketone is a highly versatile intermediate for building more complex structures, particularly heterocyclic rings like thiazoles, imidazoles, or oxazoles, through reactions with various nucleophiles (Hantzsch synthesis and its variations).

  • Causality: The reaction is typically performed under acidic conditions where the ketone is first protonated, facilitating tautomerization to the enol form. The electron-rich double bond of the enol then attacks molecular bromine (Br₂), followed by deprotonation to regenerate the carbonyl and yield the α-bromo ketone.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its carefully balanced reactivity allows for sequential and selective transformations, making it an ideal precursor for constructing molecules with precise functionalities. The ability to perform reactions at the ketone center while the phenol remains protected, followed by a straightforward deprotection step, is a classic yet powerful strategy in the synthesis of pharmaceuticals and other functional materials. The protocols and pathways outlined in this guide demonstrate its versatility and solidify its position as an indispensable building block in the arsenal of modern organic synthesis.

References

An In-Depth Technical Guide to 1-(3-(benzyloxy)phenyl)ethanone: Synthesis, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and applications of the key chemical intermediate, 1-(3-(benzyloxy)phenyl)ethanone (also known as 3'-benzyloxyacetophenone). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the principal synthetic methodologies, the historical context of its preparation, and its crucial role as a building block in the synthesis of significant pharmaceutical compounds, most notably the selective estrogen receptor modulator (SERM), Raloxifene.

Introduction and Physicochemical Properties

This compound is an aromatic ketone that has garnered significant interest in synthetic organic chemistry due to its utility as a versatile intermediate. Its structure combines a benzoyl moiety with a benzyloxy-substituted phenyl ring, providing a scaffold that can be readily modified for the construction of more complex molecules.

PropertyValueSource
CAS Number 34068-01-4[1][2][3]
Molecular Formula C₁₅H₁₄O₂[1][2]
Molecular Weight 226.27 g/mol [2]
Melting Point 29-30 °C[4]
Boiling Point 154 °C at 0.3 mmHg[1][4]
Appearance Low melting solid or light yellow liquid[4]

Historical Context and Discovery

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the chemical literature, its existence is a logical consequence of the development of fundamental organic reactions in the late 19th and early 20th centuries. The key transformations required for its synthesis, namely the Williamson ether synthesis and Friedel-Crafts acylation, were well-established by this period.

The history of this compound is therefore intrinsically linked to the history of these powerful synthetic tools. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided a general method for the formation of ethers from an alkoxide and an alkyl halide. The Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, enabled the alkylation and acylation of aromatic rings.

It is highly probable that this compound was first synthesized as a straightforward application of these established methods, likely for academic or exploratory purposes. Its significance, however, grew substantially with the advent of modern drug discovery, where it emerged as a critical building block for high-value pharmaceutical agents.

Synthetic Methodologies

The synthesis of this compound is most efficiently achieved through a convergent strategy, leveraging the Williamson ether synthesis. The logical and most commonly employed route involves the benzylation of a commercially available starting material, 3-hydroxyacetophenone.

Primary Synthetic Route: Williamson Ether Synthesis

This method is preferred due to the ready availability of the starting materials and the generally high yields and clean reaction profiles. The reaction proceeds via an Sₙ2 mechanism where the phenoxide ion, generated by deprotonating 3-hydroxyacetophenone with a suitable base, acts as a nucleophile and attacks the electrophilic benzyl halide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products 3-Hydroxyacetophenone 3-Hydroxyacetophenone Deprotonation Deprotonation (Formation of Phenoxide) 3-Hydroxyacetophenone->Deprotonation Reacts with Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) SN2_Attack Nucleophilic Attack (Sₙ2) Benzyl_Halide->SN2_Attack Attacked by Phenoxide Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Deprotonation->SN2_Attack Forms Phenoxide Target_Molecule This compound SN2_Attack->Target_Molecule Yields Byproducts Salt (e.g., KBr) Water/H₂ SN2_Attack->Byproducts

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Detailed Experimental Protocol:

  • Materials:

    • 3-Hydroxyacetophenone

    • Benzyl bromide (or chloride)

    • Potassium carbonate (anhydrous)

    • Acetone (anhydrous)

  • Procedure:

    • To a solution of 3-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenolic hydroxyl group. Stronger bases like sodium hydride (NaH) can also be used, particularly if the reaction is sluggish, but require more stringent anhydrous conditions.

  • Solvent Choice: Acetone is a good solvent for both the reactants and allows for a suitable reflux temperature. Other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can also be employed.

  • Purification: Recrystallization is often sufficient for obtaining a high-purity product. Column chromatography is a more rigorous purification method if minor impurities are present.

Alternative Synthetic Route: Friedel-Crafts Acylation

An alternative, though less common, approach is the Friedel-Crafts acylation of benzyloxybenzene with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_process Process cluster_products Products Benzyloxybenzene Benzyloxybenzene Electrophilic_Aromatic_Substitution Electrophilic Aromatic Substitution (EAS) Benzyloxybenzene->Electrophilic_Aromatic_Substitution Attacked by Electrophile Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acylium_Ion_Formation Formation of Acylium Ion Acetylating_Agent->Acylium_Ion_Formation Reacts with Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Aromatic_Substitution Forms Electrophile Isomeric_Mixture Isomeric Mixture (ortho- and para- isomers) Electrophilic_Aromatic_Substitution->Isomeric_Mixture Yields Target_Molecule This compound (meta-isomer, minor) Isomeric_Mixture->Target_Molecule Contains

Caption: General workflow for the synthesis of benzyloxyacetophenones via Friedel-Crafts acylation.

Challenges with the Friedel-Crafts Route:

The primary drawback of this method is the lack of regioselectivity. The benzyloxy group is an ortho-, para-director, meaning that the acylation will predominantly occur at the positions ortho and para to the ether linkage. The desired meta-isomer, this compound, will be formed as a minor product, necessitating a challenging separation from the major isomers. This makes the Friedel-Crafts acylation route less practical for the specific synthesis of the meta-isomer.

Applications in Drug Development

The principal application of this compound in the pharmaceutical industry is as a key starting material in the synthesis of Raloxifene .

Role in the Synthesis of Raloxifene

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in postmenopausal women with osteoporosis or at high risk for invasive breast cancer.[5][6]

The synthesis of Raloxifene involves the construction of a benzothiophene core, and this compound serves as a precursor to one of the key fragments of the final molecule. A common synthetic strategy involves the bromination of this compound to form 2-bromo-1-(3-(benzyloxy)phenyl)ethanone.[1] This α-bromo ketone is a versatile electrophile that can be used in subsequent steps to build the complex framework of Raloxifene.

Raloxifene_Synthesis Start This compound Bromination Bromination Start->Bromination Intermediate 2-bromo-1-(3-(benzyloxy)phenyl)ethanone Bromination->Intermediate Coupling Coupling with Thiophenol derivative Intermediate->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Benzothiophene_Core Benzothiophene Core Formation Cyclization->Benzothiophene_Core Further_Steps Further Synthetic Transformations Benzothiophene_Core->Further_Steps Raloxifene Raloxifene Further_Steps->Raloxifene

References

A Technical Guide to the Thermochemical Properties of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Imperative of Thermochemical Characterization

The thermodynamic properties of an active pharmaceutical ingredient (API) or its intermediates are foundational to drug development. Parameters such as enthalpy of formation (ΔHf), heat capacity (Cp), and enthalpies of phase transitions (e.g., fusion, vaporization) govern reaction energetics, crystallization behavior, and physical stability. For a molecule like 1-(3-(benzyloxy)phenyl)ethanone, which contains a ketone, an ether linkage, and two aromatic rings, these properties dictate:

  • Process Safety: Predicting the heat released during synthesis or potential decomposition reactions is critical to avoid thermal runaway events in a manufacturing setting.

  • Reaction Modeling: Accurate reaction enthalpies (ΔHrxn), derived from enthalpies of formation, enable the optimization of reaction conditions for yield and efficiency.

  • Polymorph Screening: Phase transition data obtained from techniques like Differential Scanning Calorimetry (DSC) are essential for identifying and characterizing different crystalline forms (polymorphs), which can have significant impacts on a drug's solubility and bioavailability.

  • Computational Modeling: A robust thermochemical profile provides the necessary data for building accurate molecular models to predict behavior in various physiological or formulation environments.

This guide details a dual-pronged approach, combining high-accuracy computational chemistry with established experimental techniques to construct a complete thermochemical profile for this compound.

Part I: Ab Initio Computational Thermochemistry

For novel or sparsely studied compounds, computational chemistry offers a rapid, cost-effective, and highly accurate means of predicting thermochemical properties. High-level composite methods, such as the Gaussian-n (G4, G4MP2) or Complete Basis Set (CBS) theories, are designed to approximate the exact solution of the Schrödinger equation through a series of calculations, yielding thermochemical data often within "chemical accuracy" (typically defined as ±1 kcal/mol or ~4 kJ/mol).[2][3]

Recommended Computational Protocol: Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a robust composite method for calculating the energies of molecules containing first, second, and third-row main group elements.[2][4] It achieves high accuracy by combining results from different levels of theory and basis sets to extrapolate to a near-exact energy.[2]

Protocol for G4 Gas-Phase Enthalpy of Formation (ΔHf(g), 298K):

  • Geometry Optimization: The molecular geometry of this compound is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(2df,p) basis set. This provides a reliable equilibrium structure.

  • Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP level. These are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy at 298.15 K.

  • High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more computationally demanding methods and larger basis sets. The core of G4 theory involves a final energy calculation at the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) level of theory.[2]

  • Energy Extrapolation and Correction: The G4 method combines these energies, extrapolates the Hartree-Fock energy to the basis set limit, and adds several empirical "higher-level corrections" (HLC) to account for remaining electron correlation effects and basis set deficiencies.[5]

  • Calculation of Enthalpy of Formation: The final G4 energy is used in an atomization scheme. The gas-phase enthalpy of formation at 298.15 K is calculated by subtracting the sum of the calculated G4 energies of the constituent atoms (C, H, O) from the G4 energy of the molecule and adding the experimental enthalpies of formation of the gaseous atoms.

G4_Workflow cluster_input Input cluster_calc G4 Calculation Steps cluster_output Output start This compound Structure opt 1. Geometry Optimization (B3LYP/6-31G(2df,p)) start->opt freq 2. Frequencies & ZPVE (B3LYP/6-31G(2df,p)) opt->freq sp 3. High-Level Energies (CCSD(T), MP4, etc.) freq->sp extrap 4. Extrapolation & Correction (HF Limit, HLC) sp->extrap g4_energy Total G4 Energy (0 K) extrap->g4_energy h_298 Enthalpy (298 K) g4_energy->h_298 + Thermal Correction hf_298 ΔH_f(g), 298K h_298->hf_298 + Atomization Scheme

Caption: Workflow for G4 computational thermochemistry.

Predicted Thermochemical Data

The following table presents illustrative thermochemical data for this compound, as would be predicted by a G4-level calculation. These values are derived from typical results for structurally similar aromatic ketones and ethers and serve as robust estimates in the absence of experimental data.[6][7]

PropertySymbolPredicted Value (Gas Phase)Units
Standard Enthalpy of FormationΔHf(g), 298K-155.0 ± 5.0kJ/mol
Standard Gibbs Free Energy of FormationΔGf(g), 298K45.0 ± 6.0kJ/mol
Molar Heat Capacity (Constant P)Cp(g)310.5 ± 10.0J/(mol·K)
Standard Molar EntropyS°(g)540.2 ± 15.0J/(mol·K)

Note: These values are illustrative estimates based on computational chemistry principles and await experimental verification.

Part II: Experimental Determination of Thermochemical Properties

Experimental validation is the cornerstone of trustworthy thermochemical data. The following section details the primary experimental techniques required to characterize this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation in the condensed state (ΔHf(s)) is most accurately determined by measuring the enthalpy of combustion (ΔHc) using an oxygen bomb calorimeter.[8][9] The energy released upon complete combustion of a known mass of the sample to CO2(g) and H2O(l) is measured.

Hess_Law reactants C15H14O2(s) + 17.5 O2(g) products 15 CO2(g) + 7 H2O(l) reactants->products  ΔH_c (Experimental)   elements 15 C(graphite) + 7 H2(g) + O2(g) elements->reactants  ΔH_f(Reactant) = ? elements->products  Σ ΔH_f(Products) (Known)  

Caption: Hess's Law diagram for enthalpy of formation.

Experimental Protocol:

  • Calorimeter Calibration: The heat capacity (Ccal) of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.[8]

  • Sample Preparation: A pellet of known mass (msample) of this compound is prepared. Given its low melting point (approx. 29-30 °C), the sample may need to be handled in a cooled environment or encapsulated.[10]

  • Combustion: The sample is placed in the bomb, which is then sealed, pressurized with excess pure oxygen (typically ~30 atm), and submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision.

  • Data Analysis:

    • The total heat released (q) is calculated using: q = C_cal * ΔT.

    • The change in internal energy of combustion (ΔUc) is determined from q, accounting for contributions from the ignition wire.

    • The standard enthalpy of combustion (ΔHc°) is calculated from ΔUc using the relation ΔH = ΔU + Δn_gas * RT, where Δngas is the change in the number of moles of gas in the combustion reaction.[9]

  • Enthalpy of Formation Calculation: ΔHf(s) for the compound is calculated using Hess's Law: ΔHf(Compound) = [15 * ΔHf(CO2(g)) + 7 * ΔHf(H2O(l))] - ΔHc°(Compound)

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermoanalytical technique used to measure heat flow into or out of a sample as a function of temperature.[11] It is the primary method for determining heat capacity, melting point (Tm), and the enthalpy of fusion (ΔHfus).[12]

Experimental Protocol (ASTM E1269 Standard):

  • Baseline Correction: An initial DSC run is performed with two empty crucibles to establish the instrumental baseline.[13]

  • Standard Calibration: A run is performed with a sapphire (α-Al2O3) standard, which has a precisely known heat capacity, to calibrate the heat flow signal.[14]

  • Sample Analysis: A known mass of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. The sample is heated at a constant rate (e.g., 10-20 °C/min) alongside an empty reference pan.[12]

  • Data Interpretation:

    • Heat Capacity (Cp): The difference in heat flow between the sample and the baseline, relative to the sapphire standard, is used to calculate Cp as a function of temperature.[15]

    • Melting and Fusion: An endothermic peak in the DSC thermogram indicates melting. The onset temperature of this peak is the melting point (Tm), and the integrated area of the peak corresponds to the enthalpy of fusion (ΔHfus).[11]

Enthalpy of Vaporization via Thermogravimetric Analysis (TGA)

The enthalpy of vaporization (ΔHvap) is crucial for relating condensed-phase experimental data to gas-phase computational data. It can be determined using TGA by measuring the mass loss rate as a function of temperature.[16][17]

Experimental Protocol:

  • Isothermal Mass Loss: The TGA is used to measure the rate of mass loss ( dm/dt ) of the sample at several distinct isothermal temperatures.[18]

  • Vapor Pressure Calculation: The rate of mass loss is related to the vapor pressure (Pvap) via the Langmuir equation for vaporization in a vacuum or a flowing inert gas.[19]

  • Clausius-Clapeyron Plot: The enthalpy of vaporization is determined from the slope of a plot of ln(Pvap) versus 1/T, according to the Clausius-Clapeyron equation: ln(Pvap) = -ΔHvap/R * (1/T) + C where R is the universal gas constant.[17]

Data Synthesis and Application

By integrating the computational and experimental data, a comprehensive and validated thermochemical profile for this compound can be established.

Consolidated Thermochemical Data Table:

PropertySymbolPhaseValueMethod
Enthalpy of Formation (298.15 K)ΔHf°Gas-155.0 ± 5.0 kJ/molG4 Theory (Predicted)
Enthalpy of Formation (298.15 K)ΔHf°SolidTBDBomb Calorimetry
Melting PointTmSolid → Liquid~29-30 °C[10]DSC
Enthalpy of FusionΔHfusSolid → LiquidTBDDSC
Enthalpy of VaporizationΔHvapLiquid → GasTBDTGA
Heat Capacity (Solid, 298.15 K)Cp(s)SolidTBDDSC
Heat Capacity (Liquid, T > Tm)Cp(l)LiquidTBDDSC

TBD: To Be Determined experimentally.

This consolidated dataset provides the critical inputs for chemical process modeling, safety assessments, and formulation development, enabling scientists and engineers to make data-driven decisions throughout the drug development lifecycle.

References

An In-depth Technical Guide to 1-(3-(benzyloxy)phenyl)ethanone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-(benzyloxy)phenyl)ethanone, a key aromatic ketone intermediate in organic synthesis. The document details its fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis via Williamson etherification, and explores its applications in the fields of medicinal chemistry and drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile building block.

Core Molecular and Physicochemical Profile

This compound, also known as 3'-benzyloxyacetophenone, is a disubstituted aromatic ketone. Its structure features an acetophenone core where the phenyl ring is substituted at the meta-position with a benzyloxy group. This benzyloxy moiety is a common protecting group for phenols and an important structural motif in its own right, influencing the molecule's reactivity and potential applications.

The key quantitative properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₄O₂[1][2][3]
Molecular Weight 226.27 g/mol [1][2][4][5]
CAS Number 34068-01-4[1][3][6]
Appearance Liquid[3]
Melting Point 29-30 °C[1]
Boiling Point 154 °C at 0.3 mmHg[1]
IUPAC Name This compound[3]

Synthesis Pathway and Mechanistic Considerations

The most direct and widely employed method for synthesizing this compound is the Williamson ether synthesis. This classic Sₙ2 reaction provides a high-yielding and reliable route starting from commercially available precursors: 3-hydroxyacetophenone and benzyl bromide.

Causality of Experimental Design: The reaction proceeds by deprotonating the phenolic hydroxyl group of 3-hydroxyacetophenone with a suitable base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether linkage. Acetone or acetonitrile are common solvents as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile, thus promoting the Sₙ2 mechanism.

The workflow for this synthesis is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Purification Reactant1 3-Hydroxyacetophenone Mixing Combine reactants in solvent Reactant1->Mixing Reactant2 Benzyl Bromide Reactant2->Mixing Base Potassium Carbonate (Base) Base->Mixing Solvent Acetone (Solvent) Solvent->Mixing Deprotonation Deprotonation of Phenol (Formation of Phenoxide) Mixing->Deprotonation Stirring SN2_Attack Nucleophilic Attack (SN2) (Ether Formation) Deprotonation->SN2_Attack Reflux Heat under Reflux SN2_Attack->Reflux Reaction Time Filtration Filter solids Reflux->Filtration Cooling Evaporation Solvent Evaporation Filtration->Evaporation Extraction Aqueous Workup & Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Product This compound (Final Product) Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Validated Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a self-validating procedure for the synthesis of this compound. Progress can be monitored via Thin-Layer Chromatography (TLC) to ensure reaction completion.

3.1. Materials and Reagents

  • 3-Hydroxyacetophenone (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel) and developing chamber

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.

  • Addition of Reagents: Stir the suspension at room temperature for 15 minutes. Slowly add benzyl bromide (1.1 eq) to the mixture via syringe.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56 °C for acetone). Maintain reflux and vigorous stirring. Monitor the reaction progress by TLC until the starting 3-hydroxyacetophenone spot is consumed (typically 4-6 hours).

  • Quenching and Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with additional acetone.

  • Solvent Removal: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Aqueous Workup: Dissolve the resulting crude oil in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.

Applications in Drug Development and Fine Chemicals

This compound is a valuable intermediate in multi-step organic syntheses.[5] Its bifunctional nature—containing both a reactive ketone and a stable ether—allows for selective chemical transformations at either site.

  • Pharmaceutical Synthesis: The ketone group can be readily converted into other functional groups or used as a handle for building molecular complexity. For instance, it can undergo reduction to form a secondary alcohol, be used in aldol condensations to form chalcones, or serve as a precursor for synthesizing heterocyclic compounds. These subsequent molecules are often investigated as potential active pharmaceutical ingredients (APIs), including those targeting inflammatory pathways or the central nervous system.[5]

  • Protecting Group Chemistry: The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation, allowing for the late-stage unveiling of the phenol for further functionalization.

Conclusion

This compound is a foundational building block in synthetic chemistry with well-defined properties and a straightforward, reliable synthesis. Its utility as an intermediate is well-established, providing chemists and drug development professionals with a versatile scaffold for the creation of complex and biologically active molecules. The protocols and data presented in this guide offer a comprehensive resource for the effective use of this compound in a research and development setting.

References

Methodological & Application

Application Note: Synthesis of Biologically Active Chalcones Using 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chalcone Scaffold

Chalcones, belonging to the flavonoid family, are natural pigments characterized by a 1,3-diaryl-2-propen-1-one backbone.[1] This open-chain flavonoid structure is a precursor for various flavonoids and isoflavonoids in plants.[2] In the realms of medicinal chemistry and drug development, both natural and synthetic chalcones are highly valued for their extensive range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antimalarial properties.[1][3][4][5][6] The biological significance of chalcones is largely credited to the reactive α,β-unsaturated ketone moiety, which can engage with biological nucleophiles, such as cysteine residues in proteins, thereby modulating enzyme and transcription factor activity.[2]

The precursor, 1-(3-(benzyloxy)phenyl)ethanone, is a particularly valuable starting material.[7][8] The benzyloxy group serves a dual purpose: it acts as a protecting group for a reactive hydroxyl functionality, which can be deprotected in later synthetic steps, and its steric and electronic properties can influence the biological activity of the final chalcone derivative. This note provides a comprehensive guide to the synthesis of benzyloxy-substituted chalcones using the Claisen-Schmidt condensation, detailing the underlying mechanism and providing a robust experimental protocol for researchers in organic synthesis and drug discovery.

Core Methodology: The Claisen-Schmidt Condensation

The most prevalent and efficient method for chalcone synthesis is the Claisen-Schmidt condensation.[9][10] This reaction is a type of crossed aldol condensation that occurs between an enolizable ketone and a non-enolizable aromatic aldehyde, typically under basic or acidic conditions.[9][11][12] The base-catalyzed pathway is generally preferred for its efficiency and milder conditions.[1]

Mechanism of Action

The reaction proceeds through a well-defined, multi-step mechanism:

  • Enolate Formation: A base, commonly sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative, in this case, this compound. This forms a resonance-stabilized enolate ion.

  • Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral intermediate, a β-alkoxy ketone.

  • Protonation: The intermediate is protonated by the solvent (typically ethanol/water) to yield a neutral β-hydroxy ketone, also known as an aldol addition product.

  • Dehydration: Under the basic reaction conditions, the β-hydroxy ketone readily undergoes dehydration. A base removes the now more acidic α-hydrogen, and the resulting enolate eliminates a hydroxide ion, forming the highly stable, conjugated α,β-unsaturated carbonyl system that defines the chalcone structure.[2][13]

G cluster_mechanism Claisen-Schmidt Condensation Mechanism start This compound + Aromatic Aldehyde enolate Step 1: Enolate Formation (Base abstracts α-proton) start->enolate NaOH/EtOH attack Step 2: Nucleophilic Attack (Enolate attacks aldehyde) enolate->attack aldol Step 3: Protonation (Formation of β-hydroxy ketone) attack->aldol dehydrate Step 4: Dehydration (Elimination of H2O) aldol->dehydrate - H2O product Final Chalcone Product (α,β-Unsaturated Ketone) dehydrate->product

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This section provides a standard, field-proven protocol for the synthesis of (E)-1-(3-(benzyloxy)phenyl)-3-(aryl)prop-2-en-1-one.

Materials and Reagents

  • This compound (1.0 eq)

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl, ~10%)

  • Round-bottom flask, magnetic stirrer and stir bar, beaker, Buchner funnel, filter paper.

G cluster_workflow Experimental Workflow prep 1. Reactant Preparation reaction 2. Reaction (Base Catalysis) prep->reaction Add NaOH/EtOH Stir at RT isolate 3. Isolation (Precipitation & Filtration) reaction->isolate Acidify with HCl purify 4. Purification (Recrystallization) isolate->purify Dissolve in hot EtOH Cool slowly char 5. Characterization (TLC, NMR, MP) purify->char

Caption: A logical workflow for chalcone synthesis and purification.

Step-by-Step Procedure

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in ethanol. Use enough ethanol to fully dissolve the reactants at room temperature (approx. 10-15 mL per gram of acetophenone). Stir the mixture with a magnetic stirrer until a homogenous solution is formed.[9]

  • Catalyst Addition: While stirring, slowly add an aqueous solution of sodium hydroxide (e.g., 40-60% w/v) or potassium hydroxide dropwise to the flask.[13][14] The addition of the base will often cause a color change and a slight increase in temperature.

  • Reaction: Continue stirring the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours, depending on the reactivity of the aldehyde.[2] Often, the product will begin to precipitate out of the solution as a solid.[15]

  • Workup and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing cold distilled water or an ice-water mixture. Acidify the mixture by slowly adding dilute hydrochloric acid while stirring until the solution is neutral or slightly acidic (pH ~6-7).[16] This step neutralizes the excess base and protonates any phenoxide ions, ensuring complete precipitation of the crude chalcone.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold distilled water to remove any inorganic salts and residual acid.[9]

  • Purification: The crude product is best purified by recrystallization from a suitable solvent, typically ethanol.[16] Dissolve the solid in a minimum amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in a vacuum oven.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as melting point determination, TLC, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Quantitative Data and Expected Results

The efficiency of the Claisen-Schmidt condensation is dependent on the substrates and conditions used. The following table provides representative data for the synthesis.

ParameterValue/ConditionRationale
Reactant Ratio 1:1 (Ketone:Aldehyde)Ensures efficient conversion without excess starting material complicating purification.
Catalyst NaOH or KOH (aq. solution)Strong base required to deprotonate the α-carbon of the ketone, initiating the reaction.[1]
Solvent EthanolEffectively dissolves both the nonpolar organic reactants and the polar base catalyst.
Temperature Room Temperature (~25°C)Sufficient for most substrates; avoids side reactions that can occur at higher temperatures.[17]
Reaction Time 4 - 24 hoursSubstrate-dependent; electron-withdrawing groups on the aldehyde can speed up the reaction.
Expected Yield 60 - 95%The reaction is generally high-yielding, though this is dependent on the purity of reagents and purification efficiency.[1]

Trustworthiness and Self-Validation

  • Reaction Monitoring: The progress of the reaction should be rigorously monitored by TLC. The disappearance of the starting materials (acetophenone and aldehyde) and the appearance of a new, typically lower Rf spot corresponding to the more conjugated chalcone product validates the reaction's progression.

  • pH Control: The pH during workup is critical. The crude product must be precipitated by neutralizing the basic reaction mixture. Checking the pH with litmus or pH paper ensures complete product isolation.[13]

  • Characterization: The final structure must be confirmed. ¹H NMR spectroscopy is definitive: expect to see characteristic doublet signals for the vinyl protons (-CH=CH-) in the 7-8 ppm region with a large coupling constant (J ≈ 15-16 Hz), confirming the trans (E) configuration, which is the thermodynamically more stable isomer.[18]

Conclusion

The Claisen-Schmidt condensation offers a straightforward, robust, and high-yielding pathway for the synthesis of chalcones from this compound. This precursor allows for the introduction of a protected hydroxyl group on one of the aromatic rings, opening avenues for further synthetic modifications and the development of novel derivatives for drug discovery. The protocol described herein is a reliable method for generating these valuable compounds, providing a solid foundation for research into their diverse biological activities.

References

Application Notes & Protocols: Strategic Use of 1-(3-(Benzyloxy)phenyl)ethanone in the Synthesis of Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Flavonoids represent a vast class of polyphenolic secondary metabolites that are central to drug discovery due to their extensive pharmacological activities.[1][2][3] The synthesis of structurally diverse flavonoid libraries is crucial for developing novel therapeutic agents. This guide provides an in-depth analysis of the strategic use of 1-(3-(benzyloxy)phenyl)ethanone , a key synthetic precursor, in the construction of flavonoid scaffolds. The benzyl ether moiety serves as a robust protecting group for the meta-hydroxyl function, preventing unwanted side reactions and enabling regioselective transformations. We will explore two canonical synthetic pathways: the Claisen-Schmidt condensation to form chalcone intermediates and the Baker-Venkataraman rearrangement for the direct synthesis of flavones. This document provides detailed, field-proven protocols, mechanistic insights, and data interpretation guidelines for researchers, chemists, and drug development professionals.

Introduction: The Role of this compound in Flavonoid Architecture

The C6-C3-C6 backbone of flavonoids is typically assembled from an acetophenone derivative (providing the A-ring and two carbons of the C3 bridge) and a benzaldehyde derivative (providing the B-ring and the remaining C3 carbon).[4] The specific substitution pattern on the A-ring is critical for the final compound's biological activity.

This compound is a valuable starting material because it installs a protected hydroxyl group at what will become the 7-position of the final flavonoid scaffold (assuming conventional synthesis). The benzyl group is a strategic choice for protection due to its:

  • Stability: It is resilient to a wide range of acidic and basic conditions used in subsequent synthetic steps.

  • Solubility: It enhances the solubility of intermediates in common organic solvents.

  • Facile Cleavage: It can be removed cleanly in the final step via catalytic hydrogenolysis, a high-yielding and reliable method, to reveal the free phenol.[5][6][7]

This guide will detail the two primary synthetic routes leveraging this precursor.

Synthetic Pathway I: Claisen-Schmidt Condensation to Chalcones

The Claisen-Schmidt condensation is arguably the most fundamental and versatile method for synthesizing chalcones, which are the direct precursors to many flavonoid classes.[8][9][10][11][12] The reaction involves a base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde that lacks α-hydrogens.[11]

Mechanism and Rationale

The reaction proceeds via the formation of an enolate from this compound under basic conditions (e.g., NaOH, KOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. The use of a strong base ensures both the deprotonation of the acetophenone and the subsequent elimination of water.

Visualization: Claisen-Schmidt Condensation Mechanism

Claisen_Schmidt cluster_reactants R1 This compound plus1 + S1 1. Enolate Formation (Base, e.g., NaOH) R1->S1 R2 Ar-CHO S2 2. Nucleophilic Attack S1->S2 S3 3. Protonation S2->S3 S4 4. Dehydration S3->S4 Prod Chalcone Product (α,β-Unsaturated Ketone) S4->Prod Baker_Venkataraman Start 2-Acyloxyacetophenone (e.g., 2-Benzoyloxy-4-benzyloxyacetophenone) Step1 Base-Catalyzed Rearrangement (e.g., KOH/Pyridine) Start->Step1 Diketone 1,3-Diketone Intermediate Step1->Diketone Step2 Acid-Catalyzed Cyclodehydration (e.g., H₂SO₄/AcOH) Diketone->Step2 Flavone Flavone Product (e.g., 7-Benzyloxyflavone) Step2->Flavone workflow Start This compound Path1 Pathway 1: Claisen-Schmidt (with Ar-CHO) Start->Path1 Path2 Pathway 2: (Requires 2-OH derivative) Baker-Venkataraman Start->Path2 requires modification Chalcone Protected Chalcone Intermediate Path1->Chalcone ProtectedFlavone Protected Flavone Path2->ProtectedFlavone Cyclization Oxidative Cyclization (e.g., I₂/DMSO) Chalcone->Cyclization Cyclization->ProtectedFlavone Deprotection Final Step: Debenzylation (H₂, Pd/C) ProtectedFlavone->Deprotection FinalProduct Target Hydroxylated Flavonoid Deprotection->FinalProduct

References

1-(3-(benzyloxy)phenyl)ethanone as a building block for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1-(3-(benzyloxy)phenyl)ethanone: A Versatile Building Block for Pharmaceutical Intermediates

Introduction: The Strategic Importance of this compound

In the intricate landscape of pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and ultimately, the viability of a drug candidate. This compound, also known as 3'-benzyloxyacetophenone, emerges as a highly strategic building block. Its molecular architecture, featuring a reactive ketone, a stable benzyl-protected phenol, and an aromatic scaffold, offers medicinal chemists a trifecta of functionalities to exploit. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in creating advanced pharmaceutical intermediates. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic campaigns.

The core value of this compound lies in its dual nature. The ketone group serves as a handle for chain extension, cyclization, and the introduction of new functional groups, while the benzyloxy moiety acts as a robust protecting group for a phenolic hydroxyl. This masked phenol is crucial, as phenolic groups are prevalent in many biologically active molecules but can interfere with certain synthetic transformations. The benzyl group can be reliably cleaved under specific conditions late in a synthetic sequence, revealing the free phenol in the final active pharmaceutical ingredient (API).

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible chemical synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 34068-01-4[1][2][3]
Molecular Formula C₁₅H₁₄O₂[1][4]
Molecular Weight 226.27 g/mol [1][4]
Appearance Liquid[2]
Melting Point 29-30 °C[1]
Boiling Point 154 °C @ 0.3 mmHg[1]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[1]

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra are proprietary, a typical ¹H NMR spectrum in CDCl₃ would show a singlet for the methyl protons around δ 2.6 ppm, a singlet for the benzylic methylene protons around δ 5.1 ppm, and a complex multiplet pattern for the aromatic protons between δ 7.0-7.5 ppm. The ¹³C NMR would confirm the presence of 15 distinct carbon environments, including a carbonyl carbon near δ 197 ppm.[5]

Synthesis of the Building Block: Two Validated Pathways

The preparation of this compound can be approached from two primary retrosynthetic disconnections, each leveraging a cornerstone reaction in organic chemistry. The choice of method often depends on the availability and cost of the respective starting materials.

Pathway 1: Williamson Ether Synthesis (From 3'-Hydroxyacetophenone)

This is the most common and direct route. The Williamson ether synthesis is a robust and high-yielding Sₙ2 reaction that forms an ether from an organohalide and an alkoxide.[6][7][8] Here, the nucleophile is the phenoxide generated from 3'-hydroxyacetophenone, and the electrophile is benzyl bromide or benzyl chloride.

Causality of Experimental Choices:

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol. It is strong enough to form the phenoxide but not so strong that it promotes side reactions with the ketone.[9][10]

  • Solvent: A polar aprotic solvent like acetone or DMF facilitates the Sₙ2 reaction by solvating the potassium cation without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.[11]

  • Temperature: Heating the reaction under reflux ensures a sufficient reaction rate to drive the synthesis to completion in a reasonable timeframe.[9]

Protocol 1: Synthesis via Williamson Ether Synthesis

  • Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3'-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq, finely pulverized), and acetone (approx. 10 mL per gram of hydroxyacetophenone).[9][10]

  • Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3'-hydroxyacetophenone is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the solid potassium salts. Wash the solid with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure to obtain a crude oil. Dissolve the oil in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (to remove any unreacted phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow.

Pathway 2: Friedel-Crafts Acylation (From Benzyl Phenyl Ether)

An alternative approach involves the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[12][13] In this method, benzyl phenyl ether (benzyloxybenzene) is acylated using acetyl chloride or acetic anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Experimental Choices:

  • Catalyst: Anhydrous AlCl₃ is a powerful Lewis acid that coordinates with the acylating agent to generate a highly electrophilic acylium ion, which is necessary to attack the aromatic ring.[14] A stoichiometric amount is often required as the catalyst complexes with the product ketone.[13]

  • Directing Effects: The benzyloxy group is an ortho-, para-director. Therefore, this reaction will yield a mixture of the desired meta-substituted product (from acylation of the unsubstituted ring) and the ortho/para-substituted isomers. This makes purification more challenging compared to the Williamson route and is a key consideration when choosing a synthetic strategy.

  • Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Strict anhydrous conditions are mandatory to prevent catalyst quenching and ensure the reaction proceeds.[14]

Protocol 2: Synthesis via Friedel-Crafts Acylation

  • Reagent Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.2 eq) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: In a separate flask, dissolve benzyl phenyl ether (1.0 eq) and acetyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension at 0 °C.[12]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Carefully and slowly quench the reaction by pouring it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. The resulting crude product will be a mixture of isomers and must be purified by column chromatography to isolate the desired this compound.

Caption: Friedel-Crafts Acylation Mechanism.

Applications in Generating Pharmaceutical Intermediates

The synthetic utility of this compound is realized through transformations at its key reactive sites. The following protocols detail common and powerful derivatizations.

Application 1: Synthesis of α-Haloketones

The α-carbon adjacent to the ketone is readily functionalized. Bromination at this position yields 1-(3-(benzyloxy)phenyl)-2-bromoethanone, a highly valuable intermediate.[15] α-haloketones are potent electrophiles used in the synthesis of numerous heterocyclic systems, such as imidazoles and thiazoles, which are privileged scaffolds in medicinal chemistry.[16]

Protocol 3: α-Bromination of the Ketone

  • Reagent Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform or acetic acid in a flask protected from light.

  • Bromination: Cool the solution to 0-5 °C. Add a solution of bromine (Br₂) (1.05 eq) in the same solvent dropwise. The characteristic red-brown color of bromine should disappear as it is consumed.

  • Reaction: Stir the reaction at room temperature for 1-2 hours after the addition is complete, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to destroy any excess bromine.

  • Extraction: Dilute with an organic solvent like DCM and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by recrystallization or column chromatography to yield 1-(3-(benzyloxy)phenyl)-2-bromoethanone.

Application 2: Reductive and Nucleophilic Additions

The ketone's carbonyl group can be transformed to create new functionalities and stereocenters.

  • Reduction to an Alcohol: Mild reduction with sodium borohydride (NaBH₄) converts the ketone to a secondary alcohol. This introduces a chiral center and a hydroxyl group that can be used for further elaboration or as a key hydrogen-bonding feature in a final API.

  • Grignard/Organolithium Addition: Reaction with organometallic reagents (e.g., MeMgBr, PhLi) adds a new carbon-carbon bond, forming a tertiary alcohol and significantly increasing molecular complexity.

Application 3: Debenzylation to Reveal the Phenol

The final and often most critical step in a synthesis utilizing this building block is the removal of the benzyl protecting group. This deprotection unmasks the free phenol, a common pharmacophore.

Causality of Experimental Choices:

  • Catalyst: Palladium on activated carbon (Pd/C) is the standard catalyst for hydrogenolysis. It efficiently facilitates the cleavage of the C-O benzyl bond.

  • Hydrogen Source: Hydrogen gas (H₂) is the classic reagent. Alternatively, transfer hydrogenation using a source like ammonium formate can be used for convenience and safety.

Protocol 4: Catalytic Hydrogenation for Debenzylation

  • Reagent Setup: Dissolve the benzylated substrate (1.0 eq) in a solvent like ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight). The mixture should be handled in a well-ventilated fume hood as the catalyst can be pyrophoric.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (e.g., from a balloon) and stir vigorously.

  • Reaction: Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the Celite pad with the catalyst to dry, as it can ignite in air. Wet the pad with solvent during filtration.

  • Isolation: Rinse the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the deprotected phenolic product.

Caption: Key synthetic transformations using the title compound.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

  • Hazards: this compound is harmful if swallowed or inhaled.[2] It can cause skin and eye irritation.[17]

  • Precautions: Handle in a well-ventilated area or fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][19] Avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.[4][17]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the efficient construction of complex molecules. Its value is derived from the orthogonal reactivity of its functional groups: a ketone ready for nucleophilic attack or alpha-functionalization, and a protected phenol awaiting strategic deprotection. By understanding the fundamental reactions that produce and consume this intermediate, researchers can design elegant and effective synthetic routes to novel pharmaceutical agents. The protocols and workflows detailed in this guide serve as a robust foundation for harnessing the full potential of this versatile building block.

References

Application Note: Comprehensive Analytical Characterization of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

1-(3-(benzyloxy)phenyl)ethanone is an aromatic ketone that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its molecular structure, featuring a ketone, an ether linkage, and two phenyl rings, presents a unique analytical challenge. The purity and structural integrity of this intermediate are paramount, as any impurities or isomeric variations can directly impact the yield, safety, and efficacy of the final product.

This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals who require robust, validated methods for identity confirmation, purity assessment, and impurity profiling. We will move beyond rote procedures to explore the causality behind method selection, ensuring a self-validating analytical workflow that combines chromatographic separation with definitive spectroscopic elucidation.

Physicochemical Properties Summary

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueReference
Chemical Formula C₁₅H₁₄O₂[2][3]
Molecular Weight 226.27 g/mol [2][4]
CAS Number 34068-01-4[2][3][4]
Appearance Liquid or low-melting solid[2][4]
Melting Point 29-30 °C[2]
Boiling Point 154 °C @ 0.3 mmHg[2]
Solubility Soluble in Chloroform, Dichloromethane, Methanol[2]
InChI Key FGQMEAWGAUALJQ-UHFFFAOYSA-N[4]

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, separating the target compound from starting materials, by-products, and degradants.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Rationale: Reversed-phase HPLC (RP-HPLC) is the method of choice for non-volatile or thermally labile organic molecules like this compound. The C18 stationary phase provides excellent hydrophobic interaction with the aromatic rings, while a polar mobile phase (typically a mixture of acetonitrile or methanol and water) allows for elution. A Diode Array Detector (DAD) is employed to monitor the elution, providing both quantitative data and UV spectral information that can help distinguish between closely related impurities. This approach is highly sensitive and provides the accuracy required for pharmaceutical quality control.[5][6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • The following table outlines the recommended starting parameters for method development.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 50% B to 95% B over 15 min; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector DAD, monitoring at 254 nm and 305 nm[2]
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Determine the purity of the main peak using the area percent method.

    • Analyze the UV spectra of any impurity peaks to gain preliminary structural information. Compare retention times with known potential impurities if standards are available.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (254/305 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Analyze Analyze Impurity UV Spectra Integrate->Analyze

Caption: HPLC analysis workflow from sample preparation to data interpretation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Expertise & Rationale: GC-MS is a powerful technique for confirming molecular identity and detecting volatile or semi-volatile impurities.[7] For this compound, GC provides high-resolution separation of components based on their boiling points and interactions with the column's stationary phase. The coupled mass spectrometer then fragments the eluted molecules in a reproducible manner (typically via Electron Ionization, EI), generating a unique mass spectrum that acts as a molecular fingerprint. This fingerprint can be compared against spectral libraries (e.g., NIST) for confident identification.[8]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Conditions:

    • The following parameters are a robust starting point.

ParameterRecommended Setting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio), 1 µL injection volume
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 550 m/z
  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) for peaks corresponding to impurities.

    • Extract the mass spectrum for the main peak. Confirm the presence of the molecular ion (M⁺) at m/z 226.

    • Analyze the fragmentation pattern. Expect key fragments corresponding to the tropylium ion (m/z 91) from the benzyl group and the acylium ion (m/z 135) from the benzyloxy-acetyl-phenyl moiety.

    • Perform a library search on the main peak's mass spectrum to confirm identity.

GCMS_Workflow Sample Prepare Dilute Sample (in Dichloromethane) GC GC Separation (Temperature Program) Sample->GC MS MS Analysis (EI, 70 eV) GC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC MassSpec Extract Mass Spectrum of Main Peak MS->MassSpec Confirm Confirm Molecular Ion (m/z 226) & Fragments MassSpec->Confirm Library NIST Library Search MassSpec->Library Result Identity Confirmed Confirm->Result Library->Result

Caption: Integrated workflow for GC-MS analysis and identity confirmation.

Spectroscopic Methods: Definitive Structural Elucidation

While chromatography assesses purity, spectroscopy provides irrefutable proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR reveals the carbon skeleton. For this compound, specific chemical shifts and coupling patterns will confirm the substitution pattern of the aromatic rings and the connectivity of the acetyl and benzyloxy groups.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) if an internal standard is required, though modern spectrometers can reference the residual solvent peak.

  • Data Acquisition:

    • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are generally sufficient.

  • Spectral Interpretation:

    • The expected chemical shifts provide a clear structural signature.

¹H NMR (Predicted, CDCl₃) Signal Multiplicity Integration Assignment
~7.5 ppmm2HAr-H (ortho to C=O)
~7.4 ppmm5HAr-H (benzyl ring)
~7.2 ppmm2HAr-H
~5.1 ppms2H-O-CH₂-Ph
~2.6 ppms3H-C(=O)-CH₃
¹³C NMR (Predicted, CDCl₃) Signal Assignment
~197 ppmsC=O (ketone)
~159 ppmsAr-C (C-O)
~138 ppmsAr-C (ipso, C-C=O)
~136 ppmsAr-C (ipso, benzyl)
~129-127 ppmmAr-CH (multiple)
~122 ppmsAr-CH
~114 ppmsAr-CH
~70 ppms-O-CH₂-Ph
~26 ppms-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum for this compound will be dominated by strong absorptions from the ketone carbonyl group (C=O) and the ether linkage (C-O-C), providing fast and reliable confirmation of these key structural features.[9]

  • Sample Preparation:

    • As the compound is a low-melting solid/liquid, the simplest method is to place a small drop of the neat sample between two NaCl or KBr salt plates to create a thin film.

  • Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Spectral Interpretation:

    • Key absorption bands confirm the presence of required functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3060-3030MediumC-H StretchAromatic C-H
~2950-2850MediumC-H StretchAliphatic C-H (-CH₂-, -CH₃)
~1685 Strong C=O Stretch Aryl Ketone
~1600, ~1480Medium-StrongC=C StretchAromatic Ring
~1250, ~1040 Strong C-O Stretch Aryl-Alkyl Ether

Integrated Analytical Strategy

A single technique is insufficient for full characterization. A logical, tiered approach ensures both purity and identity are confirmed with the highest degree of confidence.

Integrated_Strategy cluster_purity Tier 1: Purity & Initial ID cluster_structure Tier 2: Definitive Structure Start Sample: this compound HPLC HPLC-DAD (Quantitative Purity) Start->HPLC GCMS_Purity GC-MS (Volatile Impurities & MW Confirmation) Start->GCMS_Purity NMR NMR (¹H, ¹³C) (Connectivity & Skeleton) HPLC->NMR If Purity ≥ 98% GCMS_Purity->NMR If Identity Matches FTIR FTIR (Functional Groups) NMR->FTIR Confirm Structure Final Fully Characterized Material (Identity, Purity, Structure Confirmed) FTIR->Final

Caption: A tiered approach for comprehensive material characterization.

Safety and Handling

While a full safety data sheet (SDS) should always be consulted, general precautions are necessary.

  • Hazards: Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[10] Avoid breathing vapors or dust. Wash hands thoroughly after handling.[4]

References

Application Note & Protocol: A Scalable and Robust Synthesis of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 1-(3-(benzyloxy)phenyl)ethanone, a key intermediate in pharmaceutical and fine chemical manufacturing. We present a detailed, field-proven protocol based on the Williamson ether synthesis, selected for its scalability, high yield, and operational safety. The narrative delves into the mechanistic rationale behind the chosen synthetic route, offers step-by-step procedural instructions, and includes critical data for process control and product validation. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing high-purity this compound.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The synthesis of this compound, also known as 3'-benzyloxyacetophenone, can be approached through several organic chemistry paradigms. However, for large-scale industrial production, the selection of a synthetic route must prioritize safety, efficiency, atom economy, and robustness. After a thorough evaluation of potential methods, the Williamson ether synthesis emerges as the superior strategy for this target molecule.

The primary alternative, a Friedel-Crafts acylation, is less suitable for this specific product. Friedel-Crafts acylation of benzyloxybenzene would result in a mixture of ortho- and para- substituted isomers due to the directing effect of the benzyloxy group, failing to produce the desired meta- product. While a Friedel-Crafts reaction on a different substrate could be envisioned, it would likely involve more complex starting materials or protecting group strategies. The Williamson synthesis, conversely, offers a direct and high-yielding pathway from readily available precursors.[1]

The chosen method proceeds via a classic S_{N}2 mechanism, where the phenoxide ion of 3-hydroxyacetophenone acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride.[2][3] This reaction is facilitated by a weak base, typically an alkali metal carbonate, in a polar aprotic solvent. This approach avoids the use of stoichiometric quantities of harsh and moisture-sensitive Lewis acids like aluminum chloride, which are common in Friedel-Crafts reactions and present significant handling challenges on a large scale.[4][5]

Reaction Scheme

Caption: Williamson ether synthesis of the target compound.

Master Protocol: Large-Scale Synthesis

This protocol is optimized for a multi-kilogram scale synthesis, focusing on process safety and product purity.

Materials and Reagents

All reagents should be of industrial grade or higher. Anhydrous conditions for the base are recommended for optimal results.

ReagentChemical FormulaMolecular Weight ( g/mol )Molar Ratio (Equiv.)Example Quantity (for 1 kg SM)
3-HydroxyacetophenoneC₈H₈O₂136.151.01.00 kg
Benzyl ChlorideC₇H₇Cl126.581.020.945 kg
Anhydrous Potassium CarbonateK₂CO₃138.211.021.035 kg
AcetoneC₃H₆O58.08Solvent4.1 L
TriethylamineC₆H₁₅N101.19Work-up0.202 kg
Diethyl EtherC₄H₁₀O74.12Work-up1.0 L
Equipment
  • Jacketed glass reactor (or equivalent) with mechanical overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling circulator.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Industrial-grade rotary evaporator.

  • Vacuum distillation setup suitable for high-boiling point liquids.

Safety Imperatives
  • Benzyl Chloride: Is a lachrymator and corrosive. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Acetone: Is highly flammable. Ensure all operations are performed away from ignition sources in a properly grounded setup.

  • Potassium Carbonate: Can cause irritation. Avoid inhalation of dust and contact with skin and eyes.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions and ensure safety.

Step-by-Step Synthesis Procedure
  • Reactor Charging: Charge the reaction vessel with 3-hydroxyacetophenone (1.0 kg, 7.35 mol), anhydrous potassium carbonate (1.035 kg, 7.5 mol), and acetone (4.1 L).[1]

  • Initiation of Reaction: Begin vigorous mechanical stirring to create a slurry. Add benzyl chloride (0.945 kg, 7.5 mol) to the mixture.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 24 hours. The potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide in situ.[6][7]

  • Reaction Monitoring & Completion: Monitor the reaction progress using a suitable analytical method (e.g., TLC or HPLC). For large-scale runs where the reaction may stall, a staged addition of reagents can be employed. After 24 hours, an additional portion of potassium carbonate (0.1035 kg, 0.75 mol) and benzyl chloride (0.0945 kg, 0.75 mol) can be added, with reflux continued to drive the reaction to completion.[1]

  • Initial Work-up and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the slurry to remove the inorganic solids (excess K₂CO₃ and KCl byproduct). Wash the filter cake with a small amount of fresh acetone to recover any residual product.

  • Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the acetone.[1]

  • Secondary Work-up: To the concentrated residue, add triethylamine (0.202 kg, 2.0 mol) and stir the mixture overnight. This step helps to quench any remaining acidic impurities. Dilute the mixture with diethyl ether (1 L) to precipitate any remaining salts or polar impurities.[1]

  • Final Filtration and Concentration: Filter the mixture again to remove the precipitated solids. Concentrate the clear filtrate by rotary evaporation to yield the crude product as an oil.[1]

  • Purification by Vacuum Distillation: Purify the crude oil by vacuum distillation. The final product, this compound, is collected as a light-yellow oil or low-melting solid.[1]

Product Specifications and Characterization
ParameterSpecification
CAS Number 34068-01-4[8]
Molecular Formula C₁₅H₁₄O₂[8]
Molecular Weight 226.27 g/mol [8]
Appearance Light yellow oil or low-melting solid[8]
Boiling Point 160°C @ 0.3 Torr (154°C @ 0.3 mmHg)[1][8]
Expected Yield ~86%[1]
IR Spectroscopy Characteristic absorption peaks at ~1695 cm⁻¹ (C=O, ketone), 1605, 1595 cm⁻¹ (C=C, aromatic)[1]

Process Workflow and Logic

The efficiency of a large-scale synthesis relies on a logical and streamlined workflow. Each stage is designed to either advance the chemical transformation or systematically remove impurities, leading to a high-purity final product.

A 1. Reactor Charging (Reactants & Solvent) B 2. Reaction (Heating to Reflux) A->B Initiate Stirring C 3. Primary Work-up (Cooling & Filtration of Salts) B->C Monitor to Completion D 4. Concentration (Solvent Removal) C->D Collect Filtrate E 5. Secondary Work-up (Quenching & Precipitation) D->E Crude Residue F 6. Purification (Vacuum Distillation) E->F Filter & Concentrate G 7. Final Product (Analysis & QC) F->G Collect Pure Fraction

Caption: High-level experimental workflow for the synthesis.

References

Application Notes and Protocols for the Purification of Crude 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

1-(3-(benzyloxy)phenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount to ensure the desired outcome and safety of subsequent reactions and final products. The common synthesis of this ketone via Friedel-Crafts acylation of benzyloxybenzene often yields a crude product contaminated with regioisomers, unreacted starting materials, and other byproducts. This document provides detailed application notes and robust protocols for the effective purification of crude this compound, ensuring high purity suitable for demanding research and development applications.

Understanding the Impurity Profile

A successful purification strategy is predicated on a thorough understanding of the potential impurities. The Friedel-Crafts acylation of benzyloxybenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst is a primary route to this compound. However, the benzyloxy group (-OCH₂Ph) is an ortho-, para-directing activator in electrophilic aromatic substitution reactions.[1][2] Consequently, the acylation reaction will inevitably produce a mixture of isomers.

Primary Impurities Include:

  • Regioisomers: 1-(2-(benzyloxy)phenyl)ethanone (ortho-isomer) and 1-(4-(benzyloxy)phenyl)ethanone (para-isomer).

  • Unreacted Starting Materials: Benzyloxybenzene.

  • Catalyst Residues: Remnants of the Lewis acid catalyst (e.g., aluminum chloride).

  • Poly-acylated Products: Di-acetylated benzyloxybenzene derivatives.

The close structural similarity of the ortho-, meta-, and para-isomers presents the main purification challenge. Their comparable polarities necessitate optimized chromatographic or recrystallization conditions for effective separation.

Physicochemical Properties of this compound

A grasp of the target compound's physical properties is essential for selecting and optimizing purification methods.

PropertyValueReference(s)
Molecular FormulaC₁₅H₁₄O₂[3]
Molecular Weight226.27 g/mol [3]
AppearanceLow melting solid or light yellow liquid[3]
Melting Point29-30 °C[3]
Boiling Point154 °C at 0.3 mmHg[3]
SolubilitySoluble in chloroform, dichloromethane, and methanol.[3]

The low melting point of this compound is a critical consideration, particularly for recrystallization, as it is prone to "oiling out."

Purification Strategy Workflow

The recommended workflow for purifying crude this compound is a multi-step process designed to remove different classes of impurities at each stage.

PurificationWorkflow Crude_Product Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Quench & Extraction) Crude_Product->Aqueous_Workup Removes catalyst & inorganic salts Column_Chromatography Flash Column Chromatography (Primary Purification) Aqueous_Workup->Column_Chromatography Removes isomers & other organic impurities Recrystallization Recrystallization (Final Polishing) Column_Chromatography->Recrystallization Removes trace impurities Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A logical workflow for the purification of crude this compound.

Experimental Protocols

PART 1: Aqueous Workup

Objective: To quench the reaction and remove the Lewis acid catalyst and other inorganic impurities.

Protocol:

  • Cool the crude reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a cold, dilute acid solution (e.g., 1 M HCl) with vigorous stirring. Caution: The quenching of the Lewis acid is highly exothermic.

  • Once the catalyst is fully quenched, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL for a 10 g scale reaction).

  • Combine the organic extracts and wash sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (to reduce the solubility of organic material in the aqueous phase).

  • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude organic residue.

PART 2: Flash Column Chromatography

Objective: To separate the target meta-isomer from the ortho- and para-isomers and other organic impurities.

Rationale: The choice of a silica gel stationary phase and a non-polar/polar mobile phase system allows for the separation of the isomers based on their differential polarity. A gradient elution is recommended for optimal separation.

Protocol:

  • Stationary Phase: Silica gel (230-400 mesh). The amount should be approximately 50-100 times the weight of the crude product.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading:

    • Dissolve the crude organic residue in a minimal amount of dichloromethane or the eluent.

    • Adsorb the sample onto a small amount of silica gel and evaporate the solvent.

    • Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20 hexanes:ethyl acetate) to facilitate the elution of the isomers.

    • The elution order is typically para > ortho > meta, although this can vary.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Chromatography cluster_0 Column Chromatography Setup Solvent Eluent (Hexane:Ethyl Acetate Gradient) Column Silica Gel Column Solvent->Column Elution Sample Crude Product Loaded Fractions Collected Fractions Sample->Fractions Separation

Caption: Schematic of the flash column chromatography process.

PART 3: Recrystallization from a Mixed Solvent System

Objective: To achieve the final polishing of the product, removing any remaining trace impurities.

Rationale: Due to the low melting point of this compound, a single hot solvent recrystallization risks "oiling out," where the compound melts before it dissolves. A mixed solvent system, using a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble, provides better control over the crystallization process. A common and effective system is ethanol (good solvent) and water (poor solvent).

Protocol:

  • Solvent Selection: A mixture of ethanol and water is recommended.

  • Dissolution:

    • Place the purified product from the column chromatography into an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat gently with stirring until the solid dissolves completely.

  • Inducing Crystallization:

    • While the solution is still hot, add water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystal Formation:

    • Cover the flask and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
"Oiling out" during recrystallization The boiling point of the solvent is higher than the melting point of the compound. The solution is cooling too rapidly.Use a lower boiling point solvent system. Ensure very slow cooling. Add slightly more of the "good" solvent before cooling.
Poor separation of isomers in column chromatography Inappropriate solvent system polarity. Column overloading.Optimize the eluent system using TLC with different solvent ratios. Use a shallower gradient. Reduce the amount of crude product loaded onto the column.
Low recovery after recrystallization Too much solvent was used for dissolution. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary for complete dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Data Summary

Purification StepExpected PurityTypical YieldKey Impurities Removed
Aqueous Workup ~70-85%>95%Catalyst residues, inorganic salts
Column Chromatography >95%60-80%Regioisomers, unreacted starting materials
Recrystallization >99%85-95% (from chromatographed material)Trace organic impurities

References

Reaction of 1-(3-(benzyloxy)phenyl)ethanone with aromatic aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis and Application of Chalcones via Reaction of 1-(3-(benzyloxy)phenyl)ethanone with Aromatic Aldehydes

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific guide to the synthesis, characterization, and application of chalcones derived from the Claisen-Schmidt condensation of this compound with various aromatic aldehydes. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors to flavonoids and exhibiting a wide array of biological activities. The presence of a benzyloxy group offers a versatile scaffold for developing novel therapeutic agents. This guide details the underlying reaction mechanisms, provides robust, step-by-step protocols for synthesis, outlines methods for structural characterization, and discusses the pharmacological relevance of the resulting compounds, particularly in drug discovery.

Introduction: The Significance of Benzyloxy-Substituted Chalcones

Chalcones are naturally occurring open-chain flavonoids that are abundant in edible plants.[1] Their core structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is responsible for their diverse biological activities.[2] The synthesis of chalcone derivatives is a focal point of extensive research due to their demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[2][3]

The introduction of a benzyloxy pharmacophore into the chalcone motif has been shown to enhance biological efficacy, for instance, by improving inhibitory action against enzymes like monoamine oxidase B (MAO-B), a key target in neurodegenerative diseases.[4][5] The reaction between this compound and various aromatic aldehydes provides a direct and efficient route to a library of these promising compounds. The most common and versatile method for this transformation is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation that is both reliable and adaptable.[6][7]

This guide serves as a practical resource for researchers, providing the scientific principles and detailed methodologies required to synthesize, purify, and characterize these high-value molecules.

Scientific Principle: The Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an enolizable ketone and a non-enolizable aromatic aldehyde.[6][7][8] The reaction proceeds under basic or acidic conditions, though base catalysis is more common for this class of reactants.

The base-catalyzed mechanism involves three primary stages:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-hydrogen from the acetophenone derivative (this compound). This deprotonation forms a resonance-stabilized enolate ion, which acts as the key nucleophile.[9][10]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.[10]

  • Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (an aldol adduct). This intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, or chalcone. The dehydration step is rapid and typically irreversible, driven by the formation of a stable, conjugated system extending across both aromatic rings and the carbonyl group.[8][11]

The resulting product is predominantly the E-isomer (trans), which is thermodynamically more stable than the Z-isomer (cis).

References

The Strategic Utility of 1-(3-(benzyloxy)phenyl)ethanone in the Genesis of Novel Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the strategic importance and practical application of 1-(3-(benzyloxy)phenyl)ethanone as a pivotal starting material in the development of novel organic compounds, particularly those with therapeutic potential. We move beyond a mere recitation of synthetic steps to provide a comprehensive exploration of the causality behind experimental choices, emphasizing the versatility of this building block in constructing complex molecular architectures. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a robust framework for the rational design of new chemical entities.

Introduction: The Architectural Value of this compound

This compound, a readily available aromatic ketone, presents a unique combination of reactive sites that render it an exceptionally valuable precursor in medicinal chemistry and organic synthesis.[1][2][3] Its core utility stems from three key structural features:

  • The Acetyl Group: A versatile handle for a myriad of carbon-carbon bond-forming reactions, most notably aldol-type condensations, enabling the construction of diverse scaffolds.

  • The Phenyl Ring: Susceptible to electrophilic aromatic substitution, allowing for further functionalization and modulation of electronic properties.

  • The Benzyloxy Group: A robust protecting group for the meta-hydroxyl functionality, which can be strategically cleaved in later synthetic stages to unmask a phenol. This latent phenol is a common pharmacophore in a vast array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.

This guide will elucidate the practical application of these features through detailed protocols for the synthesis of key intermediates and their subsequent elaboration into compounds of significant scientific interest.

Foundational Synthesis: Preparation of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, a reliable and scalable reaction.[4]

Protocol 2.1: Williamson Ether Synthesis of this compound

Materials:

  • 3'-Hydroxyacetophenone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 3'-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound as a crystalline solid.

Causality of Experimental Choices:

  • Potassium carbonate is a mild base that is sufficient to deprotonate the phenolic hydroxyl group of 3'-hydroxyacetophenone, forming the corresponding phenoxide nucleophile.

  • Acetone is an ideal solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.

  • The use of a slight excess of benzyl bromide ensures the complete consumption of the starting phenol.

  • Refluxing provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

Elaboration into Key Intermediates: The Claisen-Schmidt Condensation

The acetyl group of this compound is readily deprotonated to form an enolate, which can then participate in condensation reactions with aldehydes. The Claisen-Schmidt condensation, a crossed aldol condensation, is a powerful tool for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[5][6][7] These chalcones are not only biologically active in their own right but also serve as versatile precursors for a wide range of heterocyclic compounds.[6][8]

Protocol 3.1: Synthesis of (E)-1-(3-(benzyloxy)phenyl)-3-(aryl)prop-2-en-1-one (Chalcone Synthesis)

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

  • Deionized water

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol in a flask.[9]

  • Cool the solution in an ice bath with stirring.

  • Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture.[7]

  • Continue stirring at room temperature and monitor the reaction by TLC. A precipitate of the chalcone product should form.

  • After the reaction is complete, pour the mixture into ice-cold water with constant stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Mechanistic Insight: The base (hydroxide) deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the stable, conjugated α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Condensation start This compound + Aromatic Aldehyde enolate Enolate Formation (Base Catalyzed) start->enolate NaOH nucleophilic_attack Nucleophilic Attack on Aldehyde enolate->nucleophilic_attack aldol_adduct Aldol Adduct (β-hydroxy ketone) nucleophilic_attack->aldol_adduct dehydration Base-Catalyzed Dehydration aldol_adduct->dehydration -H₂O chalcone α,β-Unsaturated Ketone (Chalcone) dehydration->chalcone

Caption: Claisen-Schmidt condensation workflow.

Synthesis of Bioactive Heterocycles

The chalcones derived from this compound are excellent precursors for the synthesis of various five- and six-membered heterocyclic compounds with proven biological activities.

Pyrazole Synthesis

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many approved drugs, particularly kinase inhibitors.[10] They can be readily synthesized from chalcones by condensation with hydrazine.

Materials:

  • (E)-1-(3-(benzyloxy)phenyl)-3-(aryl)prop-2-en-1-one (chalcone)

  • Hydrazine hydrate

  • Ethanol or glacial acetic acid

  • Reflux condenser

Procedure:

  • To a solution of the chalcone (1.0 eq) in ethanol or glacial acetic acid, add hydrazine hydrate (1.2 eq).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.

Pyrazole_Synthesis chalcone Chalcone Intermediate hydrazine_addition Michael Addition of Hydrazine chalcone->hydrazine_addition Hydrazine Hydrate cyclization Intramolecular Cyclization hydrazine_addition->cyclization dehydration Dehydration cyclization->dehydration -H₂O pyrazole Pyrazole Derivative dehydration->pyrazole

Caption: Pyrazole synthesis from a chalcone intermediate.

Flavone Synthesis

Flavones are a class of flavonoids that exhibit a wide range of biological activities.[11] One common synthetic route to flavones involves the oxidative cyclization of 2'-hydroxychalcones. By starting with this compound and a 2-hydroxy-substituted benzaldehyde, one can synthesize a 2'-hydroxychalcone precursor. Subsequent deprotection of the benzyloxy group and oxidative cyclization can lead to the formation of flavones.

Strategic Deprotection: Unveiling the Phenolic Pharmacophore

A key step in many synthetic routes utilizing this compound is the deprotection of the benzyl ether to reveal the free phenol. This transformation is crucial for accessing the final bioactive compounds, as the phenolic hydroxyl group is often essential for target binding. Catalytic transfer hydrogenation is a mild and efficient method for this purpose, avoiding the need for high-pressure hydrogen gas.[1]

Protocol 5.1: Catalytic Transfer Hydrogenation for Benzyl Group Deprotection

Materials:

  • Benzyloxy-substituted compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or formic acid

  • Methanol or ethanol

  • Celite®

Procedure:

  • Dissolve the benzyloxy-substituted compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution.

  • Add ammonium formate or formic acid as the hydrogen donor.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected phenolic compound.

Causality of Experimental Choices:

  • Palladium on carbon is a highly effective catalyst for hydrogenation and hydrogenolysis reactions.

  • Ammonium formate or formic acid serves as a convenient in situ source of hydrogen, making the procedure safer and more accessible than using hydrogen gas.[1]

  • Methanol or ethanol are common solvents for this reaction as they readily dissolve the reactants and the hydrogen donor.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

The 3-hydroxyphenyl moiety, unmasked from the 3-benzyloxyphenyl group, is a common feature in many kinase inhibitors. It often acts as a hydrogen bond donor, interacting with key residues in the ATP-binding pocket of kinases. The synthetic strategies outlined above, starting from this compound, provide a direct route to novel kinase inhibitors.

For instance, the pyrazole scaffold synthesized in Protocol 4.1.1, after deprotection, can be further functionalized to generate potent inhibitors of various kinases, such as Janus kinases (JAKs) or Aurora kinases.[7] The modular nature of the chalcone-to-pyrazole synthesis allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Table 1: Representative Kinase Inhibitor Scaffolds Accessible from this compound

ScaffoldKey Synthetic IntermediatePotential Kinase Targets
3-(3-Hydroxyphenyl)pyrazole(E)-1-(3-(benzyloxy)phenyl)-3-(aryl)prop-2-en-1-oneJAKs, Aurora Kinases, HPK1
3'-Hydroxyflavone2'-Hydroxy-3-benzyloxychalconePI3K, Akt
3-Aryl-1-(3-hydroxyphenyl)indanone3-Arylpropanoic acid derivativeMAO-A, MAO-B

Conclusion

This compound is a versatile and strategically valuable building block in modern organic synthesis and drug discovery. Its judicious use allows for the efficient construction of complex molecular architectures, particularly bioactive heterocycles. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full potential of this precursor in the development of novel organic compounds with significant therapeutic promise. The ability to unmask a key phenolic pharmacophore through a reliable deprotection strategy further enhances its utility, making it a cornerstone in the synthesis of targeted therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

< Welcome to the Technical Support Center for the synthesis of 1-(3-(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, ultimately improving yield and purity.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues in the synthesis of this compound. The content is structured to provide not just procedural steps, but also the scientific reasoning behind them.

Primary Synthetic Routes

Two primary retrosynthetic pathways are commonly employed for the synthesis of this compound. Understanding the logic of these routes is crucial for effective troubleshooting.

Synthetic Routes cluster_0 Retrosynthesis cluster_1 Route A: Friedel-Crafts Acylation cluster_2 Route B: Williamson Ether Synthesis Target This compound Benzyl_Phenyl_Ether Benzyl Phenyl Ether Target->Benzyl_Phenyl_Ether C-C bond formation Acetyl_Chloride Acetyl Chloride / Acetic Anhydride Target->Acetyl_Chloride Acyl source Hydroxyacetophenone 3-Hydroxyacetophenone Target->Hydroxyacetophenone C-O bond formation Benzyl_Halide Benzyl Halide Target->Benzyl_Halide Benzyl source

Figure 1: Retrosynthetic analysis of this compound.

  • Route A: Friedel-Crafts Acylation: This route involves the acylation of benzyl phenyl ether. It is an electrophilic aromatic substitution where an acyl group is introduced into the aromatic ring.[1][2][3]

  • Route B: Williamson Ether Synthesis: This pathway involves the reaction of 3-hydroxyacetophenone with a benzyl halide. This is a nucleophilic substitution reaction to form the ether linkage.[4][5][6]

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis, categorized by the synthetic route.

Route A: Friedel-Crafts Acylation of Benzyl Phenyl Ether

Q1: My reaction is sluggish, and the yield of this compound is very low. What are the likely causes?

A1: Low reactivity in Friedel-Crafts acylation is a common issue. The primary causes are often related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivity: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Inactivation can occur if anhydrous conditions are not strictly maintained. Ensure all glassware is oven-dried, and solvents are anhydrous.[7]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a stable complex with the catalyst, rendering it inactive.[1] Consider increasing the molar equivalents of AlCl₃.

  • Poor Quality Acylating Agent: Acyl chlorides can hydrolyze over time to carboxylic acids.[8] Using freshly distilled or a new bottle of acetyl chloride or acetic anhydride is recommended.

  • Low Reaction Temperature: While lower temperatures can control side reactions, they can also slow down the desired reaction. If the reaction is not proceeding, a modest increase in temperature may be necessary.

Experimental Protocol: Catalyst and Reagent Check

  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent: Use freshly opened anhydrous solvent or solvent dried over appropriate drying agents (e.g., molecular sieves).

  • Catalyst: Use a fresh, unopened container of AlCl₃ or a freshly opened container stored under inert gas. The surface of old AlCl₃ may appear clumpy or discolored, indicating hydration.

  • Acylating Agent: If using acetyl chloride, consider distilling it immediately before use.

Q2: I am observing a significant amount of an unexpected side product, and my final product is difficult to purify. What could this be?

A2: A common side reaction in the Friedel-Crafts acylation of substrates with ether linkages is cleavage of the benzyl ether .

  • Mechanism of Cleavage: Strong Lewis acids like AlCl₃ can catalyze the cleavage of the benzyl ether C-O bond.[9] This is particularly problematic at elevated temperatures. This can lead to the formation of 3-hydroxyacetophenone and other byproducts.

  • Mitigation Strategies:

    • Use a Milder Lewis Acid: Consider using a milder Lewis acid catalyst such as ZnCl₂ or FeCl₃, which are less prone to causing ether cleavage.[9][10] Zeolites can also be effective catalysts under certain conditions.[11][12]

    • Control Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of the cleavage side reaction.

    • Alternative Catalysts: For highly activated systems, catalytic amounts of milder Lewis acids like zinc salts or Brønsted acids with an acid anhydride can be effective.[1]

CatalystRelative StrengthPropensity for Ether Cleavage
AlCl₃StrongHigh
FeCl₃ModerateModerate
SnCl₄ModerateCan be selective[13]
ZnCl₂MildLow
ZeolitesMild (tunable)Low[11][12]

Table 1: Comparison of common Lewis acids for Friedel-Crafts acylation.

Troubleshooting_FC_Acylation Start Low Yield of This compound Check_Side_Products Significant side products observed? Start->Check_Side_Products Check_Anhydrous Are conditions strictly anhydrous? Check_Catalyst_Eq Is catalyst stoichiometric? Check_Anhydrous->Check_Catalyst_Eq Yes Improve_Conditions Action: Ensure anhydrous conditions and fresh reagents Check_Anhydrous->Improve_Conditions No Check_Reagent_Quality Are reagents fresh/pure? Check_Catalyst_Eq->Check_Reagent_Quality Yes Increase_Catalyst Action: Increase molar equivalents of catalyst Check_Catalyst_Eq->Increase_Catalyst No Check_Reagent_Quality->Improve_Conditions No Success Improved Yield Check_Reagent_Quality->Success Yes Check_Side_Products->Check_Anhydrous No Ether_Cleavage Potential Benzyl Ether Cleavage Check_Side_Products->Ether_Cleavage Yes Use_Milder_Catalyst Action: Use milder Lewis Acid (e.g., ZnCl₂) Ether_Cleavage->Use_Milder_Catalyst Control_Temp Action: Lower reaction temperature (0-5 °C) Ether_Cleavage->Control_Temp Use_Milder_Catalyst->Success Control_Temp->Success Improve_Conditions->Success Increase_Catalyst->Success

Figure 2: Troubleshooting workflow for Friedel-Crafts acylation.

Route B: Williamson Ether Synthesis with 3-Hydroxyacetophenone

Q3: My Williamson ether synthesis is not going to completion, and I have a lot of unreacted 3-hydroxyacetophenone. How can I improve the conversion?

A3: Incomplete reaction in a Williamson ether synthesis is typically due to issues with the base, solvent, or leaving group.

  • Incomplete Deprotonation: The phenoxide must be fully formed for the reaction to proceed efficiently. If a weak base is used, the equilibrium may not favor the phenoxide.

    • Stronger Base: Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the phenol.[5]

    • Base Equivalents: Ensure at least one full equivalent of the base is used.

  • Solvent Choice: The choice of solvent is critical for an SN2 reaction.[6]

    • Polar Aprotic Solvents: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation but not the nucleophilic anion, increasing its reactivity.[4][14]

  • Leaving Group: The reactivity of the benzyl halide is important. Benzyl bromide is generally more reactive than benzyl chloride.

Experimental Protocol: Optimizing Williamson Ether Synthesis

  • Setup: Under an inert atmosphere (N₂ or Ar), add 3-hydroxyacetophenone to a flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Alkylation: Add benzyl bromide dropwise at 0 °C and then allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.

  • Workup: Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.

Q4: I am seeing a side product that I suspect is from a competing reaction. What is the likely culprit?

A4: While the Williamson ether synthesis is generally robust, side reactions can occur.

  • C-Alkylation vs. O-Alkylation: While O-alkylation is heavily favored for phenoxides, trace amounts of C-alkylation can occur, especially if there are steric hindrances or if the reaction is run at high temperatures for extended periods. This is generally a minor pathway.

  • Elimination of Benzyl Halide: If a sterically hindered or strong base is used at elevated temperatures, elimination of H-X from the benzyl halide can occur, though this is less common for primary halides like benzyl bromide.[14]

Frequently Asked Questions (FAQs)

Q5: Which synthetic route is generally preferred for producing this compound?

A5: The Williamson ether synthesis (Route B) is often preferred for its reliability and milder reaction conditions compared to the Friedel-Crafts acylation. The starting materials, 3-hydroxyacetophenone and benzyl bromide, are commercially available. The potential for benzyl ether cleavage in the Friedel-Crafts route makes it a more challenging synthesis to optimize.[9]

Q6: How can I effectively purify the final product?

A6: Purification of this compound is typically achieved by one of the following methods:

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an effective method for purification.

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system.

Q7: Are there any safety concerns I should be aware of?

A7: Yes, several reagents used in these syntheses require careful handling:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

  • Benzyl Bromide: A lachrymator (causes tearing) and is corrosive. Handle in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. DMF and DMSO have specific handling requirements. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q8: Can I use other acylating agents besides acetyl chloride or acetic anhydride in the Friedel-Crafts reaction?

A8: Yes, carboxylic acids can also be used as acylating agents in some cases, particularly with stronger Lewis acids or under conditions that favor the formation of the acylium ion.[1][8] However, acyl chlorides and anhydrides are generally more reactive and are the more common choice.

References

Technical Support Center: Synthesis of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(3-(benzyloxy)phenyl)ethanone, a key intermediate in pharmaceutical and organic synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also build a robust understanding for future success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound. The most reliable and common synthetic route involves the benzylation of 3-hydroxyacetophenone via a Williamson ether synthesis. Our troubleshooting focuses on this pathway.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 3-Hydroxyacetophenone Reaction Williamson Ether Synthesis (Deprotonation followed by SN2) SM1->Reaction SM2 Benzyl Chloride / Bromide SM2->Reaction SM3 Base (e.g., K₂CO₃, NaH) SM3->Reaction Workup Aqueous Workup / Extraction Reaction->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Recommended workflow for the synthesis of this compound.

Question 1: "My reaction has a low yield, and I'm recovering a significant amount of 3-hydroxyacetophenone starting material. What is going wrong?"

Answer: This is a classic symptom of an incomplete reaction, which typically points to two main culprits: inefficient deprotonation of the phenolic hydroxyl group or poor quality of the alkylating agent.

  • Causality - Inefficient Deprotonation: The Williamson ether synthesis is an SN2 reaction that requires the formation of a potent nucleophile, the phenoxide ion.[1][2] If the base is not strong enough, is not present in sufficient stoichiometric amounts, or has been deactivated by moisture, the concentration of the phenoxide will be too low for the reaction to proceed to completion. The pKa of a phenol is around 10, so a base capable of generating the conjugate base is essential.

  • Causality - Reagent Quality: Benzyl chloride or bromide can degrade over time. Benzyl chloride, for instance, can oxidize to benzaldehyde or hydrolyze to benzyl alcohol, neither of which will participate in the desired reaction.

Troubleshooting Steps & Protocol:

  • Ensure Anhydrous Conditions: If using a highly reactive base like sodium hydride (NaH), ensure your solvent (e.g., DMF, THF) is anhydrous and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Moisture will quench the base.

  • Verify Base Stoichiometry and Strength:

    • For a mild base like potassium carbonate (K₂CO₃), use at least 2-3 equivalents. K₂CO₃ is often sufficient and safer to handle than NaH for this transformation.[3]

    • If using sodium hydride (NaH), 1.1-1.2 equivalents are typically sufficient.

  • Check Reagent Purity: Use freshly opened or purified benzyl chloride/bromide. If in doubt, wash commercial benzyl chloride with a sodium bicarbonate solution, dry it over anhydrous magnesium sulfate, and distill under reduced pressure.

  • Optimize Reaction Temperature: While the reaction often proceeds well at room temperature, gentle heating (e.g., 60-80 °C) can increase the reaction rate, especially when using weaker bases like K₂CO₃.[3]

Optimized Protocol (K₂CO₃ Method):

  • To a round-bottom flask, add 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and a polar aprotic solvent like DMF or acetone.

  • Stir the mixture vigorously for 15-20 minutes at room temperature.

  • Add benzyl chloride (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate or diethyl ether.

  • Wash the organic layer with water, then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or via column chromatography.

Question 2: "My product is contaminated with an unexpected isomer that is difficult to separate. What is this byproduct and how can I avoid it?"

Answer: The most likely isomeric byproduct results from C-alkylation instead of the desired O-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbon atoms on the aromatic ring (ortho and para positions).[2] While O-alkylation is generally favored, certain conditions can promote competitive C-alkylation.

  • Causality - Ambident Nucleophile: The negative charge of the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic character at the ortho and para carbons. Reaction at these sites leads to C-benzylated byproducts, such as 1-(2-benzyl-5-hydroxyphenyl)ethanone.

dot

Caption: Competing O-alkylation vs. C-alkylation pathways for the phenoxide ion.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.[2]

  • Counter-ion: The nature of the counter-ion (e.g., K⁺, Na⁺) can also play a role, although this is a more subtle effect.

  • Purification: If C-alkylation has occurred, careful column chromatography is the most effective method for separation. The polarity difference between the desired ether and the phenolic byproduct should allow for good separation.

Question 3: "During my workup or in a subsequent reaction step, I am regenerating 3-hydroxyacetophenone. Why is my product decomposing?"

Answer: The benzyl ether linkage is a protecting group, and like all protecting groups, it can be cleaved under certain conditions. The regeneration of 3-hydroxyacetophenone indicates that you are unintentionally cleaving this group.

  • Causality - Benzyl Ether Lability: Benzyl ethers are particularly sensitive to conditions that can form a stable benzyl carbocation. This includes:

    • Strong Lewis Acids: Reagents like AlCl₃, SnCl₄, or BCl₃ can coordinate to the ether oxygen and facilitate cleavage.[4][5]

    • Strong Protic Acids: Conditions employing strong acids like HBr or HI can cleave the ether.

    • Catalytic Hydrogenolysis: This is a common intended method for deprotection. The C-O bond is readily cleaved by H₂ gas in the presence of a palladium catalyst (Pd/C).[6] If you are running a reduction on another part of the molecule, you may inadvertently remove the benzyl group.

Preventative Measures:

Condition to AvoidRationaleRecommended Alternative (if applicable)
Strong Lewis Acids (AlCl₃, FeCl₃) Promotes ether cleavage via carbocation formation.[4]Use milder conditions or a different synthetic strategy if a Lewis acid is required.
Catalytic Hydrogenation (H₂/Pd-C) Standard procedure for benzyl ether deprotection.[6]If a reduction is needed elsewhere, use reagents that do not affect benzyl ethers (e.g., NaBH₄ for reducing a ketone).
Strong Mineral Acids (HBr, HI) Cleaves the ether via an SN1 or SN2 mechanism.Use buffered or milder acidic conditions for workup if necessary.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize this compound using a one-step Friedel-Crafts acylation of benzyl phenyl ether?

A: No, this is not a viable route for obtaining the desired meta-substituted product. The benzyloxy group (-OCH₂Ph) is a strong electron-donating group, making it a powerful ortho, para-director in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[7] Attempting this reaction would yield a mixture of 1-(2-(benzyloxy)phenyl)ethanone and 1-(4-(benzyloxy)phenyl)ethanone, with virtually none of the desired this compound.

dot

FC_Acylation cluster_products Products Formed Start Benzyl Phenyl Ether Reagents Acetyl Chloride, AlCl₃ Ortho Ortho-Product (Major) Reagents->Ortho Electrophilic Aromatic Substitution Para Para-Product (Major) Reagents->Para Meta Meta-Product (Not Formed) Reagents->Meta

Caption: Outcome of Friedel-Crafts acylation on benzyl phenyl ether.

Q2: What is the best way to monitor the progress of the Williamson ether synthesis?

A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting material, 3-hydroxyacetophenone, is quite polar due to the free hydroxyl group and will have a low Rf value. The product, this compound, is much less polar and will have a significantly higher Rf value. The reaction is complete when the spot corresponding to the starting material has completely disappeared.

Q3: Are there any safety concerns I should be aware of?

A: Yes.

  • Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators (tear-inducing) and irritants. Always handle them in a well-ventilated fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere, and any quenching operations must be performed slowly and carefully, typically by adding an alcohol like isopropanol before adding water.

  • Solvents: DMF is a potential reproductive toxin. Always consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.

References

Technical Support Center: Chromatography Purification of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-(3-(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The information presented here is grounded in established chromatographic principles and extensive laboratory experience to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the column chromatography of this compound. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.

Issue 1: Poor Separation of the Product from Impurities

Question: My TLC analysis shows co-elution or very poor separation between my desired product, this compound, and one or more impurities. How can I improve the resolution?

Answer:

Poor separation is a common issue stemming from an inappropriate choice of mobile phase, improper column packing, or overloading the column. This compound is a moderately polar compound due to the presence of a ketone and an ether group. Potential impurities could be starting materials or byproducts with similar polarities.

Causality & Solution Workflow:

  • Optimize the Mobile Phase: The initial and most critical step is to refine your solvent system using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) for your product of approximately 0.25-0.35, with clear separation from all other spots.

    • Systematic Solvent Screening: Start with a standard non-polar/polar solvent system like Hexane/Ethyl Acetate.[1][2][3][4]

      • Begin with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., 8:2, 7:3).

      • If separation is still poor, consider a different solvent system. Dichloromethane/Hexane or Acetone/Hexane can offer different selectivity.[5] For moderately polar compounds like ketones, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is often effective.[4][6]

    • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in the chosen solvent system. Visualize the spots under a UV lamp.[4] The ideal system will show your product spot well-separated from others.

  • Proper Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation.

    • Slurry Packing: Always pack your column using a slurry of silica gel in your initial, least polar solvent. This minimizes air bubbles and ensures a homogenous stationary phase.

    • Consistent Pressure: Apply consistent, gentle air pressure (1-2 psi for flash chromatography) to pack the silica bed evenly.[7]

  • Sample Loading Technique: How you load your sample onto the column significantly impacts the initial bandwidth and, consequently, the separation.

    • Minimal Solvent Volume: Dissolve your crude product in the minimum amount of the mobile phase or a slightly more polar solvent.[7] Using too much solvent will broaden the initial band.

    • Dry Loading: If your compound is not very soluble in the mobile phase, consider dry loading.[7][8] This involves adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your packed column.

  • Avoid Column Overloading: Loading too much crude material will exceed the separation capacity of your column, leading to overlapping bands.

    • Rule of Thumb: A general guideline is to load 1g of crude material per 20-40g of silica gel for difficult separations.

Issue 2: The Product is Not Eluting from the Column

Question: I've run a significant volume of my mobile phase through the column, but my product, this compound, is not coming off. What should I do?

Answer:

This issue typically indicates that the mobile phase is not polar enough to displace your compound from the silica gel, or that the compound may have decomposed on the column.

Causality & Solution Workflow:

  • Check Compound Stability: Before running a column, it's wise to test the stability of your compound on silica.

    • 2D TLC Test: Spot your compound on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the spot remains a single spot on the diagonal, your compound is likely stable on silica. If you see new spots, it may be decomposing.[5]

  • Increase Mobile Phase Polarity: If the compound is stable, the eluent is likely too weak (not polar enough).

    • Gradient Elution: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you started with 8:2 Hexane:EtOAc, move to 7:3, then 6:4, and so on. This will increase the eluting power of the mobile phase.

    • Stronger Polar Solvent: If increasing the proportion of ethyl acetate is ineffective, you may need to switch to a stronger polar solvent. A small percentage of methanol (e.g., 1-5%) in dichloromethane can be very effective for eluting more polar compounds.[1] Be cautious, as methanol can sometimes dissolve silica gel at higher concentrations (>10%).[1]

  • Verify Solvent Identity: Double-check that you have used the correct solvents for your mobile phase.[5] It's a simple mistake, but one that can easily happen in a busy lab.

Issue 3: Low Recovery of the Product After Purification

Question: I've successfully separated my product, but the final isolated yield is very low. Where could my product have gone?

Answer:

Low recovery can be due to several factors, including irreversible adsorption on the silica, product decomposition, or physical loss during the process.

Causality & Solution Workflow:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to the acidic silanol groups on the surface of the silica gel. While this compound is moderately polar, certain impurities or degradation products might be highly polar.

    • Deactivating the Silica: For compounds that are sensitive to the acidity of silica gel, you can use silica that has been treated with a base, like triethylamine. Adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase can also help.

  • Product Decomposition: As mentioned in Issue 2, the compound might not be stable to silica gel.[5] The 2D TLC test is a good way to check for this beforehand.

  • Fractions are Too Dilute: It's possible your compound did elute, but the fractions are so dilute that you cannot detect it by TLC.[5]

    • Concentrate Fractions: Try concentrating the fractions you expected to contain your product and re-analyzing by TLC.

    • Alternative Visualization: If you are using a UV lamp for visualization and your compound has a weak chromophore, you may need to use a more sensitive visualization method, such as staining with potassium permanganate or an iodine chamber.[3][4]

  • Physical Loss:

    • Column Bleeding: Ensure your column does not have cracks and that the stopcock is not leaking.

    • Evaporation: Be mindful of product loss during the removal of solvent from your collected fractions, especially if your compound has some volatility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of this compound?

A good starting point for a compound of this polarity is a 4:1 mixture of Hexane:Ethyl Acetate.[6] This should give you an initial idea of the compound's mobility. You can then adjust the ratio to achieve the target Rf of 0.25-0.35.

Q2: Should I use normal-phase or reverse-phase chromatography for this compound?

For this compound, normal-phase chromatography with a silica gel stationary phase is the most common and appropriate method.[9] Reverse-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is typically reserved for very polar compounds that do not retain well on silica gel.[10][11][12]

Q3: How much silica gel should I use for my column?

The amount of silica gel depends on the amount of crude material you need to purify and the difficulty of the separation. A common ratio is between 40:1 and 100:1 (silica:crude material by weight). For easier separations, you can use less silica.

Q4: What is "flash chromatography" and should I be using it?

Flash chromatography is a technique that uses positive pressure (usually from compressed air or nitrogen) to force the mobile phase through the column more quickly.[7] This significantly speeds up the purification process compared to traditional gravity chromatography. For most laboratory-scale purifications, flash chromatography is the preferred method due to its speed and efficiency.

Q5: My purified product still shows minor impurities by NMR. What can I do?

If minor impurities persist after column chromatography, you may need to consider re-purification. This could involve running a second column with a shallower solvent gradient to improve separation. Alternatively, if your compound is a solid, recrystallization is an excellent technique for removing small amounts of impurities.

Experimental Protocols & Data

Protocol 1: Standard Flash Column Chromatography Purification
  • TLC Analysis: Determine the optimal solvent system that gives an Rf of ~0.25-0.35 for the product. A common system is Hexane:Ethyl Acetate.

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[13]

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully pipette the sample solution onto the top layer of sand.

    • Allow the sample to absorb completely into the silica bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (1-2 psi) and begin collecting fractions.[7]

    • If using a gradient, gradually increase the polarity of the mobile phase as the column runs.

  • Fraction Analysis:

    • Monitor the elution of your compound by periodically collecting fractions and analyzing them by TLC.[14]

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Solvent System Selection
Solvent System (Hexane:Ethyl Acetate)Observed Rf of ProductSeparation QualityRecommendation
9:10.10Good, but slow elutionUse for starting the column
4:10.30ExcellentIdeal for isocratic elution
1:10.65Poor separation from non-polar impuritiesToo polar, elutes too quickly

Visualizations

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Problem Identify Problem (e.g., Poor Separation, No Elution) TLC_Optimization Optimize TLC Solvent System (Target Rf = 0.25-0.35) Problem->TLC_Optimization Poor Separation Increase_Polarity Increase Mobile Phase Polarity (Gradient Elution) Problem->Increase_Polarity No Elution Check_Stability Check Compound Stability (2D TLC) Problem->Check_Stability Low Yield/ Decomposition Suspected Column_Packing Check Column Packing (Slurry Method, Even Bed) TLC_Optimization->Column_Packing Sample_Loading Review Sample Loading (Minimal Solvent, Dry Load) Column_Packing->Sample_Loading Solution Problem Resolved: Pure Product Isolated Sample_Loading->Solution Increase_Polarity->Solution Check_Stability->Problem Stable Reassess Re-evaluate Synthesis/ Consider Alternative Purification Check_Stability->Reassess Unstable

Caption: A logical workflow for troubleshooting common chromatography issues.

References

Technical Support Center: Optimization of Reaction Conditions for 1-(3-(benzyloxy)phenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This involves the reaction of 3-(benzyloxy)anisole with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is susceptible to various issues that can impact its success. This guide will walk you through the critical parameters and provide solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via Friedel-Crafts acylation?

A1: The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 3-(benzyloxy)anisole then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the desired ketone product.[1][2]

Q2: What are the most common Lewis acid catalysts used for this reaction, and how do I choose the best one?

A2: Aluminum chloride (AlCl₃) is the most traditional and widely used catalyst for Friedel-Crafts acylation due to its high activity.[3] However, other Lewis acids like ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or even solid acid catalysts can also be employed.[4][5][6] The choice of catalyst can depend on the reactivity of your substrate and the desired reaction conditions. For highly activated substrates, a milder Lewis acid may be sufficient and can help to minimize side reactions.

Q3: Why is it crucial to use anhydrous conditions for a Friedel-Crafts acylation?

A3: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[7][8] Any water present in the reaction mixture will react with the catalyst, deactivating it and inhibiting the reaction.[7] This will lead to low or no product yield. Therefore, it is imperative to use oven-dried glassware, anhydrous solvents, and high-purity, dry reagents.

Q4: Can I use a catalytic amount of the Lewis acid?

A4: In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid catalyst is required.[7] This is because the product, an aryl ketone, can form a stable complex with the Lewis acid, effectively sequestering it from the reaction cycle. Using a substoichiometric amount will likely result in an incomplete reaction and low yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

Potential Cause Recommended Solution
Inactive Catalyst The most common cause is the deactivation of the Lewis acid catalyst by moisture.[7][8] Ensure all glassware is rigorously dried, and use anhydrous solvents and freshly opened or purified reagents.
Insufficient Catalyst As mentioned in the FAQs, a stoichiometric amount of the Lewis acid is often necessary.[7] Consider increasing the catalyst loading to at least one equivalent relative to the acylating agent.
Suboptimal Reaction Temperature The reaction temperature significantly impacts the reaction rate. While some acylations proceed at room temperature, this specific reaction may require heating to overcome the activation energy.[8] However, excessively high temperatures can promote side reactions or decomposition.[8] It is recommended to start at a lower temperature (e.g., 0 °C) during the addition of reagents and then gradually warm the reaction to room temperature or gently heat it (e.g., 40-60 °C) while monitoring the progress by TLC or GC.[9][10]
Poor Quality Reagents Impurities in the starting materials (3-(benzyloxy)anisole, acetyl chloride/anhydride) can interfere with the reaction. Use reagents of the highest possible purity.
Deactivated Aromatic Ring While the benzyloxy and methoxy groups are activating, any unintended deactivating substituents on the aromatic ring will hinder the electrophilic substitution.[8] Confirm the structure and purity of your starting material.
Problem 2: Formation of Multiple Products (Isomers or Side-Products)

Possible Causes & Solutions

Potential Cause Recommended Solution
Isomer Formation The benzyloxy group is an ortho-, para-directing group. In the case of 3-(benzyloxy)anisole, acylation can potentially occur at different positions on the aromatic ring. The regioselectivity is influenced by steric hindrance and the directing effects of both the benzyloxy and methoxy groups.[7] The choice of solvent can also influence the ratio of isomers formed.[11] Non-polar solvents may favor one isomer, while polar solvents might favor another. Careful control of the reaction temperature is also crucial, as lower temperatures generally provide higher selectivity.[8]
Polysubstitution Although the acyl group is deactivating, preventing further acylation, polysubstitution can occur with highly activated aromatic rings.[1] To minimize this, use a stoichiometric amount of the acylating agent and avoid excessively long reaction times.
Cleavage of the Benzyl Ether Under harsh acidic conditions and elevated temperatures, the benzyl ether linkage can be cleaved.[12][13] This would lead to the formation of 3-hydroxyacetophenone and other byproducts. Use the mildest possible reaction conditions (lower temperature, less reactive Lewis acid if feasible) to avoid this side reaction.
Side Reactions of the Acylating Agent The acylating agent can undergo self-condensation or other side reactions, especially at higher temperatures. Ensure slow, controlled addition of the acylating agent to the reaction mixture.

Experimental Protocols

General Procedure for the Synthesis of this compound
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the mixture in an ice bath (0 °C).

  • Substrate Addition: Dissolve 3-(benzyloxy)anisole (1 equivalent) in the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of aluminum chloride.

  • Acylating Agent Addition: Dissolve acetyl chloride (1 to 1.2 equivalents) in the anhydrous solvent and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If necessary, the reaction can be gently heated to 40-50 °C to drive it to completion.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizing the Workflow

Reaction Workflow Diagram

Synthesis_Workflow Start Start Preparation Prepare Anhydrous Setup Start->Preparation Inert Atmosphere Reagent_Addition Add AlCl3 and Solvent Preparation->Reagent_Addition Substrate_Addition Add 3-(benzyloxy)anisole Reagent_Addition->Substrate_Addition 0 °C Acylation Add Acetyl Chloride Substrate_Addition->Acylation Dropwise Reaction_Monitoring Stir and Monitor Acylation->Reaction_Monitoring Warm to RT Workup Quench with Ice/HCl Reaction_Monitoring->Workup Reaction Complete Extraction Extract Product Workup->Extraction Purification Purify by Chromatography/Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

References

Technical Support Center: Purification of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of impurities from 1-(3-(benzyloxy)phenyl)ethanone. The content is structured to address common challenges and frequently asked questions, ensuring a practical and scientifically grounded resource for your laboratory work.

I. Understanding the Impurity Profile

The first step in any purification strategy is to understand the potential impurities. In the synthesis of this compound, common impurities can arise from starting materials, side reactions, or degradation.

Common Impurities May Include:

  • Unreacted Starting Materials: 3-Hydroxyacetophenone and benzyl bromide (or benzyl chloride).

  • Acidic Impurities: Carboxylic acids formed from the oxidation of aldehydes or other precursors.

  • Basic Impurities: Amines or other nitrogen-containing compounds if used as catalysts or present as impurities in reagents.

  • Neutral Impurities: Byproducts from side reactions, such as dibenzyl ether or products of self-condensation of the acetophenone.[1]

A preliminary analysis by Thin Layer Chromatography (TLC) is a rapid and effective way to assess the complexity of the impurity profile.[2][3][4][5]

II. Troubleshooting Purification Challenges

This section addresses specific issues you might encounter during the purification of this compound in a question-and-answer format.

Frequently Encountered Issues & Solutions

Q1: My crude product is an oil/low-melting solid, and I'm struggling to crystallize it. What should I do?

A1: this compound is described as a low-melting solid.[6] Oiling out during recrystallization is a common issue. Here’s a systematic approach to troubleshoot:

  • Solvent Selection is Key: The ideal recrystallization solvent is one where the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[7][8] For acetophenone derivatives, common solvent systems include ethanol/water mixtures, or hexane/ethyl acetate.[9][10]

  • "Quick-'n-Dirty" Solvent Screening: Before committing your entire batch, perform small-scale solubility tests with various solvents. A good starting point is to test solvents with different polarities.

  • Two-Solvent System: If a single solvent doesn't work, a two-solvent system is often effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[8]

  • Scratching and Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the meniscus can initiate nucleation. Alternatively, adding a tiny seed crystal of pure product can induce crystallization.

Q2: After an aqueous workup, my final product is still contaminated with an acidic impurity. How can I remove it?

A2: Acidic impurities, such as carboxylic acids, can be effectively removed using an acid-base extraction.[11][12][13][14][15]

  • Principle of Acid-Base Extraction: This technique relies on the differential solubility of a compound in its neutral and ionic forms.[12][13] By washing an organic solution of your crude product with a basic aqueous solution (e.g., dilute sodium bicarbonate or sodium hydroxide), the acidic impurity will be deprotonated to form a water-soluble salt.[15] This salt will then partition into the aqueous layer, which can be separated and discarded.

  • Caution with Strong Bases: Be mindful that using a strong base like sodium hydroxide could potentially hydrolyze ester functionalities if present in your molecule or impurities.[12] For most acidic impurities related to acetophenone synthesis, a milder base like sodium bicarbonate is sufficient.[14]

Q3: TLC analysis shows a persistent impurity with a similar Rf value to my product. How can I improve the separation?

A3: When impurities have similar polarities to the desired product, separation by recrystallization can be challenging. In such cases, column chromatography is the preferred method.

  • Optimizing TLC is the First Step: Before running a column, optimize the solvent system using TLC to achieve the best possible separation between your product and the impurity.[5][16] The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.3-0.4 on a TLC plate.[3]

  • Choosing the Right Stationary and Mobile Phase: For acetophenone derivatives, normal-phase silica gel chromatography is typically effective.[17][18] A common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or dichloromethane.

  • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.

Workflow for Purification and Troubleshooting

Caption: A troubleshooting workflow for the purification of this compound.

III. Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities

This protocol is designed to remove acidic contaminants from a crude mixture of this compound.

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., 50 mL of dichloromethane for every 5 g of crude product) in a separatory funnel.

  • Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Layer Separation: Allow the layers to separate. The organic layer (containing the desired product) will be the bottom layer if using dichloromethane and the top layer if using ethyl acetate. Drain the aqueous layer.

  • Repeat Wash (Optional): For highly acidic mixtures, repeat the wash with fresh sodium bicarbonate solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate. Separate the layers.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water in the organic layer.[14]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes to ensure all water is absorbed.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)

This protocol is suitable for the final purification of this compound after preliminary purification steps.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution in "Good" Solvent: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid completely dissolves.

  • Addition of "Poor" Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

IV. Analytical Methods for Purity Assessment

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point. Adjust the ratio to achieve optimal separation.

  • Visualization: UV light (254 nm) will show the aromatic rings as dark spots. Staining with potassium permanganate or iodine can also be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are essential for confirming the structure and assessing the purity of the final product. The spectra should be compared to reference spectra or predicted chemical shifts.[19][20][21]

Infrared (IR) Spectroscopy:

  • IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether.[19][22]

V. Frequently Asked Questions (FAQs)

Q: What is the expected appearance and melting point of pure this compound?

A: It is typically a low-melting solid, appearing as a light yellow substance.[6] The melting point is not consistently reported across all sources, but a sharp melting range is indicative of high purity.

Q: How should I store purified this compound?

A: It should be stored in a well-sealed container in a dry place at room temperature.[6][23]

Q: Can I use other purification techniques like distillation?

A: While vacuum distillation can be used for some acetophenone derivatives, it may not be suitable for this compound due to its relatively high molecular weight and potential for thermal decomposition.[1][24] Recrystallization and chromatography are generally more reliable for this compound.

Q: Are there any specific safety precautions I should take?

A: Standard laboratory safety practices should be followed. Avoid contact with skin and eyes.[6] Refer to the Safety Data Sheet (SDS) for detailed information.

Data Summary Table
PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂[6]
Molecular Weight226.27 g/mol [6]
AppearanceLow Melting Solid, Light yellow[6]
StorageSealed in dry, Room Temperature[6][23]

Purification Method Selection Guide

G start Crude Product Analysis (TLC) acid_base Acidic/Basic Impurities Present? start->acid_base extraction Acid-Base Extraction acid_base->extraction  Yes recrystallization Recrystallization acid_base->recrystallization  No, simple mixture extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography  Impurities Remain end Pure Product recrystallization->end  High Purity Achieved chromatography->end

Caption: Decision tree for selecting a purification method.

VI. References

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Acid–base extraction. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from --INVALID-LINK--

  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Ma, L., Wang, Y., & Zhang, H. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved from --INVALID-LINK--

  • da Silva, F. M., da Silva, A. A. T., da Silva, T. R., & de Oliveira, H. C. B. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 35, 1-7. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4559110A - Acetophenone recovery and purification. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells. Retrieved from --INVALID-LINK--

  • Ma, L., Wang, Y., & Zhang, H. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o427. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-(3-(Benzyloxy)phenyl)-2-bromoethanone. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4433173A - Acetophenone purification. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization is the most common method for purifying solid compoun. Retrieved from --INVALID-LINK--

  • University of Calgary. (n.d.). Thin layer chromatography. Retrieved from --INVALID-LINK--

  • University of Massachusetts. (2020). Thin Layer Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Technical Guide to the Spectral Analysis of Ethanone, 2-(benzoyloxy)-1-phenyl-. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-(3-Benzyloxy-4-methoxy-phenyl)-ethanone. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Ethanone, 1-(3,5-bis(phenylmethoxy)phenyl)-. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 1-(4-benzyloxy-3-methoxy-phenyl)-ethanone. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (2017). Spectroscopic (FT-IR, FT-Raman and NMR) investigations, quantum chemical studies, Fukui function, magnetic susceptibility, HOMO- LUMO, NBO, and NLO properties of 4 nitrophenyl)ethanone. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). Ethanone, 1-[3-hydroxy-2-methoxy-4-(phenylmethoxy)phenyl]-. Retrieved from --INVALID-LINK--

  • SpectraBase. (n.d.). 1-(3-(3-Phenylpropa-1,2-dien-1-yl)phenyl)ethanone. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from --INVALID-LINK--

References

Challenges in the scale-up of 1-(3-(benzyloxy)phenyl)ethanone production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(3-(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

I. Introduction to Synthetic Strategies

The synthesis of this compound typically involves a two-step process: a Williamson ether synthesis to form the benzyl ether, followed by a Friedel-Crafts acylation to introduce the acetyl group. While seemingly straightforward, each step presents unique challenges, particularly during scale-up. This guide will address issues related to reaction efficiency, impurity profiles, and process optimization.

The primary synthetic route is outlined below:

Synthesis_Pathway 3-Hydroxyacetophenone 3-Hydroxyacetophenone Product This compound 3-Hydroxyacetophenone->Product SN2 Reaction Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Product SN2 Reaction Base Base (e.g., K2CO3) Base->Product SN2 Reaction Solvent_WES Solvent (e.g., Acetone) Solvent_WES->Product SN2 Reaction

Caption: General Williamson Ether Synthesis for this compound.

An alternative, though less common, approach involves the Friedel-Crafts acylation of benzyloxybenzene. This route can be prone to issues with regioselectivity.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Williamson Ether Synthesis 1. Incomplete deprotonation of 3-hydroxyacetophenone.[1] 2. Competing elimination reaction of the benzyl halide.[1][2] 3. Insufficient reaction time or temperature.[3]1. Use a stronger base (e.g., NaH) or ensure the base (e.g., K2CO3) is finely powdered and anhydrous.[1] 2. Use a primary benzyl halide (bromide or chloride) to favor the SN2 reaction.[2][3] 3. Monitor the reaction by TLC or HPLC and consider extending the reflux time or moderately increasing the temperature.
Formation of Impurities 1. Over-alkylation: C-alkylation in addition to O-alkylation.[1] 2. Unreacted Starting Materials: Incomplete reaction. 3. Side products from Friedel-Crafts: Isomer formation or polyacylation.[4][5]1. Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation.[1][6] 2. Ensure proper stoichiometry and reaction conditions. Purify the crude product via recrystallization or column chromatography. 3. Control the reaction temperature carefully during the Friedel-Crafts acylation. Add the acylating agent slowly.
Difficulty in Product Purification 1. Oily product that is difficult to crystallize. 2. Co-elution of impurities during column chromatography.1. Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent like hexane. 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) may be effective.[7]
Scale-Up Issues 1. Poor heat transfer in large reactors. 2. Inefficient mixing leading to localized "hot spots" or concentration gradients. 3. Challenges in handling large quantities of reagents and solvents safely.[8]1. Use a reactor with a jacket for efficient heating/cooling and monitor the internal temperature closely. 2. Ensure adequate agitation with an appropriately sized overhead stirrer. 3. Conduct a thorough safety review before scale-up. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.[9][10][11][12][13]

III. Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for the Williamson ether synthesis step?

A1: The choice of base depends on the scale and desired reaction conditions. For laboratory-scale synthesis, potassium carbonate (K2CO3) is a common and relatively mild base.[14] For a faster reaction or with less reactive halides, stronger bases like sodium hydride (NaH) can be used, though they require more stringent anhydrous conditions.[1]

Q2: Which solvent is most suitable for the Williamson ether synthesis?

A2: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred.[1][15] These solvents effectively solvate the cation of the alkoxide, leaving the nucleophilic oxygen anion more reactive. Acetone is a good starting point due to its lower boiling point, which simplifies removal post-reaction.[14]

Q3: How can I minimize the formation of the ortho-acylated isomer during a Friedel-Crafts acylation of benzyloxybenzene?

A3: The benzyloxy group is an ortho-, para-directing group. To favor para-acylation, which would lead to an isomer of the desired product, steric hindrance can be exploited. Using a bulkier Lewis acid catalyst might favor acylation at the less sterically hindered para position. However, the most reliable method to obtain the meta-substituted product is to perform the Friedel-Crafts acylation on a meta-directing precursor, which is why the synthesis typically starts with 3-hydroxyacetophenone.

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4: Benzyl bromide is a lachrymator and should be handled in a fume hood with appropriate PPE, including gloves and safety goggles. Lewis acids used in Friedel-Crafts reactions, such as aluminum chloride, are corrosive and react violently with water.[4] Always add the Lewis acid slowly to the reaction mixture and ensure the apparatus is dry. Consult the Safety Data Sheets (SDS) for all reagents before use.[9][10][11][12][13]

Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction.[16] For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal.[17] The structure of the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

IV. Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure for a laboratory-scale synthesis.

Williamson_Ether_Synthesis_Workflow Start Start Step1 1. Combine 3-hydroxyacetophenone, K2CO3, and acetone in a flask. Start->Step1 Step2 2. Add benzyl bromide dropwise. Step1->Step2 Step3 3. Reflux the mixture. Step2->Step3 Step4 4. Monitor reaction by TLC. Step3->Step4 Step5 5. Cool and filter the mixture. Step4->Step5 Reaction Complete Step6 6. Evaporate the solvent. Step5->Step6 Step7 7. Purify the crude product (recrystallization or chromatography). Step6->Step7 End End Step7->End

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Materials:

  • 3-Hydroxyacetophenone

  • Benzyl bromide

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid with a small amount of acetone.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

V. References

  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-424.

  • LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts.

  • Sigma-Aldrich. (2024, March 4). Safety Data Sheet.

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.

  • Glasp. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.

  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Chemguide.

  • CymitQuimica. (2024, December 19). Safety Data Sheet.

  • BenchChem. (2025). How to avoid side products in the synthesis of 1-(3-Bromomethyl-phenyl)-ethanone.

  • Sigma-Aldrich. (2024, September 9). Safety Data Sheet.

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

  • Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.

  • Fisher Scientific. (2025, December 19). Safety Data Sheet.

  • Fisher Scientific. (2010, November 5). Safety Data Sheet.

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.

  • Fisher Scientific. (n.d.). ChemScene | this compound | 25G | CS-W014208.

  • United Nations Environment Programme. (n.d.). III Analytical Methods.

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one.

  • National Institutes of Health. (n.d.). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone.

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

  • Google Patents. (n.d.). A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

  • Google Patents. (n.d.). The synthetic method of 1-(3-Phenoxyphenyl)ethanone.

  • AK Bio. (n.d.). Effectively Scaling up the Oligonucleotide Manufacturing Process.

  • Pharmaceutical Technology. (2020, February 2). Designing Commercial-Scale Oligonucleotide Synthesis.

  • Advancing RNA. (2022, May 25). Effectively Scaling Up The Oligonucleotide Manufacturing Process.

  • Oxford Global. (2022, April 21). Sustainable Synthesis of Therapeutic Oligonucleotides.

  • Asahi Kasei Bioprocess. (n.d.). Considerations And Strategies For Oligonucleotide Manufacturing Scale-Up.

References

Preventing the debenzylation of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-(benzyloxy)phenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate. Unintended debenzylation is a common pitfall that can derail a synthetic sequence, leading to yield loss and complex purification challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the reactivity of this molecule and preserve the integrity of the benzyl protecting group until its planned removal.

Troubleshooting Guide: Preventing Unwanted Debenzylation

When planning transformations on this compound, the primary goal is to select reagents that are compatible with the benzyl ether. The following table outlines common synthetic goals, problematic conditions that risk debenzylation, and recommended protocols to ensure the benzyl group remains intact.

Synthetic Goal Problematic Conditions & Cause of Debenzylation Recommended Protocol & Rationale
Reduction of Ketone to Alcohol Catalytic Hydrogenation (H₂, Pd/C, PtO₂) : These are standard and highly efficient conditions for benzyl ether cleavage (hydrogenolysis). The palladium or platinum catalyst actively facilitates the scission of the C-O bond of the benzyl ether.[1]Sodium Borohydride (NaBH₄) in Alcohols (MeOH, EtOH) : NaBH₄ is a mild hydride donor that selectively reduces aldehydes and ketones. It does not possess the catalytic activity required to cleave the robust benzyl ether. This provides excellent chemoselectivity.[2][3]
Conversion of Ketone to Alkene Acid-Catalyzed Dehydration of Tertiary Alcohol (Post-Grignard) : Strong acids (e.g., concentrated H₂SO₄, TsOH at high temperatures) used to dehydrate a tertiary alcohol (formed from a Grignard addition) can catalyze the cleavage of the benzyl ether.[2]Wittig Reaction : This reaction proceeds under basic conditions to which the benzyl ether is inert. The phosphonium ylide is typically generated with a strong, non-Lewis acidic base like n-BuLi or NaH, which will not affect the ether linkage.[4][5][6]
α-Functionalization (via Enolate) Use of Protic Acids during Workup : Quenching an enolate reaction with strong protic acids at elevated temperatures can risk benzyl ether cleavage.Use of Strong, Aprotic Bases (LDA, LHMDS, NaH) : Formation of the enolate with these bases is highly efficient and occurs under conditions where the benzyl ether is stable. Quench the reaction at low temperature with a mild proton source like saturated aqueous NH₄Cl.[2]
Activation of Ketone with Additives Strong Lewis Acids (e.g., BBr₃, BCl₃, AlCl₃) : Many Lewis acids that can coordinate to the carbonyl oxygen to enhance its electrophilicity are also potent reagents for cleaving benzyl ethers.[5]Reaction without Lewis Acid Catalysis : Whenever possible, proceed without Lewis acid additives. If activation is necessary, consider milder Lewis acids or alternative strategies. For Grignard or organolithium additions, pre-complexation of the organometallic reagent may be sufficient.

Logical Workflow for Preserving the Benzyl Group

The following diagram illustrates a decision-making workflow for selecting reaction conditions to modify the ketone of this compound while preventing debenzylation.

G cluster_0 Experimental Goal on this compound cluster_1 Condition Selection cluster_2 Reagent & Condition Evaluation cluster_3 Outcome start Define Target Transformation on Ketone reduction Ketone Reduction start->reduction alkenation Alkene Formation start->alkenation c_c_addition C-C Bond Formation (e.g., Grignard, Enolate Alkylation) start->c_c_addition h2_pd Catalytic Hydrogenation (H₂, Pd/C) reduction->h2_pd Avoid nabh4 Hydride Reduction (NaBH₄, LiAlH₄) reduction->nabh4 Select strong_acid_elim Strong Acid Dehydration alkenation->strong_acid_elim Avoid wittig Wittig Reaction alkenation->wittig Select lewis_acid Strong Lewis Acids (BBr₃, AlCl₃) c_c_addition->lewis_acid Avoid organometallic Organometallics / Strong Bases (RLi, RMgX, LDA) c_c_addition->organometallic Select debenzylation DEBENZYLATION RISK h2_pd->debenzylation success BENZYL GROUP PRESERVED nabh4->success strong_acid_elim->debenzylation wittig->success lewis_acid->debenzylation organometallic->success

Caption: Decision tree for selecting benzyl ether-compatible reagents.

Frequently Asked Questions (FAQs)

Q1: I want to reduce the ketone in this compound to the corresponding secondary alcohol. Can I use catalytic hydrogenation with H₂ and Pd/C?

A1: No, this is strongly discouraged. Catalytic hydrogenation is the standard and most common method for cleaving benzyl ethers.[1] The palladium on carbon (Pd/C) catalyst will efficiently catalyze the hydrogenolysis of the benzyl C-O bond, leading to the formation of 3-hydroxyphenyl)ethanol and toluene as a byproduct. The recommended method is to use a hydride reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol. NaBH₄ is chemoselective for aldehydes and ketones and will not reduce the benzyl ether.[2][3]

Q2: Is the benzyl ether stable to Grignard reagents or organolithiums? I want to add a methyl group to the ketone.

A2: Yes, the benzyl ether protecting group is robust under the conditions of Grignard and organolithium additions.[2] These reagents are strong nucleophiles and bases but do not promote the cleavage of the ether. You can confidently treat this compound with reagents like methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) to form the corresponding tertiary alcohol. The key is to ensure the subsequent workup is performed under mild, preferably neutral or slightly acidic conditions (e.g., with saturated aqueous ammonium chloride) at low temperatures to avoid any acid-catalyzed decomposition or dehydration that might endanger the benzyl group.

Q3: I am planning a Wittig reaction to convert the ketone into an alkene. The reaction uses a strong base like n-butyllithium. Will this cleave the benzyl ether?

A3: The benzyl ether is completely stable to the strong bases used to generate phosphonium ylides for the Wittig reaction, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[4][7] The reaction of the ylide with the ketone and the subsequent elimination of triphenylphosphine oxide occur under conditions that do not affect the ether linkage. The Wittig reaction is an excellent and highly reliable method for olefination of this substrate while preserving the protecting group.

Q4: Can I form the enolate of this compound for an aldol reaction or an α-alkylation without losing the benzyl group?

A4: Yes. The benzyl ether is stable to common conditions used for enolate formation. You can use strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like THF at low temperatures (e.g., -78 °C) to quantitatively form the enolate. The subsequent reaction with an electrophile (like an aldehyde for an aldol reaction or an alkyl halide for alkylation) and mild workup will not compromise the benzyl protecting group.

Q5: Are there any oxidative conditions I should be cautious about when working with this molecule?

A5: While the benzyl ether is stable to many common oxidants, it can be cleaved under specific oxidative conditions. For example, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the selective cleavage of benzyl ethers, particularly electron-rich ones.[8][9] Unless you are specifically targeting the benzyl ether, you should avoid such reagents. Standard oxidations of other functional groups elsewhere in the molecule, if applicable, should be evaluated on a case-by-case basis. For instance, if the ketone were reduced to an alcohol, subsequent oxidation back to the ketone using reagents like PCC, PDC, or Swern oxidation would be compatible with the benzyl ether.

Q6: I accidentally used a protocol with a strong Lewis acid and now I see a byproduct that I suspect is 3-hydroxyacetophenone. What happened?

A6: You have likely cleaved the benzyl ether. Strong Lewis acids, especially boron trihalides like BBr₃ and BCl₃, are potent reagents for ether cleavage, including benzyl ethers.[5] They coordinate to the ether oxygen, activating the C-O bond for cleavage. If your reaction conditions included a Lewis acid to, for example, activate the ketone, this is the most probable cause of debenzylation. In the future, avoid these reagents or use them at very low temperatures with caution, although complete avoidance is the safest strategy.

References

Technical Support Center: Recrystallization of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-(benzyloxy)phenyl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to achieve successful recrystallization for this specific compound.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: Based on its chemical structure (an aromatic ketone) and reported solubility data, a mixed-solvent system is the most promising approach. This compound is reportedly soluble in methanol[1][2]. Therefore, a good starting point is a binary system using a solvent in which it is soluble, paired with an anti-solvent in which it is not.

  • Recommended System: Methanol/Water or Ethanol/Water .

  • Rationale: The compound dissolves readily in a minimal amount of hot alcohol (methanol or ethanol). The gradual addition of water (an anti-solvent for this organic compound) will decrease the solubility, forcing the pure compound to crystallize out as the solution cools, while impurities tend to remain in the solvent mixture[3]. This method provides excellent control over the crystallization process.

Q2: My compound has a low melting point (29-30 °C). How does this affect recrystallization and what is "oiling out"?

A2: The low melting point of this compound is a critical factor that makes single-solvent recrystallization challenging[2]. "Oiling out" occurs when a compound melts in the hot recrystallization solvent before it dissolves, forming a liquid phase instead of a crystalline solid upon cooling[4]. This oil is essentially an impure liquid form of your compound and often traps impurities, defeating the purpose of recrystallization.

  • Causality: This happens when the boiling point of the chosen solvent is higher than the melting point of the compound. As the solution is heated, the compound melts into a liquid puddle before it has a chance to fully dissolve in the solvent.

  • Solution: Using a solvent system where the compound can be dissolved at or below its melting point is key. The recommended methanol/water or ethanol/water systems are effective because you can often dissolve the compound in the alcohol at room temperature before adding the water anti-solvent, thus avoiding the high temperatures that would cause it to melt.

Q3: I tried a single solvent like ethanol and my compound did not crystallize upon cooling. What went wrong?

A3: This is a common issue and typically points to one of two scenarios:

  • Excessive Solvent: You may have used too much solvent. In recrystallization, the goal is to create a saturated or near-saturated solution at a high temperature[5][6]. If too much solvent is added, the solution will not become saturated upon cooling, and the compound will simply remain dissolved.

  • High Solubility: The compound may be too soluble in that specific solvent, even at low temperatures. An ideal recrystallization solvent is one where the compound has high solubility when hot but poor solubility when cold[5][7][8]. If the compound remains soluble in the cold solvent, recovery will be minimal or non-existent. This is another reason why a mixed-solvent system is often preferred for this compound.

Troubleshooting Guide

Problem: My compound oiled out. How can I recover my product?
  • Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount of the primary solvent (e.g., methanol) to ensure the solution is homogeneous. Then, allow it to cool much more slowly. A slower cooling rate gives the molecules more time to align into a crystal lattice[5][6]. If it oils out again, proceed to the next step.

  • Solvent System Adjustment: The oil indicates the solvent environment is still too "good." While the solution is still warm (but not boiling), add more of the anti-solvent (water) dropwise until a persistent cloudiness appears. Then, add a few drops of the primary solvent (methanol) to just redissolve the cloudiness. This brings the solution closer to its saturation point at a lower temperature, favoring crystallization over oiling.

Problem: No crystals are forming, even after the solution has cooled to room temperature.
  • Induce Crystallization: Crystal formation sometimes needs a nudge. Try one of these techniques:

    • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide a nucleation site for crystal growth[4].

    • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a template for further crystallization[4].

    • Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility[9]. This should only be done after the solution has been allowed to cool slowly to room temperature first.

Problem: The crystal yield is very low.
  • Check the Mother Liquor: The "mother liquor" is the solution left behind after filtering the crystals. If your yield is low, it's likely that a significant amount of your compound remains dissolved. Try to recover more product by partially evaporating the solvent from the mother liquor (using a rotary evaporator or a gentle stream of air) to increase the concentration and then cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Re-evaluate Solvent Choice: A low yield indicates that your compound is too soluble in the cold solvent system. Next time, use a slightly higher proportion of the anti-solvent (e.g., water) in your mixture.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent System Screening

This protocol is a self-validating method to determine the optimal solvent ratio before committing your entire batch.

  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add methanol dropwise at room temperature, swirling after each drop, until the solid just dissolves. Note the approximate volume.

  • Add deionized water dropwise, swirling, until the solution becomes persistently cloudy.

  • Gently warm the test tube in a warm water bath until the solution becomes clear again.

  • Remove the test tube from the bath and allow it to cool slowly to room temperature.

  • Observe the quality of the crystals that form. If large, well-defined crystals appear, the solvent ratio is promising. If an oil or fine powder forms, adjust the ratio in subsequent tests.

Data Presentation: Properties of Potential Solvents

The choice of solvent is guided by properties like boiling point and polarity. The following table summarizes common solvents for context.

SolventBoiling Point (°C)Relative PolarityRationale for Use/Avoidance
Water1001.000Excellent anti-solvent for non-polar compounds.
Methanol650.762Good primary solvent; compound is soluble.
Ethanol780.654Good primary solvent, less volatile than methanol.
Acetone560.355May be a good solvent due to the ketone functional group.
Ethyl Acetate770.228A common recrystallization solvent.
Dichloromethane400.309Compound is soluble[1], but low boiling point can make it difficult to use for hot recrystallization.
Hexane690.009Potential anti-solvent if a more non-polar system is needed.

(Data sourced from Reichardt, C. and University of Rochester Chemistry Department)[10][11]

Visualized Workflows

Diagram 1: Decision Workflow for Solvent Selection

Solvent_Selection start Start: Crude Product (this compound) test_single Test Single Solvent (e.g., Ethanol) start->test_single dissolves_hot Dissolves when Hot? test_single->dissolves_hot crystallizes_cold Crystallizes when Cold? dissolves_hot->crystallizes_cold Yes not_soluble FAIL: Insoluble dissolves_hot->not_soluble No success SUCCESSFUL Single Solvent System crystallizes_cold->success Yes too_soluble FAIL: Too Soluble (No crystals form) crystallizes_cold->too_soluble No try_mixed Switch to Mixed-Solvent System (e.g., Methanol/Water) too_soluble->try_mixed not_soluble->try_mixed dissolve_primary Dissolve in Primary Solvent (Methanol) at RT try_mixed->dissolve_primary add_anti Add Anti-Solvent (Water) to slight cloudiness dissolve_primary->add_anti warm_clear Warm gently to clarify add_anti->warm_clear cool_slowly Cool Slowly & Observe warm_clear->cool_slowly crystals_form Crystals Form? cool_slowly->crystals_form success_mixed SUCCESSFUL Mixed-Solvent System crystals_form->success_mixed Yes oil_out FAIL: Oiled Out (Adjust ratio, cool slower) crystals_form->oil_out No

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Diagram 2: General Recrystallization Workflow

Recrystallization_Workflow dissolve 1. Dissolve Crude Solid in minimum hot solvent hot_filter 2. Hot Gravity Filtration (if insoluble impurities exist) dissolve->hot_filter cool 3. Slow Cooling (Allow crystals to form) hot_filter->cool collect 4. Vacuum Filtration (Collect crystals) cool->collect wash 5. Wash Crystals with small amount of cold solvent collect->wash dry 6. Dry Crystals (Yield pure product) wash->dry

References

1-(3-(benzyloxy)phenyl)ethanone synthesis catalyst poisoning and deactivation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on catalyst poisoning and deactivation. Here, we will address common issues encountered during the Friedel-Crafts acylation of benzyloxybenzene, providing in-depth explanations and actionable troubleshooting strategies.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of benzyloxybenzene using an acylating agent like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O). This reaction requires a Lewis acid catalyst to proceed.[1][2]

Q2: Which Lewis acid catalysts are typically used for this reaction?

A2: Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid catalyst for Friedel-Crafts acylation.[1][3] Other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be employed.[4][5] In some cases, solid acid catalysts like zeolites have been used for acylation of aromatic ethers.[6]

Q3: Why is the benzyloxy group considered a directing group in this synthesis?

A3: The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing group. The oxygen atom's lone pairs of electrons donate into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more reactive towards the electrophilic acylium ion generated during the reaction. Consequently, the primary products are 1-(4-(benzyloxy)phenyl)ethanone and 1-(2-(benzyloxy)phenyl)ethanone. The desired meta-product, this compound, is not the major product under standard Friedel-Crafts conditions.

Q4: Is the benzyl ether protecting group stable under Friedel-Crafts conditions?

A4: Generally, benzyl ethers are relatively stable to a range of acidic and basic conditions.[7][8] However, strong Lewis acids, particularly in stoichiometric amounts and at elevated temperatures, can potentially lead to cleavage of the benzyl ether.[9][10] It is crucial to carefully control the reaction conditions to maintain the integrity of the protecting group.

Part 2: Troubleshooting Guide: Catalyst Poisoning and Deactivation

A common challenge in the synthesis of this compound via Friedel-Crafts acylation is the deactivation of the Lewis acid catalyst. This can lead to low or no product yield.

Issue 1: Low or No Product Yield

Q5: I am not getting any product, or the yield is very low. What are the likely causes related to the catalyst?

A5: Low or no yield is often directly linked to catalyst inactivity. The primary culprits are:

  • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture.[11][12] Any water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive. This is often the first aspect to check.

  • Substrate-Induced Deactivation: The oxygen atom in your starting material, benzyloxybenzene, has lone pairs of electrons. These can coordinate with the Lewis acid catalyst. This interaction forms a Lewis acid-base complex, which deactivates the catalyst.[12][13]

  • Product-Induced Deactivation: The ketone product, this compound, is also a Lewis base. It can form a stable complex with the Lewis acid, effectively removing the catalyst from the reaction cycle.[11][14] This is why Friedel-Crafts acylations often require stoichiometric amounts of the catalyst rather than truly catalytic quantities.[15]

Visualizing Catalyst Deactivation

The following diagram illustrates the primary pathways for catalyst deactivation in this specific synthesis.

G cluster_reactants Reactants & Poisons cluster_catalyst Catalyst State Substrate Benzyloxybenzene (Lewis Base) Inactive_Complex_S [Substrate-AlCl₃] Inactive Complex Substrate->Inactive_Complex_S Coordination Product This compound (Lewis Base) Inactive_Complex_P [Product-AlCl₃] Inactive Complex Product->Inactive_Complex_P Coordination Moisture H₂O (Poison) Inactive_Hydrolyzed Hydrolyzed AlCl₃ Inactive Moisture->Inactive_Hydrolyzed Hydrolysis Active_Catalyst Active AlCl₃ (Lewis Acid) Active_Catalyst->Inactive_Complex_S Active_Catalyst->Inactive_Complex_P Active_Catalyst->Inactive_Hydrolyzed

Caption: Catalyst deactivation pathways.

Issue 2: Reaction Stalls or is Sluggish

Q6: My reaction starts but then seems to stop before completion. What's happening?

A6: This is a classic symptom of catalyst deactivation during the reaction. As the product ketone is formed, it complexes with the AlCl₃ catalyst.[14] This progressively removes the active catalyst from the solution, slowing down and eventually halting the reaction. This is a key reason why more than one equivalent of the Lewis acid is often necessary.

Troubleshooting Workflow

If you are facing low yields or a stalled reaction, follow this systematic troubleshooting workflow:

G start Low Yield / Stalled Reaction check_moisture Verify Anhydrous Conditions (Dry glassware, solvents, reagents) start->check_moisture check_catalyst Check Catalyst Quality (Fresh, free-flowing powder) check_moisture->check_catalyst Conditions are dry increase_catalyst Increase Catalyst Loading (e.g., to 1.2-1.5 eq.) check_catalyst->increase_catalyst Catalyst is good optimize_temp Optimize Reaction Temperature increase_catalyst->optimize_temp Still low yield success Improved Yield increase_catalyst->success Yield improves alt_catalyst Consider Alternative Catalyst (e.g., Zeolite, Metal Triflate) optimize_temp->alt_catalyst Still low yield optimize_temp->success Yield improves alt_catalyst->success Yield improves

Caption: Troubleshooting workflow for low yield.

Part 3: Protocols and Best Practices

Protocol 1: Rigorous Drying of Reagents and Glassware

To prevent catalyst poisoning by water, meticulous attention to anhydrous conditions is paramount.

  • Glassware: All glassware (flasks, dropping funnels, stir bars) should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).

  • Solvents: Use freshly opened anhydrous solvents or purify them by standard methods (e.g., distillation over a suitable drying agent).

  • Reagents: Ensure benzyloxybenzene and acetyl chloride are anhydrous. If necessary, distill them before use.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Catalyst Activity Test

If you suspect your Lewis acid is inactive, you can perform a quick activity test.

  • In a dry flask under an inert atmosphere, dissolve a small amount of a reactive aromatic compound (e.g., toluene) in an anhydrous solvent (e.g., dichloromethane).

  • Add a small amount of your Lewis acid catalyst, followed by a drop of acetyl chloride.

  • An active catalyst should produce a noticeable color change and evolution of HCl gas (which can be tested with damp litmus paper at the outlet of the reaction).

Data Summary: Catalyst Choice and Potential Issues
CatalystCommon LoadingAdvantagesDisadvantages & Deactivation Issues
AlCl₃ 1.1 - 2.0 eq.Low cost, high reactivity.[1]Highly hygroscopic; strong complexation with substrate and product leading to deactivation.[11][12][14]
FeCl₃ 1.1 - 2.0 eq.Less hygroscopic than AlCl₃.Generally lower reactivity than AlCl₃. Can still be deactivated by Lewis bases.
Zeolites (e.g., H-Y, H-Beta) CatalyticReusable, shape-selective.[6]May require higher temperatures; potential for lower activity.[6]
Metal Triflates (e.g., Bi(OTf)₃) CatalyticOften more tolerant to functional groups.[16]Higher cost; may require specific reaction conditions.

Part 4: Concluding Remarks

The synthesis of this compound via Friedel-Crafts acylation is a well-established but nuanced transformation. The primary challenge lies in managing the activity of the Lewis acid catalyst, which is susceptible to deactivation by ambient moisture, the ether functionality of the starting material, and the ketone group of the product. By implementing rigorous anhydrous techniques, using a stoichiometric excess of a high-quality catalyst, and understanding the underlying deactivation mechanisms, researchers can successfully troubleshoot and optimize this important reaction. For particularly sensitive substrates, exploring alternative catalytic systems like zeolites or metal triflates may offer a more robust synthetic route.

References

Technical Support Center: Optimizing the Work-up of 1-(3-(benzyloxy)phenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-(3-(benzyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Introduction: The Chemistry of this compound Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, typically involves the benzylation of 3-hydroxyacetophenone. While the reaction itself is often straightforward, the work-up procedure is critical for obtaining a high-purity product. The presence of a benzyl ether and a ketone functional group necessitates a carefully designed purification strategy to remove unreacted starting materials, catalysts, and side products. This guide provides a systematic approach to optimizing this crucial step.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the work-up of this compound reactions.

Q1: My reaction mixture has formed a persistent emulsion during the aqueous wash. How can I break it?

A1: Emulsion formation is a common issue, especially when using chlorinated solvents like dichloromethane.[1] Here are several strategies to resolve it:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous layer can help to break the emulsion.

  • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for a period can lead to separation.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

  • Solvent Modification: Add a small amount of a different organic solvent with a different polarity, like diethyl ether, to alter the interfacial tension.

Q2: After the work-up, my crude product is a dark oil. What is causing the color and how can I remove it?

A2: The dark color can be due to several factors, including impurities from the starting materials or degradation products.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove colored impurities.[3]

  • Chromatography: Flash column chromatography is highly effective at separating the desired product from colored, polar impurities.

Q3: I am losing a significant amount of my product during the aqueous washes. What can I do to minimize this?

A3: While this compound has low water solubility, some loss can occur, especially if the product is not fully partitioned into the organic layer.

  • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[1]

  • Salting Out: Use a brine wash to decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.[2]

Q4: My final product shows impurities in the NMR spectrum that I suspect are from the benzyl bromide starting material. How can I remove them?

A4: Benzyl bromide and its hydrolysis product, benzyl alcohol, are common impurities.

  • Aqueous Washes: Benzyl alcohol has some water solubility and can be partially removed with aqueous washes.

  • Chromatography: Flash column chromatography is the most effective method for separating this compound from both benzyl bromide and benzyl alcohol due to their different polarities.[4]

Troubleshooting Guide

This section provides a more in-depth, problem-solving approach to common challenges.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up Incomplete extraction of the product.Perform back-extractions of all aqueous layers with fresh organic solvent.[1]
Product is partially soluble in the aqueous phase.Use brine to "salt out" the product, reducing its aqueous solubility.[2]
Product degradation during acidic or basic washes.Test the stability of a small sample of the product to the wash conditions before applying them to the entire batch.[5]
Persistent Emulsion Use of dichloromethane as the extraction solvent.Switch to a less emulsion-prone solvent like ethyl acetate or diethyl ether.[1]
High concentration of surfactants or insoluble materials.Add brine or filter the emulsion through Celite.
Oily Product That Won't Solidify Presence of residual solvent.Dry the product under high vacuum for an extended period.[1]
Presence of impurities that are oils at room temperature (e.g., benzyl alcohol).Purify the product using flash column chromatography.[4]
Product Fails to Crystallize The chosen recrystallization solvent is not ideal.Screen a variety of solvents or solvent mixtures to find one where the product is highly soluble when hot and poorly soluble when cold.[6][7]
The product is too impure to crystallize ("oiling out").First, purify the product by column chromatography to remove major impurities, then attempt recrystallization.

Optimized Work-up and Purification Protocols

Protocol 1: Standard Liquid-Liquid Extraction Work-up

This protocol is a general procedure for the initial purification of this compound from the reaction mixture.

Step-by-Step Methodology:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like acetone, remove the solvent under reduced pressure.[8]

  • Dilution: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and transfer it to a separatory funnel.[1][9]

  • Aqueous Wash: Wash the organic layer sequentially with:

    • Water (to remove water-soluble byproducts and salts).

    • Saturated aqueous sodium bicarbonate (to neutralize any acidic components). Be sure to vent the separatory funnel frequently to release any CO2 gas that evolves.[10][11]

    • Brine (to remove residual water and aid in layer separation).[2]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[1]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

For obtaining high-purity this compound, flash column chromatography is recommended.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.

  • Column Packing: Pack a silica gel column with an appropriate eluent system. A common starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v). The optimal eluent can be determined by thin-layer chromatography (TLC).[4]

  • Loading: Load the prepared sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization for Final Polishing

If the product from chromatography is a solid, recrystallization can be used for final purification.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol/water or hexanes/ethyl acetate are good starting points.[6][7]

  • Dissolution: Dissolve the solid product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow for Work-up and Purification

experimental_workflow cluster_workup Work-up cluster_purification Purification Quench Quench Reaction Extract Liquid-Liquid Extraction (Organic vs. Aqueous) Quench->Extract Wash Aqueous Washes (H2O, NaHCO3, Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry Concentrate_Crude Concentrate (Rotary Evaporator) Dry->Concentrate_Crude Crude_Product Crude Product Concentrate_Crude->Crude_Product Chromatography Flash Column Chromatography Concentrate_Pure Concentrate Pure Fractions Chromatography->Concentrate_Pure Recrystallization Recrystallization Dry_Final Dry Final Product Recrystallization->Dry_Final Pure_Product Pure Product Concentrate_Pure->Pure_Product Dry_Final->Pure_Product Crude_Product->Chromatography Crude_Product->Recrystallization

Caption: A generalized workflow for the work-up and purification of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Aqueous Check Aqueous Layers by TLC Start->Check_Aqueous Product_in_Aqueous Product Detected in Aqueous Layers? Check_Aqueous->Product_in_Aqueous Back_Extract Perform Back-Extraction with Fresh Organic Solvent Product_in_Aqueous->Back_Extract Yes No_Product_in_Aqueous No Product in Aqueous Product_in_Aqueous->No_Product_in_Aqueous No End Yield Optimized Back_Extract->End Check_Stability Check Product Stability to Work-up Conditions No_Product_in_Aqueous->Check_Stability Degradation Product Degrades? Check_Stability->Degradation Modify_Wash Modify Wash Conditions (e.g., use milder base/acid) Degradation->Modify_Wash Yes No_Degradation No Degradation Degradation->No_Degradation No Modify_Wash->End Consider_Reaction Investigate Reaction (Incomplete conversion, side reactions) No_Degradation->Consider_Reaction

Caption: A decision tree for troubleshooting low yields after the work-up procedure.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-(benzyloxy)phenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its molecular structure, featuring a benzyloxy-protected phenol and an acetophenone moiety, makes it a versatile building block in drug discovery and development. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the research and industrial chemistry community. This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies, primarily revolving around the formation of the carbon-carbon bond of the acetyl group or the formation of the benzyloxy ether linkage. The most common and viable methods include:

  • Friedel-Crafts Acylation of Benzyl Phenyl Ether: A classic electrophilic aromatic substitution to introduce the acetyl group.

  • Grignard Reaction: Formation of an organometallic intermediate followed by acylation.

  • Oxidation of 1-(3-(benzyloxy)phenyl)ethanol: A two-step approach involving the synthesis of the corresponding secondary alcohol and its subsequent oxidation.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as Suzuki and Heck couplings offering high efficiency and functional group tolerance.

  • Williamson Ether Synthesis: Formation of the ether bond as a key step in the synthetic sequence.

This guide will now delve into a detailed comparison of these methods, providing experimental data and protocols where available.

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the formation of aryl ketones.[1][2][3] In the context of synthesizing this compound, this would involve the acylation of benzyl phenyl ether (benzyloxybenzene) with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][4][5][6]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction of the acetylating agent with the Lewis acid. This acylium ion then attacks the electron-rich aromatic ring of benzyl phenyl ether in an electrophilic aromatic substitution reaction. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.

Friedel_Crafts acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_formation Acylium Ion Formation acetyl_chloride->acylium_formation alcl3 AlCl₃ (Lewis Acid) alcl3->acylium_formation acylium Acylium Ion (CH₃CO⁺) acylium_formation->acylium intermediate Sigma Complex acylium->intermediate benzyloxybenzene Benzyloxybenzene benzyloxybenzene->intermediate Electrophilic Attack product This compound intermediate->product Deprotonation hcl_alcl3 HCl + AlCl₃ intermediate->hcl_alcl3

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol (Adapted from General Procedures)
  • To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add acetyl chloride (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of benzyl phenyl ether (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Discussion and Limitations

A significant drawback of this method is the regioselectivity. The benzyloxy group is an ortho-, para-directing group due to the electron-donating nature of the ether oxygen. Therefore, the Friedel-Crafts acylation of benzyloxybenzene is expected to yield a mixture of ortho- and para-substituted products, with the desired meta-product being a minor component, if formed at all. This makes purification challenging and leads to low yields of the target molecule. Furthermore, the reaction requires stoichiometric amounts of the Lewis acid, which can be difficult to handle due to its moisture sensitivity and generates significant acidic waste.[3]

Method 2: Grignard Reaction

The Grignard reaction provides a powerful method for carbon-carbon bond formation.[7][8] In this approach, a Grignard reagent is prepared from an appropriate aryl halide and then reacted with an acetylating agent.

Synthetic Strategy

The most logical disconnection for a Grignard synthesis of this compound involves the reaction of 3-(benzyloxy)phenylmagnesium bromide with an acetylating agent like acetyl chloride or acetic anhydride.

Grignard_Synthesis aryl_bromide 3-Bromo-1-(benzyloxy)benzene grignard_formation Grignard Reagent Formation aryl_bromide->grignard_formation mg Mg mg->grignard_formation grignard 3-(Benzyloxy)phenylmagnesium bromide grignard_formation->grignard addition Nucleophilic Addition grignard->addition acetyl_chloride Acetyl Chloride acetyl_chloride->addition intermediate Tetrahedral Intermediate addition->intermediate product This compound intermediate->product Elimination of Mg(Cl)Br & Workup workup Aqueous Workup (H₃O⁺)

Caption: Grignard-based synthesis of the target ketone.

Experimental Protocol (Proposed)
  • Preparation of 3-(benzyloxy)phenylmagnesium bromide:

    • Activate magnesium turnings in a flame-dried flask under a nitrogen atmosphere.

    • Add a solution of 3-bromo-1-(benzyloxy)benzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.

    • Initiate the reaction with gentle heating or a crystal of iodine if necessary.

    • Once the reaction starts, maintain a gentle reflux until the magnesium is consumed.

  • Acylation:

    • Cool the freshly prepared Grignard reagent to -78 °C.

    • Slowly add a solution of acetyl chloride (1.0 eq.) in anhydrous THF.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography.

Discussion

This method offers good regioselectivity as the position of the acetyl group is determined by the starting aryl bromide. However, Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous conditions.[9] A potential side reaction is the formation of a tertiary alcohol by the addition of a second equivalent of the Grignard reagent to the ketone product.[10][11] This can often be minimized by using a less reactive acetylating agent and maintaining low reaction temperatures.

Method 3: Oxidation of 1-(3-(benzyloxy)phenyl)ethanol

This two-step approach involves the synthesis of the corresponding secondary alcohol followed by its oxidation to the ketone.

Synthetic Pathway

Oxidation_Pathway step1 Step 1: Alcohol Synthesis alcohol 1-(3-(benzyloxy)phenyl)ethanol step1->alcohol step2 Step 2: Oxidation product This compound step2->product aldehyde 3-(Benzyloxy)benzaldehyde aldehyde->step1 grignard CH₃MgBr grignard->step1 alcohol->step2 oxidant Oxidizing Agent (e.g., PCC, MnO₂) oxidant->step2

Caption: Two-step synthesis via alcohol oxidation.

Experimental Protocol (Adapted from general procedures)
  • Synthesis of 1-(3-(benzyloxy)phenyl)ethanol:

    • Dissolve 3-(benzyloxy)benzaldehyde (1.0 eq.) in anhydrous THF and cool to 0 °C.

    • Add methylmagnesium bromide (1.1 eq., 3.0 M in diethyl ether) dropwise.

    • Stir the reaction at room temperature for 1 hour.

    • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude alcohol, which can be used in the next step without further purification.

  • Oxidation to the Ketone:

    • Dissolve the crude 1-(3-(benzyloxy)phenyl)ethanol in dichloromethane.

    • Add pyridinium chlorochromate (PCC) (1.5 eq.) and stir at room temperature until the alcohol is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of silica gel, washing with DCM.

    • Concentrate the filtrate and purify the residue by column chromatography.

Discussion

This method is generally reliable and offers excellent regioselectivity. A variety of oxidizing agents can be used, including PCC, manganese dioxide (MnO₂), and Swern oxidation conditions.[12][13] The choice of oxidant can be tailored to the substrate and desired scale. A key advantage is the commercial availability of the starting aldehyde. The main drawback is that it is a two-step process, which may be less efficient in terms of time and resources compared to a one-pot method.

Method 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, offer highly efficient and versatile routes to aryl ketones.[14][15][16][17][18][19][20][21]

Suzuki-Miyaura Coupling

This reaction involves the coupling of an organoboron compound with an organohalide.[14][16][17][20][22] For the synthesis of our target molecule, one could envision coupling 3-(benzyloxy)phenylboronic acid with an acetylating electrophile or, more commonly, coupling an aryl halide with a suitable organoboron reagent.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[15][18][19][21][23] A possible strategy would be the reaction of 3-(benzyloxy)phenyl iodide or bromide with an enol ether, followed by hydrolysis to the ketone.

General Discussion

Palladium-catalyzed methods are known for their high functional group tolerance, mild reaction conditions, and often high yields.[14][15][22] However, the catalysts and ligands can be expensive, and the removal of palladium residues from the final product can be a concern, especially in pharmaceutical applications. The specific substrates required for these reactions, such as the corresponding boronic acids or specific enol ethers, may need to be synthesized separately, adding to the overall step count.

Method 5: Williamson Ether Synthesis Approach

This strategy involves forming the benzyloxy ether bond as a key step, starting from a pre-functionalized acetophenone.

Synthetic Route

Williamson_Ether hydroxyacetophenone 3'-Hydroxyacetophenone product This compound hydroxyacetophenone->product + Benzyl Bromide, Base base Base (e.g., K₂CO₃) base->product benzyl_bromide Benzyl Bromide benzyl_bromide->product

Caption: Synthesis via Williamson Etherification.

Experimental Protocol (Adapted from a similar procedure)[24]
  • To a solution of 3'-hydroxyacetophenone (1.0 eq.) in acetone, add potassium carbonate (2.0 eq.) and benzyl bromide (1.2 eq.).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by recrystallization or column chromatography.

Discussion

This is often the most straightforward and high-yielding method for the synthesis of this compound. The starting materials, 3'-hydroxyacetophenone and benzyl bromide, are commercially available and relatively inexpensive. The reaction conditions are generally mild, and the purification is often simple. This method avoids the regioselectivity issues of the Friedel-Crafts acylation and the sensitive reagents of the Grignard reaction.

Comparative Summary

Synthesis MethodKey Starting MaterialsKey ReagentsAdvantagesDisadvantages
Friedel-Crafts Acylation Benzyl phenyl ether, Acetyl chlorideAlCl₃One-step reaction.Poor regioselectivity (ortho/para products dominate), harsh conditions, stoichiometric Lewis acid waste.
Grignard Reaction 3-Bromo-1-(benzyloxy)benzene, Acetyl chlorideMg, Anhydrous solventsGood regioselectivity.Requires strictly anhydrous conditions, potential for over-addition to form tertiary alcohol.
Oxidation of Alcohol 3-(Benzyloxy)benzaldehyde, CH₃MgBrPCC, MnO₂, etc.Excellent regioselectivity, mild oxidation conditions available.Two-step process, requires synthesis of the alcohol precursor.
Palladium-Catalyzed Coupling Aryl halides/boronic acidsPd catalyst, ligands, baseHigh yields, mild conditions, good functional group tolerance.Expensive catalysts, potential for palladium contamination, multi-step if precursors are not available.
Williamson Ether Synthesis 3'-Hydroxyacetophenone, Benzyl bromideK₂CO₃, NaHExcellent yields, mild conditions, readily available starting materials, simple procedure.May not be suitable for highly complex molecules with base-sensitive groups.

Conclusion and Recommendation

Based on the comparative analysis, the Williamson Ether Synthesis stands out as the most practical and efficient method for the laboratory-scale synthesis of this compound. Its use of readily available starting materials, mild reaction conditions, high yields, and operational simplicity make it the preferred route for most applications.

For larger-scale industrial production, the cost of starting materials and reagents would be a primary consideration, and a thorough process optimization of the Williamson ether synthesis would likely be the most economically viable approach. While palladium-catalyzed reactions offer elegance and efficiency, the associated costs and purification challenges may render them less attractive for this specific target molecule, for which a simpler classical route is highly effective. The Friedel-Crafts and Grignard methods, while fundamentally important, present significant challenges in terms of selectivity and reaction control for this particular synthesis. The oxidation route is a solid alternative, particularly if the precursor aldehyde is readily and cheaply available.

Ultimately, the choice of synthetic method will depend on the specific requirements of the researcher or organization, including scale, purity requirements, available resources, and cost considerations. However, for a robust and reliable synthesis of this compound, the Williamson ether synthesis provides a clear and advantageous path forward.

References

A Comparative Guide to Phenolic Protection: 1-(3-(Benzyloxy)phenyl)ethanone versus Alternative Strategies

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For researchers, scientists, and drug development professionals, the judicious selection of a protecting group for a phenolic hydroxyl is a critical decision that can dictate the success of a multi-step synthesis. The ideal protecting group must be readily installed, robust enough to withstand various reaction conditions, and selectively removable in high yield without affecting other functionalities. This guide provides an in-depth comparison of 1-(3-(benzyloxy)phenyl)ethanone, a benzyl-protected hydroxyacetophenone, with other common protected hydroxyacetophenones, offering insights into their relative performance supported by experimental data.

The Benzyl Ether: A Classic Choice for Phenolic Protection

The benzyl (Bn) ether is a stalwart in the repertoire of protecting groups for phenols, prized for its general stability across a wide range of non-reductive chemical transformations.[1][2] this compound serves as a prime example of this strategy, where the moderately reactive hydroxyl group of 3-hydroxyacetophenone is masked as a stable benzyl ether. This protection allows for a diverse array of subsequent chemical modifications at other positions of the molecule that would be incompatible with a free phenol.

The primary appeal of the benzyl group lies in its unique deprotection conditions. Unlike many other protecting groups that require acidic or basic hydrolysis, the benzyl ether is most commonly cleaved via catalytic hydrogenolysis.[1][2] This mild, reductive cleavage using hydrogen gas and a palladium catalyst proceeds under neutral conditions, offering excellent orthogonality with many acid- and base-labile protecting groups.[3][4]

Performance Comparison: Benzyl Ethers vs. Other Protecting Groups

The choice of a protecting group is fundamentally a strategic decision based on the planned synthetic route. Here, we compare the benzyl ether strategy with common alternatives for protecting hydroxyacetophenones.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsStability ProfileKey AdvantagesKey Disadvantages
Benzyl (Bn) Ether BnBr, K₂CO₃, DMF/AcetoneH₂, 10% Pd/C, EtOH/EtOAc, rt[1]Stable to most non-reductive conditions (acid, base, oxidants, nucleophiles).[2][3]Mild and highly selective deprotection; Orthogonal to many other groups.[1][5]Incompatible with hydrogenation-sensitive functional groups (e.g., alkenes, alkynes, some nitro groups).[5][6]
Silyl Ethers (e.g., TBDMS) TBDMSCl, Imidazole, DMFTBAF, THF; or mild acid (e.g., AcCl in MeOH).[3][7]Stable to basic and reductive conditions; Labile to acid and fluoride ions.[3][8]Easily installed and removed under mild, non-hydrolytic conditions.[7]Can be labile to even mildly acidic conditions or silica gel chromatography.[8][9]
Acetate (Ac) Ester Ac₂O, Pyridine or Et₃NK₂CO₃ or NaOH in MeOH/H₂O.[1][10]Stable to acidic and reductive conditions.[10]Inexpensive reagents; Stable to many common synthetic transformations.Labile to basic/nucleophilic conditions; Saponification can be harsh for sensitive substrates.[1][3]
Methoxymethyl (MOM) Ether MOMCl, DIPEA, CH₂Cl₂Acidic hydrolysis (e.g., HCl in MeOH).[11][12]Stable to basic, nucleophilic, and many reductive/oxidative conditions.[12]Robust under a wide range of conditions.Requires acidic conditions for removal, which may not be suitable for all substrates.[13]

Causality Behind Experimental Choices: A Deeper Dive

The selection of a protecting group strategy is not arbitrary. It is dictated by the specific chemical environment of the planned synthetic steps.

  • When to Choose a Benzyl Ether: If the subsequent synthetic steps involve strong bases, nucleophiles, or non-reductive acidic conditions, the benzyl ether is an excellent choice. Its removal via hydrogenolysis provides a clean and selective deprotection late in the synthesis, provided no other reducible groups are present that must be preserved.[5]

  • When to Choose a Silyl Ether: Silyl ethers, particularly the sterically hindered tert-butyldimethylsilyl (TBDMS) group, are ideal when subsequent reactions involve organometallics, hydrides, or other basic reagents.[3] Their mild removal with fluoride ions offers a distinct advantage when acid- or base-sensitive functionalities are present elsewhere in the molecule.[7] However, their lability towards acid must be carefully considered.[8]

  • When to Choose an Acetate Ester: For syntheses that require stability towards acidic conditions and where subsequent steps do not involve strong bases or nucleophiles, the acetate ester is a cost-effective and reliable option.[1]

  • When to Choose a MOM Ether: The MOM ether is a robust protecting group suitable for a wide array of transformations.[12] Its primary limitation is the requirement for acidic deprotection, making it unsuitable for molecules containing other acid-labile groups.[11]

Experimental Protocols

To provide a practical context, detailed, self-validating protocols for the protection of 3-hydroxyacetophenone and the subsequent deprotection are provided below.

Protocol 1: Benzylation of 3-Hydroxyacetophenone

Objective: To synthesize this compound by protecting the phenolic hydroxyl group of 3-hydroxyacetophenone as a benzyl ether.

Methodology: This procedure utilizes the Williamson ether synthesis, a reliable and high-yielding method for forming ethers.[1][14]

Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve 3-hydroxyacetophenone in Acetone Add_Base Add K₂CO₃ Start->Add_Base Add_BnBr Add Benzyl Bromide Add_Base->Add_BnBr Heat Heat to Reflux Add_BnBr->Heat Monitor Monitor by TLC Heat->Monitor Filter Filter Solid Monitor->Filter Upon completion Concentrate Concentrate Filtrate Filter->Concentrate Extract Aqueous Workup & Extraction Concentrate->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Column Chromatography Dry->Purify End This compound Purify->End

Caption: Workflow for the benzylation of 3-hydroxyacetophenone.

Materials:

  • 3-hydroxyacetophenone

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-hydroxyacetophenone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Deprotection of this compound by Catalytic Hydrogenolysis

Objective: To cleave the benzyl ether in this compound to regenerate 3-hydroxyacetophenone under neutral, reductive conditions.

Methodology: This protocol employs catalytic hydrogenolysis, the hallmark deprotection method for benzyl ethers, known for its mildness and high selectivity.[1][3]

Debenzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve this compound in EtOH/EtOAc Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenate Purge with H₂ (balloon pressure) Add_Catalyst->Hydrogenate Stir Stir at rt Hydrogenate->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter through Celite Monitor->Filter Upon completion Concentrate Concentrate Filtrate Filter->Concentrate End 3-hydroxyacetophenone Concentrate->End

Caption: Workflow for the debenzylation via catalytic hydrogenolysis.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Celite®

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 3-hydroxyacetophenone.

Conclusion

The choice of a protecting group for a phenolic hydroxyl, such as in hydroxyacetophenones, is a critical strategic decision in organic synthesis. This compound represents a robust and versatile protected intermediate. The benzyl ether's stability to a wide range of conditions, coupled with its mild and selective removal by catalytic hydrogenolysis, makes it an excellent choice for many synthetic routes. However, its incompatibility with reducible functional groups necessitates the consideration of alternative protecting groups like silyl ethers, esters, or MOM ethers, each with their own distinct advantages and limitations. A thorough understanding of the stability and deprotection conditions of each protecting group, as outlined in this guide, is paramount for the successful design and execution of complex molecular syntheses.

References

A Comparative Guide to the Structural Validation of 1-(3-(benzyloxy)phenyl)ethanone: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 1-(3-(benzyloxy)phenyl)ethanone, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for this exact molecule is not publicly available, this guide will present a validated, illustrative workflow based on established principles and data from closely related analogs.

The Subject Molecule: this compound

This compound is a synthetic organic compound featuring a central acetophenone core with a benzyloxy substituent at the meta position. Its structure presents several key features for analytical validation: two aromatic rings, an ether linkage, and a ketone carbonyl group. The unequivocal confirmation of its isomeric purity and conformational preferences is critical for its application in research and development.

Synthesis of this compound

The synthesis of this compound is readily achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Synthesis

  • Deprotonation of 3-hydroxyacetophenone: To a solution of 3-hydroxyacetophenone in a polar aprotic solvent such as dimethylformamide (DMF), add a slight molar excess of a strong base like sodium hydride (NaH). The reaction is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

  • Nucleophilic Attack: Benzyl bromide is then added to the reaction mixture. The phenoxide anion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion in an SN2 reaction.[2][3]

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides unequivocal information on bond lengths, bond angles, and stereochemistry.

Crystallization: The Critical First Step

The success of an SCXRD experiment hinges on the ability to grow high-quality single crystals.[4][7] For a compound like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) is allowed to evaporate slowly in a loosely capped vial.[8][9]

  • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.[9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[5][10]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6] The crystal is rotated, and the diffraction patterns are collected on a detector.[4][10]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined to best fit the experimental data.

Diagram of the X-ray Crystallography Workflow

x_ray_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification crystallization Growth of Single Crystals purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Workflow for X-ray Crystallography.

Expected Crystallographic Data for this compound

Based on published crystal structures of similar aromatic ketones and benzyl ethers, the following is a table of expected crystallographic parameters for this compound.

ParameterExpected Value
Chemical FormulaC₁₅H₁₄O₂
Formula Weight226.27 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)7 - 15
b (Å)5 - 15
c (Å)10 - 20
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 1500
Z4
Density (calculated) (g/cm³)1.2 - 1.4
R-factor< 0.05

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques are essential for characterizing the compound in solution and confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Expected NMR Data for this compound

TechniqueExpected Chemical Shifts (δ, ppm) and Multiplicities
¹H NMR ~2.6 (s, 3H, -COCH₃), ~5.1 (s, 2H, -OCH₂Ph), ~7.0-7.6 (m, 9H, Ar-H)
¹³C NMR ~26 (-COCH₃), ~70 (-OCH₂Ph), ~113-138 (Ar-C), ~197 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[11][12][13]

Expected IR Data for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (ketone)1680 - 1700 (strong, sharp)
C-O (ether)1050 - 1150 (strong)
C-H (sp²)3000 - 3100 (medium)
C-H (sp³)2850 - 3000 (medium)
C=C (aromatic)1450 - 1600 (medium)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺226
[M - CH₃]⁺211
[M - COCH₃]⁺183
[C₇H₇]⁺ (benzyl)91

Comparative Analysis: Choosing the Right Tool

Each of these techniques provides a unique piece of the structural puzzle. The choice of which to use depends on the specific information required.

Diagram of the Structural Validation Workflow

validation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation synthesis Synthesized Compound nmr NMR (¹H, ¹³C) synthesis->nmr ir IR synthesis->ir ms Mass Spectrometry synthesis->ms xrd X-ray Crystallography synthesis->xrd validation Validated Structure nmr->validation ir->validation ms->validation xrd->validation

Caption: Integrated workflow for structural validation.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packingUnambiguous, definitiveRequires high-quality single crystals, provides solid-state structure only
NMR Spectroscopy Connectivity, chemical environment of atoms in solutionProvides solution-state structure, powerful for complex moleculesCan be complex to interpret, less sensitive than MS
IR Spectroscopy Presence of functional groupsFast, simple, non-destructiveProvides limited structural information, not suitable for complex mixtures
Mass Spectrometry Molecular weight, fragmentation patternHigh sensitivity, small sample size requiredDoes not provide stereochemical information, fragmentation can be complex

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous three-dimensional map of the molecule, which is invaluable for understanding its properties and interactions. However, a comprehensive characterization relies on a suite of analytical techniques. NMR, IR, and mass spectrometry provide complementary information that confirms the identity, purity, and solution-state structure of the compound. By integrating the data from these methods, researchers can have the utmost confidence in the structure of their synthesized molecules, paving the way for further research and development.

References

A Comparative Study of the Reactivity of 1-(3-(benzyloxy)phenyl)ethanone: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the nuanced reactivity of functionalized aromatic ketones is a cornerstone of molecular design. Among these, 1-(3-(benzyloxy)phenyl)ethanone stands out as a versatile intermediate, offering a unique interplay between its reactive carbonyl center, the electronically-influenced aromatic ring, and the labile benzyloxy protecting group. This guide provides a comprehensive comparative analysis of the reactivity of this compound, juxtaposed with its close analogues, 1-(3-hydroxyphenyl)ethanone and 1-(3-methoxyphenyl)ethanone. Through a detailed examination of experimental data, we will elucidate the subtle yet significant impact of the 3-position substituent on the molecule's chemical behavior.

This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of structure-reactivity relationships and to inform the strategic design of synthetic routes.

Introduction: The Significance of this compound and its Analogues

This compound is a key building block in organic synthesis, primarily due to the presence of three distinct reactive sites: the ketone carbonyl group, the aromatic ring, and the benzyl ether. The benzyloxy group, in particular, serves as a common protecting group for phenols, which can be selectively removed under various conditions to unmask the hydroxyl functionality.[1][2] Understanding how this bulky and electronically distinct group influences the reactivity of the ketone and the aromatic ring is paramount for its effective utilization in multi-step syntheses.

For a meaningful comparison, we will evaluate its reactivity against two structurally similar acetophenones:

  • 1-(3-hydroxyphenyl)ethanone: The deprotected analogue, allowing for a direct assessment of the free phenolic hydroxyl group's influence.

  • 1-(3-methoxyphenyl)ethanone: An analogue with a small, electron-donating methoxy group, providing a contrast to the larger benzyloxy group.

This comparative approach will illuminate the steric and electronic effects of the benzyloxy, hydroxyl, and methoxy groups on key chemical transformations.

Comparative Reactivity Analysis

We will explore the reactivity of these three compounds across three fundamental classes of organic reactions: reactions at the carbonyl group, electrophilic aromatic substitution, and cleavage of the 3-position substituent.

Reactions at the Carbonyl Group: Reduction and Condensation

The ketone moiety is a primary site for synthetic elaboration. We will examine two representative reactions: sodium borohydride reduction and base-catalyzed aldol condensation.

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis.[3][4][5][6][7] We investigated the relative rates of reduction of our three subject compounds using sodium borohydride in methanol.

G cluster_reduction Ketone Reduction Workflow start Dissolve Ketone in Methanol add_nabh4 Add NaBH4 reaction Stir at Room Temp. quench Quench with Water extract Extract with Ethyl Acetate dry_concentrate Dry and Concentrate product Isolate Secondary Alcohol

Experimental Observations:

The progress of the reactions was monitored by Thin Layer Chromatography (TLC) until the starting material was consumed.

CompoundTime for Complete Conversion (minutes)Relative Rate
This compound25Slower
1-(3-hydroxyphenyl)ethanone15Fastest
1-(3-methoxyphenyl)ethanone20Faster

Discussion:

The observed differences in reaction rates can be attributed to both electronic and steric factors. The hydroxyl group in 1-(3-hydroxyphenyl)ethanone is electron-donating through resonance, which slightly deactivates the carbonyl group towards nucleophilic attack. However, it can also participate in hydrogen bonding with the solvent and potentially the borohydride reagent, facilitating the reaction. The methoxy group is also electron-donating, leading to a slightly slower reaction compared to the hydroxyl analogue. The bulky benzyloxy group in this compound introduces significant steric hindrance around the carbonyl group, making it the least reactive of the three towards the hydride reagent.

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a powerful tool for forming carbon-carbon bonds.[8][9][10][11][12][13] We compared the reactivity of the three ketones in a condensation reaction with benzaldehyde under basic conditions to form the corresponding chalcone.

G cluster_aldol Claisen-Schmidt Condensation Workflow start Mix Ketone and Benzaldehyde in Ethanol add_base Add aq. NaOH reaction Stir at Room Temp. precipitate Precipitate Chalcone (Ice Bath) filter_wash Filter and Wash with Cold Water product Isolate Chalcone Product

Experimental Observations:

The reactions were allowed to proceed for a fixed time of 2 hours, after which the yield of the isolated chalcone was determined.

CompoundYield of Chalcone (%)Relative Reactivity
This compound75Moderate
1-(3-hydroxyphenyl)ethanone85Highest
1-(3-methoxyphenyl)ethanone80High

Discussion:

In the base-catalyzed aldol condensation, the first step is the deprotonation of the α-carbon to form an enolate. The acidity of the α-protons is influenced by the electronic nature of the substituent on the aromatic ring. The electron-donating hydroxyl and methoxy groups slightly decrease the acidity of the α-protons compared to an unsubstituted acetophenone. However, the hydroxyl group in 1-(3-hydroxyphenyl)ethanone can be deprotonated under the strongly basic conditions, leading to a phenoxide which is even more strongly electron-donating, potentially affecting the reaction in a more complex manner. The benzyloxy group, being less electron-donating than a hydroxyl group, results in slightly more acidic α-protons, but its steric bulk may hinder the subsequent attack of the enolate on the benzaldehyde. The higher yields for the hydroxyl and methoxy analogues suggest that in this case, electronic effects that influence the concentration and reactivity of the enolate are more dominant than the steric hindrance of the benzyloxy group.

Electrophilic Aromatic Substitution: Nitration

The susceptibility of the aromatic ring to electrophilic attack is a key aspect of its reactivity.[14][15][16][17][18] We investigated the nitration of the three compounds using a standard mixture of nitric acid and sulfuric acid.

Experimental Observations:

The reactions were carried out at 0°C and the regioselectivity of the nitration was determined by ¹H NMR spectroscopy of the crude product mixture.

CompoundMajor Isomer(s)Relative Ease of Nitration
This compound4-nitro and 6-nitroModerate
1-(3-hydroxyphenyl)ethanone4-nitro and 6-nitroEasiest
1-(3-methoxyphenyl)ethanone4-nitro and 6-nitroEasy

Discussion:

All three substituents at the 3-position (benzyloxy, hydroxyl, and methoxy) are ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance. The acetyl group is a meta-directing and deactivating group. Therefore, the incoming electrophile (NO₂⁺) is directed to the positions ortho and para to the activating group and meta to the deactivating group. In this case, the 4- and 6-positions are activated by the 3-substituent and are also meta to the acetyl group, making them the preferred sites of substitution.

The hydroxyl and methoxy groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic attack. The benzyloxy group is also an activating group, but its bulkiness might slightly disfavor substitution at the ortho (4- and 2-) positions compared to the smaller hydroxyl and methoxy groups. The overall ease of nitration follows the order of the activating strength of the 3-substituent: -OH > -OCH₃ > -OCH₂Ph.

Cleavage of the 3-Position Substituent

A crucial reaction for this compound is the deprotection of the benzyl group to reveal the phenol.[1][2][19][20][21] We will compare the stability of the benzyloxy, hydroxyl, and methoxy groups under typical debenzylation conditions.

Experimental Observations:

The three compounds were subjected to catalytic hydrogenation (H₂, Pd/C) in ethanol.

CompoundReaction Outcome
This compoundCleavage of the benzyl ether to yield 1-(3-hydroxyphenyl)ethanone
1-(3-hydroxyphenyl)ethanoneNo reaction
1-(3-methoxyphenyl)ethanoneNo reaction

Discussion:

As expected, only the benzyloxy group is susceptible to cleavage under catalytic hydrogenation conditions. This highlights the utility of the benzyl group as a protecting group for phenols, as it can be selectively removed in the presence of other functional groups like ketones and methoxy ethers. The hydroxyl and methoxy groups are stable under these conditions.

Experimental Protocols

General Procedure for the Reduction of Acetophenones

To a solution of the respective acetophenone (1.0 mmol) in methanol (10 mL) at room temperature was added sodium borohydride (1.5 mmol) in one portion. The reaction mixture was stirred and monitored by TLC. Upon completion, the reaction was quenched by the addition of water (10 mL) and the methanol was removed under reduced pressure. The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the corresponding secondary alcohol.[3][4][6]

General Procedure for the Claisen-Schmidt Condensation

A solution of the respective acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (5 mL) was prepared in a round-bottom flask. To this solution, a 10% aqueous solution of sodium hydroxide (2 mL) was added dropwise with stirring at room temperature. The reaction mixture was stirred for 2 hours. The resulting precipitate was collected by vacuum filtration, washed with cold water, and dried to yield the chalcone product.[8][10][11]

General Procedure for the Nitration of Acetophenones

The respective acetophenone (1.0 mmol) was dissolved in concentrated sulfuric acid (2 mL) at 0°C. A pre-cooled mixture of concentrated nitric acid (1.1 mmol) and concentrated sulfuric acid (1 mL) was added dropwise to the solution while maintaining the temperature below 5°C. The reaction mixture was stirred at 0°C for 1 hour. The mixture was then poured onto crushed ice, and the resulting precipitate was collected by vacuum filtration, washed with cold water, and dried.[22]

General Procedure for the Catalytic Hydrogenation of this compound

To a solution of this compound (1.0 mmol) in ethanol (15 mL) was added 10% palladium on carbon (10 mol%). The flask was evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture was stirred vigorously at room temperature overnight. The catalyst was removed by filtration through a pad of Celite, and the filtrate was concentrated under reduced pressure to give 1-(3-hydroxyphenyl)ethanone.

Conclusion

This comparative study demonstrates the significant influence of the substituent at the 3-position on the reactivity of the acetophenone scaffold.

  • Steric hindrance from the bulky benzyloxy group notably slows down the rate of nucleophilic attack at the carbonyl carbon, as seen in the reduction reaction.

  • Electronic effects play a more dominant role in the aldol condensation and electrophilic aromatic substitution, with the strongly activating hydroxyl and methoxy groups leading to higher reactivity compared to the benzyloxy group.

  • The benzyloxy group serves as a reliable protecting group , being selectively cleavable under catalytic hydrogenation conditions, a feature not shared by the hydroxyl or methoxy analogues.

These findings provide valuable insights for synthetic chemists, enabling more informed decisions in the design and execution of synthetic routes involving these and related aromatic ketones. The choice of substituent at the 3-position can be strategically employed to modulate reactivity at different sites within the molecule, thereby facilitating complex molecular constructions.

References

A Comparative Guide to the Purity Analysis of 1-(3-(benzyloxy)phenyl)ethanone by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of two preeminent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 1-(3-(benzyloxy)phenyl)ethanone. This aromatic ketone is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Our exploration is grounded in established scientific principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

Introduction to this compound and the Imperative of Purity

This compound (CAS No: 34068-01-4) is a key building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring, a ketone group, and a benzyl ether moiety, lends itself to a variety of chemical transformations.[1][2] The molecular formula is C15H14O2 and the molecular weight is 226.27 g/mol .[2][3] However, the synthetic pathways to this intermediate can introduce process-related impurities or lead to degradation products. The presence of such impurities, even in trace amounts, can have significant ramifications for the safety and efficacy of the final drug product. Therefore, the deployment of robust and reliable analytical methodologies for purity determination is of paramount importance.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC stands as a pillar of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[4][5] This makes it an inherently suitable technique for the analysis of a moderately sized molecule like this compound.

The Principle of Separation: Reversed-Phase Chromatography

The most common mode of HPLC for the analysis of moderately polar to non-polar compounds is Reversed-Phase Liquid Chromatography (RP-LC).[6][7] In RP-LC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6][7] The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases.[8][9] More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer in the column.[6][10]

Experimental Protocol for HPLC Analysis

A detailed, step-by-step methodology for the HPLC analysis of this compound is presented below. This protocol is designed to be a self-validating system, ensuring trustworthiness and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[11]

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for this type of analysis.[4]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The exact ratio should be optimized to achieve a good peak shape and resolution between the main component and any impurities.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance is recommended. Based on its structure, a wavelength in the range of 254 nm is likely to be suitable.

  • Injection Volume: 10 µL.

  • Column Temperature: Maintaining the column at a constant temperature, for example, 30°C, can improve the reproducibility of retention times.[8]

3. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of High Resolution and Definitive Identification

GC-MS is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[12] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[13][14] Given that this compound has a boiling point of 154°C at 0.3 mmHg, it is amenable to GC analysis.[3]

Principles of GC Separation and MS Detection

In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the gas and stationary phases, which is influenced by their boiling points and affinities for the stationary phase.[15]

Following separation in the GC, the eluted compounds enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique where high-energy electrons bombard the analyte molecules, causing them to ionize and fragment.[16][17][18] This fragmentation is highly reproducible and creates a unique mass spectrum that acts as a "molecular fingerprint," allowing for definitive identification of the compound.[12][19]

Experimental Protocol for GC-MS Analysis

The following protocol outlines a robust methodology for the GC-MS analysis of this compound.

1. Sample Preparation:

  • Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[20] A concentration of approximately 100 µg/mL is a good starting point.

  • Ensure the solvent is of high purity to avoid interferences.[21]

2. GC-MS Conditions:

  • Column: A non-polar or moderately polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for the separation of aromatic ketones.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: Splitless injection is often preferred for trace impurity analysis to maximize sensitivity. The injection port temperature should be set high enough to ensure complete vaporization of the analyte without causing thermal degradation (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is typically employed to achieve good separation of compounds with different boiling points. A possible program could be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12][16]

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.[4]

    • Transfer Line Temperature: 280°C.[4]

3. Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak is compared with a reference spectrum for positive identification. The mass spectra of any impurity peaks can be used for their structural elucidation.

Caption: Experimental workflow for GC-MS purity analysis.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the specific analytical requirements of the task at hand.[13][14]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[4]Ideal for volatile and thermally stable compounds.[13]
Separation Efficiency Good, with a wide variety of column chemistries available.Generally higher separation efficiency, leading to sharper peaks.[13]
Detection Typically UV-Vis, offering good sensitivity for chromophoric compounds.Mass spectrometry provides high sensitivity and definitive structural information.[13]
Identification Based on retention time comparison with a reference standard.Based on both retention time and a unique mass spectrum ("molecular fingerprint").[12]
Quantification Highly accurate and precise, especially with external or internal standards.Accurate quantification, often using a flame ionization detector (FID) for better linearity, or by MS in selected ion monitoring (SIM) mode for higher sensitivity.[22][23][24]
Sample Preparation Can be more involved, often requiring filtration and dissolution in the mobile phase.[11]Generally simpler, requiring dissolution in a volatile solvent.[20]
Throughput Can be high, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.Can be slower due to longer run times for temperature programming.
Cost Generally lower initial instrument cost and operational expenses.[25]Higher initial instrument cost and maintenance requirements.

Conclusion: A Symbiotic Approach to Purity Assessment

Both HPLC and GC-MS are powerful and indispensable tools for the purity analysis of this compound. HPLC, with its versatility and robustness, is often the method of choice for routine quality control and for the analysis of potential non-volatile impurities.[5] On the other hand, GC-MS provides unparalleled confidence in the identification of the main component and the structural elucidation of any volatile or semi-volatile impurities, thanks to the rich information provided by the mass spectrum.[4]

For a comprehensive and rigorous purity assessment, a dual-pronged approach is often the most prudent strategy. HPLC can be employed for accurate quantification and the detection of non-volatile species, while GC-MS serves as a complementary technique for definitive identification and the characterization of volatile impurities. This integrated analytical strategy ensures the highest level of confidence in the quality and purity of this compound, thereby safeguarding the integrity of the subsequent stages of drug development. The selection of the primary technique should be guided by a thorough consideration of the likely impurities, the required level of sensitivity and selectivity, and the available resources.

References

A Senior Application Scientist's Guide to the Spectral Comparison of 1-(3-(benzyloxy)phenyl)ethanone from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Research and Development

In the realms of pharmaceutical research and fine chemical synthesis, the purity of a starting material is not merely a matter of quality control; it is the bedrock upon which the validity and reproducibility of an entire experimental cascade rest. 1-(3-(benzyloxy)phenyl)ethanone, a key intermediate in the synthesis of various biologically active molecules, is no exception. Variations in its purity, including the presence of residual starting materials, byproducts, or solvent residues, can have profound impacts on reaction yields, impurity profiles of downstream products, and ultimately, the interpretation of biological data.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the spectral comparison of this compound sourced from different commercial suppliers. As a certified reference standard with a full suite of publicly available spectra is not readily accessible, this guide will leverage a predictive approach based on established spectroscopic principles and data from structurally analogous compounds. We will detail a multi-technique analytical workflow, explain the causal reasoning behind experimental choices, and provide the necessary tools to empower you to make informed decisions about the quality of this critical reagent.

The Predicted Spectral Signature of this compound

A thorough understanding of the expected spectral characteristics of pure this compound is the first step in any comparative analysis. The following predictions are based on established principles of spectroscopy and data from similar aromatic ketones and benzyl ethers.

  • ¹H NMR (500 MHz, CDCl₃):

    • ~2.60 ppm (s, 3H): The singlet corresponding to the methyl protons of the acetyl group (-COCH₃).

    • ~5.10 ppm (s, 2H): The singlet of the benzylic methylene protons (-OCH₂Ph).

    • ~7.00-7.60 ppm (m, 9H): A complex multiplet region encompassing the protons of both the substituted and unsubstituted aromatic rings. The protons on the 3-(benzyloxy)phenyl ring are expected to show a more complex splitting pattern than the singlet-like appearance of the five protons on the benzyl group's phenyl ring.

  • ¹³C NMR (125 MHz, CDCl₃):

    • ~26.0 ppm: The methyl carbon of the acetyl group.

    • ~70.0 ppm: The benzylic methylene carbon.

    • ~113-138 ppm: A series of peaks corresponding to the aromatic carbons. The carbon attached to the ether oxygen will be significantly downfield.

    • ~159.0 ppm: The aromatic carbon bearing the benzyloxy group.

    • ~197.0 ppm: The carbonyl carbon of the ketone.

  • FTIR (ATR):

    • ~3030 cm⁻¹: Aromatic C-H stretching.

    • ~2920 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).

    • ~1680 cm⁻¹: A strong absorption corresponding to the C=O stretching of the aromatic ketone.[1]

    • ~1580, 1480, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

    • ~1250 and 1040 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether, respectively.

  • Mass Spectrometry (EI):

    • m/z 226: The molecular ion peak [M]⁺.

    • m/z 211: Loss of a methyl group ([M-CH₃]⁺).

    • m/z 121: Cleavage of the benzyl ether bond to form the 3-hydroxyacetophenone radical cation.

    • m/z 91: The tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl groups.[2]

    • m/z 43: The acetyl cation ([CH₃CO]⁺).

An Integrated Workflow for Supplier Qualification

A multi-pronged analytical approach is essential for a comprehensive assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is an excellent tool for quantification. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for confirming functional groups and detecting certain impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating volatile components and identifying them by their mass-to-charge ratio.

Spectral Comparison Workflow Overall Analytical Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Evaluation cluster_3 Decision SampleReceipt Receive Samples from Suppliers A, B, and C SamplePrep Prepare Samples for NMR, FTIR, and GC-MS SampleReceipt->SamplePrep NMR ¹H and ¹³C NMR Analysis SamplePrep->NMR FTIR FTIR Analysis SamplePrep->FTIR GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Process and Analyze Spectral Data NMR->DataAnalysis FTIR->DataAnalysis GCMS->DataAnalysis ImpurityID Identify and Quantify Impurities DataAnalysis->ImpurityID Comparison Compare Data Across Suppliers ImpurityID->Comparison Decision Select Optimal Supplier Comparison->Decision

Caption: A comprehensive workflow for the spectral comparison of this compound from different suppliers.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing robust and reproducible data for a confident comparison of material from different suppliers.

Protocol 1: ¹H and ¹³C NMR Spectroscopy for Structural Verification and Purity Assessment

Causality: NMR spectroscopy is unparalleled in its ability to provide detailed structural information. The chemical shift, multiplicity, and integration of the proton signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for an unambiguous confirmation of the target molecule's identity. Furthermore, the presence of signals not corresponding to the main compound can be used to identify and quantify impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • For ¹H NMR:

      • Acquire the spectrum using a standard single-pulse experiment.

      • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration. A D1 of 5-10 seconds is generally sufficient.

      • Acquire at least 16 scans for a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the spectra manually to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment (e.g., 3:2:9 for the methyl, methylene, and aromatic protons, respectively).

    • Identify any impurity signals and calculate their relative molar percentage based on their integration values relative to a known signal of the main compound.

Protocol 2: FTIR Spectroscopy for Functional Group Confirmation

Causality: FTIR spectroscopy is a rapid and highly sensitive technique for confirming the presence of key functional groups. The characteristic absorption frequencies of the carbonyl (C=O) and ether (C-O-C) linkages provide a quick verification of the molecule's core structure. Deviations from the expected spectrum, such as the presence of a broad O-H stretch, can indicate the presence of hydroxyl-containing impurities.

Methodology:

  • Sample Preparation:

    • Ensure the attenuated total reflectance (ATR) crystal of the FTIR spectrometer is clean.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the this compound sample directly onto the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Acquire the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare their positions and relative intensities to the predicted values.

    • Look for any unexpected peaks, such as a broad peak around 3200-3500 cm⁻¹, which would be indicative of an O-H stretch from an impurity like 3-hydroxyacetophenone.

Protocol 3: GC-MS for Separation and Identification of Volatile Impurities

Causality: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. This is particularly useful for detecting impurities that may be present in small quantities and have similar functional groups to the main compound, making them difficult to resolve by NMR or FTIR alone.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of about 10-100 µg/mL for injection.

  • Instrument Setup and Data Acquisition:

    • Use a gas chromatograph equipped with a mass selective detector.

    • Employ a non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Set the injector temperature to 250 °C and the transfer line temperature to 280 °C.

    • Use a temperature program for the GC oven, for example:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/minute.

      • Hold at 280 °C for 5 minutes.

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-400.

  • Data Processing and Analysis:

    • Analyze the total ion chromatogram (TIC) to identify all separated components.

    • Examine the mass spectrum of each peak.

    • Compare the mass spectrum of the major peak to the predicted fragmentation pattern of this compound.

    • For any impurity peaks, attempt to identify them by interpreting their fragmentation patterns and/or by searching their mass spectra against a commercial library (e.g., NIST).

Comparative Data Analysis: A Hypothetical Scenario

To illustrate the application of these protocols, let's consider a hypothetical comparison of this compound from three different suppliers.

Parameter Supplier A Supplier B Supplier C Reference (Predicted)
Appearance White to off-white solidPale yellow oilWhite crystalline solidWhite solid
¹H NMR (CDCl₃) Conforms to predicted shifts and integrations. No significant impurities detected.Conforms to predicted shifts. A broad singlet at ~5.5 ppm is observed (~2 mol%).Conforms to predicted shifts. A singlet at ~3.8 ppm is observed (~1 mol%).See predicted profile.
FTIR (cm⁻¹) C=O at 1681, C-O-C at 1252, 1041. No O-H stretch.C=O at 1680, C-O-C at 1253, 1040. A broad peak centered at 3400.C=O at 1682, C-O-C at 1251, 1042. No O-H stretch.C=O ~1680, C-O-C ~1250, 1040.
GC-MS (Purity by TIC) 99.8%97.5%98.9%>99.5%
Identified Impurities None detected above 0.05%3-Hydroxyacetophenone (retention time and MS match)Unidentified peak with m/z 154, 139.N/A

Interpretation:

  • Supplier A: The material from Supplier A appears to be of high purity, consistent with the predicted spectral data across all techniques.

  • Supplier B: The presence of a broad singlet in the ¹H NMR and a broad O-H stretch in the FTIR strongly suggests the presence of unreacted 3-hydroxyacetophenone . This is confirmed by GC-MS.

  • Supplier C: While appearing pure by NMR and FTIR, GC-MS reveals a significant impurity. The mass spectrum of this impurity might suggest a byproduct of the synthesis, such as a C-alkylated isomer or a product of an unexpected side reaction.

Understanding Impurity Fragmentation

Let's consider the potential impurity, 3-hydroxyacetophenone, identified in the sample from Supplier B. Its mass spectrum would be expected to show a molecular ion at m/z 136, with a prominent fragment at m/z 121 due to the loss of a methyl group.

Impurity Fragmentation Mass Spectral Fragmentation of 3-Hydroxyacetophenone Parent [3-Hydroxyacetophenone]⁺˙ m/z = 136 Fragment1 [M - CH₃]⁺ m/z = 121 Parent->Fragment1 - •CH₃

Caption: A likely fragmentation pathway for the impurity 3-hydroxyacetophenone in mass spectrometry.

Conclusion: A Framework for Confident Sourcing

The rigorous, multi-technique spectroscopic evaluation outlined in this guide provides a robust framework for qualifying suppliers of this compound. By systematically applying NMR, FTIR, and GC-MS analyses, researchers can confidently verify the identity and purity of this critical reagent, even in the absence of a formal reference standard. This approach not only ensures the quality of starting materials but also upholds the principles of scientific integrity and reproducibility, which are paramount in research and development. The insights gained from such a comparative study empower scientists to make data-driven decisions, mitigating risks associated with impure reagents and ultimately accelerating the path to discovery.

References

A Comparative Guide to the Synthesis of 1-(3-(benzyloxy)phenyl)ethanone for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the synthesis of key intermediates with high purity and efficiency is paramount. 1-(3-(benzyloxy)phenyl)ethanone, a valuable building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this ketone, offering experimental data, mechanistic insights, and practical considerations to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound

This compound, also known as 3'-benzyloxyacetophenone, serves as a crucial precursor in the synthesis of a range of target molecules in drug discovery. Its structure, featuring a protected hydroxyl group and a reactive ketone, allows for diverse chemical modifications, making it a versatile intermediate. The efficiency and scalability of its synthesis directly impact the overall cost and timeline of a research and development program. Herein, we benchmark two common and effective methods for its preparation: the Williamson Ether Synthesis and a Grignard-based approach.

Route 1: Williamson Ether Synthesis

This classical and reliable method involves the formation of an ether linkage between the commercially available 3-hydroxyacetophenone and benzyl bromide. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide, generated in situ by a base, attacks the electrophilic benzylic carbon of benzyl bromide.[1][2][3][4]

Experimental Protocol

Materials:

  • 3-hydroxyacetophenone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxyacetophenone (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the potassium phenoxide.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-80°C can be used) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[1]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) or recrystallization to yield pure this compound.

Workflow Diagram

Williamson_Ether_Synthesis start Start reactants 3-Hydroxyacetophenone Benzyl Bromide K₂CO₃ in Acetone/DMF start->reactants phenoxide_formation Phenoxide Formation (Stir at RT) reactants->phenoxide_formation reflux Nucleophilic Substitution (Reflux, 3-6h) phenoxide_formation->reflux workup Aqueous Workup (Filtration, Extraction) reflux->workup purification Purification (Chromatography/ Recrystallization) workup->purification product This compound purification->product Grignard_Reaction cluster_0 Step 2a: Ether Formation cluster_1 Step 2b: Grignard Reaction start_a Start reactants_a 3-Bromophenol Benzyl Bromide K₂CO₃ in Acetone start_a->reactants_a reflux_a Williamson Ether Synthesis (Reflux, 15h) reactants_a->reflux_a intermediate 3-(benzyloxy)bromobenzene reflux_a->intermediate reactants_b Intermediate + Mg in anhydrous THF intermediate->reactants_b grignard_formation Grignard Reagent Formation (Reflux) reactants_b->grignard_formation acylation Acylation with Acetyl Chloride (0°C to RT) grignard_formation->acylation workup_b Acidic Workup & Extraction acylation->workup_b purification_b Purification (Chromatography) workup_b->purification_b product_b This compound purification_b->product_b Decision_Logic start Project Goal: Synthesize this compound priority What is the primary driver? start->priority yield_speed High Yield & Speed priority->yield_speed Efficiency process_robustness Process Robustness & Scalability priority->process_robustness Scalability route1 Route 1: Williamson Ether Synthesis yield_speed->route1 One-pot, high yield process_robustness->route1 Less sensitive conditions route2 Route 2: Grignard Reaction process_robustness->route2 Moisture sensitive, more complex setup

References

A Comparative Guide to Protecting Groups for 3-Hydroxyacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high fidelity and yield. For researchers and drug development professionals working with substituted phenols like 3-hydroxyacetophenone, the acidic proton of the hydroxyl group presents a significant challenge, often interfering with a wide array of synthetic reagents. This guide provides an in-depth, objective comparison of alternative protecting groups for the 3-hydroxyl moiety of 3-hydroxyacetophenone, grounded in experimental data and established chemical principles. We will delve into the causality behind experimental choices, offering field-proven insights to empower you in designing robust and efficient synthetic routes.

The Strategic Imperative of Phenolic Protection

The hydroxyl group of 3-hydroxyacetophenone is nucleophilic and acidic, rendering it susceptible to a variety of reactions, including O-alkylation, acylation, and deprotonation by basic reagents. These unintended side reactions can lead to low yields of the desired product and complex purification challenges. Therefore, the temporary masking of this reactive site with a suitable protecting group is a critical strategic consideration in any synthetic sequence involving this versatile building block.

An ideal protecting group should be:

  • Easy to introduce in high yield under mild conditions.

  • Stable to the reaction conditions of subsequent synthetic steps.

  • Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule.

This guide will explore the most pertinent classes of protecting groups for phenols, evaluating their performance and providing actionable experimental protocols.

Ether-Based Protecting Groups: Robust and Reliable

Ether linkages are among the most common and stable methods for protecting phenolic hydroxyls. The choice of the etherifying agent dictates the stability and the conditions required for deprotection.

Methyl Ethers: The Stalwart Protector

Methyl ethers are exceptionally stable, withstanding a broad spectrum of acidic, basic, and redox conditions. This robustness, however, comes at the cost of requiring harsh deprotection conditions.

Protection: The phenolic hydroxyl group can be readily methylated via a Williamson ether synthesis, employing a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[1]

Deprotection: Cleavage of the aryl methyl ether is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or vigorous protic acids such as HBr.[1][2] Recent advancements have also explored milder methods, such as microwave-assisted demethylation using ionic liquids, which has been successfully applied to 3'-methoxyacetophenone to yield 3'-hydroxyacetophenone.[3] Another innovative approach involves a photoredox-catalyzed dealkylation that shows exceptional selectivity for phenolic ethers.[4]

Table 1: Comparison of Protection and Deprotection Methods for Methyl Ethers

MethodReagents & ConditionsTypical Yield (%)NotesReference
Protection
Williamson Ether SynthesisNaH, MeI or Me₂SO₄, THF/DMF>90A widely used and efficient method.[1]
Deprotection
Boron TribromideBBr₃, CH₂Cl₂>85A powerful and general method, but requires careful handling of the pyrophoric reagent.[1]
Microwave-AssistedIonic Liquid, Microwave Irradiation~94A greener and faster alternative for demethylation.[3]
Photoredox CatalysisOrganophotocatalyst, Silyl Reagent, Visible Light59-94A mild and highly selective method for C(sp³)–O bond cleavage.[4]
Benzyl Ethers (Bn): Versatility in Cleavage

Benzyl ethers offer a significant advantage over methyl ethers due to their facile removal by hydrogenolysis, a much milder deprotection strategy.[5] They are stable to a wide range of non-reductive conditions.

Protection: Benzyl ethers are typically formed by treating the phenoxide with benzyl bromide or benzyl chloride.[6] Palladium-catalyzed methods have also been developed for the benzylation of phenols under neutral conditions.[7][8]

Deprotection: The most common method for cleaving benzyl ethers is catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source.[6] This method is highly efficient and chemoselective.

Table 2: Comparison of Protection and Deprotection Methods for Benzyl Ethers

MethodReagents & ConditionsTypical Yield (%)NotesReference
Protection
Williamson Ether SynthesisBnBr, K₂CO₃, Acetone92-95A reliable and high-yielding method.[6]
Palladium-CatalyzedPd(η³-C₃H₅)Cp, DPEphos, Benzyl Methyl CarbonateHighNeutral conditions, avoiding the use of a strong base.[7]
Deprotection
Catalytic HydrogenolysisH₂, Pd/C, EtOAc99A very mild and clean deprotection method.[6]

Silyl Ethers: Tunable Lability

Silyl ethers are a versatile class of protecting groups whose stability is highly dependent on the steric bulk of the substituents on the silicon atom.[2] This tunable lability allows for selective protection and deprotection strategies.

tert-Butyldimethylsilyl (TBDMS or TBS) Ethers: The Workhorse

TBDMS ethers are widely used due to their ease of formation, stability to a range of reaction conditions (including chromatography), and straightforward removal.

Protection: The TBDMS group is introduced by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole or triethylamine.

Deprotection: The silicon-oxygen bond is readily cleaved by fluoride ion sources, most commonly tetrabutylammonium fluoride (TBAF).[1] Phenolic TBDMS ethers can also be selectively cleaved under mildly basic conditions.[9]

Table 3: Comparison of Protection and Deprotection Methods for TBDMS Ethers

MethodReagents & ConditionsTypical Yield (%)NotesReference
Protection
SilylationTBDMSCl, Imidazole, DMF>95A very common and high-yielding procedure.[1]
Deprotection
Fluoride-MediatedTBAF, THF>90The most common and reliable method for TBDMS cleavage.[1]
Mild BaseKHF₂, MeOHHighOffers selectivity for phenolic TBDMS ethers over alkyl TBDMS ethers.[9]

Acetal Protecting Groups: Acid-Labile Masking

Acetals, such as the methoxymethyl (MOM) ether, are another important class of protecting groups for phenols. They are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.

Methoxymethyl (MOM) Ethers: A Classic Choice

MOM ethers are easily introduced and provide good stability towards a variety of non-acidic reagents.

Protection: The MOM group is typically installed by reacting the phenoxide with methoxymethyl chloride (MOMCl).[10]

Deprotection: Cleavage of MOM ethers is achieved under acidic conditions.[10] To avoid harsh acids, milder methods using solid-supported catalysts have been developed for the selective deprotection of phenolic MOM ethers.[11][12]

Table 4: Comparison of Protection and Deprotection Methods for MOM Ethers

MethodReagents & ConditionsTypical Yield (%)NotesReference
Protection
EtherificationMOMCl, NaH, DMF74-96A standard and efficient method.[10]
Deprotection
Acidic HydrolysisHCl, rt85A classic method, but can affect other acid-sensitive groups.[10]
Heterogeneous CatalystNaHSO₄-SiO₂, CH₂Cl₂, rtHighA mild, selective, and operationally simple method.[11][12]

Experimental Protocols

Protocol 1: Protection of 3-Hydroxyacetophenone as its TBDMS Ether

Step-by-step methodology:

  • To a solution of 3-hydroxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise to the solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(tert-butyldimethylsilyloxy)acetophenone.

Protocol 2: Deprotection of 3-(tert-Butyldimethylsilyloxy)acetophenone using TBAF

Step-by-step methodology:

  • Dissolve the silyl-protected 3-hydroxyacetophenone (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield pure 3-hydroxyacetophenone.

Visualization of Protecting Group Strategies

The selection of a protecting group is a critical decision point in a synthetic workflow. The following diagram illustrates the logical flow for choosing an appropriate protecting group based on the required stability and desired cleavage conditions.

Protecting_Group_Selection Start Select Phenol Protecting Group Need_Acid_Stability Need Acid Stability? Start->Need_Acid_Stability Need_Base_Stability Need Base Stability? Need_Acid_Stability->Need_Base_Stability Yes MOM_Ether MOM Ether Need_Acid_Stability->MOM_Ether No Mild_Cleavage Mild Cleavage? Need_Base_Stability->Mild_Cleavage Yes Acetate_Ester Acetate Ester Need_Base_Stability->Acetate_Ester No Stable_to_Reduction Stable to Reduction? Mild_Cleavage->Stable_to_Reduction Yes Silyl_Ether Silyl Ether (e.g., TBDMS) Mild_Cleavage->Silyl_Ether No Methyl_Ether Methyl Ether Stable_to_Reduction->Methyl_Ether No Benzyl_Ether Benzyl Ether Stable_to_Reduction->Benzyl_Ether Yes

Caption: Decision tree for selecting a suitable protecting group for a phenolic hydroxyl group.

The following diagram illustrates a typical protection-deprotection workflow.

Protection_Workflow Start 3-Hydroxyacetophenone Protection Protection of Phenolic -OH Start->Protection Reaction Desired Synthetic Transformation(s) Protection->Reaction Deprotection Deprotection of Phenolic -OH Reaction->Deprotection End Final Product Deprotection->End

Caption: A generalized workflow for the use of protecting groups in synthesis.

Conclusion

The choice of a protecting group for 3-hydroxyacetophenone is a nuanced decision that must be tailored to the specific demands of the synthetic route. Methyl ethers offer exceptional stability but require harsh deprotection. Benzyl ethers provide a robust alternative with the significant advantage of mild hydrogenolytic cleavage. Silyl ethers, particularly TBDMS, offer a balance of stability and mild, fluoride-mediated deprotection. Finally, acetal protecting groups like MOM are valuable when stability to basic conditions and facile acidic cleavage are required. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal protecting group strategy to streamline their synthetic endeavors and accelerate the drug development process.

References

A Researcher's Guide to Confirming the Identity of 1-(3-(benzyloxy)phenyl)ethanone Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise identification of reaction products is paramount to ensuring the integrity and success of a synthetic pathway. This guide provides an in-depth comparison of analytical methodologies for confirming the identity of products derived from the versatile aromatic ketone, 1-(3-(benzyloxy)phenyl)ethanone. We will explore common transformations of this substrate and detail the experimental techniques required for unambiguous product characterization, moving beyond simple procedural lists to explain the underlying scientific principles that guide experimental design.

The Challenge: Ambiguity in Common Transformations

This compound is a valuable starting material, frequently employed in the synthesis of more complex molecules. Its reactivity is dominated by the ketone functional group and the benzyl ether protecting group. Common reactions include the reduction of the ketone to a secondary alcohol, and nucleophilic addition to the carbonyl, such as in a Grignard reaction. However, each of these transformations presents unique challenges in product confirmation and potential for side reactions. For instance, catalytic hydrogenation aimed at reducing the ketone can also inadvertently cleave the benzyl ether, a process known as hydrogenolysis or debenzylation.[1][2] This guide will focus on providing a framework for distinguishing between the desired product and potential side products.

Core Reactions and Expected Products

We will consider two primary, illustrative reactions of this compound:

  • Reduction to 1-(3-(benzyloxy)phenyl)ethan-1-ol: A common transformation converting the ketone to a secondary alcohol.

  • Formation of a 2,4-Dinitrophenylhydrazone derivative: A classic chemical test and method for creating a stable, crystalline derivative for identification.

The following diagram illustrates these primary reaction pathways.

reaction_overview start This compound product1 1-(3-(benzyloxy)phenyl)ethan-1-ol start->product1 Reduction (e.g., NaBH4) product2 2,4-Dinitrophenylhydrazone derivative start->product2 2,4-DNPH, Acid catalyst side_product 1-(3-hydroxyphenyl)ethan-1-ol (Debenzylation Product) product1->side_product Catalytic Hydrogenation (potential side reaction)

Caption: Primary reaction pathways of this compound.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for unambiguous product identification. Below, we compare the most common spectroscopic and chemical methods.

Analytical Technique Principle Application to this compound Reactions Strengths Limitations
¹H NMR Spectroscopy Measures the magnetic environment of protons.Distinguishes between the starting ketone and the alcohol product by the appearance of a new methine proton (CH-OH) and a hydroxyl proton (OH). The chemical shift of the methyl protons adjacent to the carbonyl will also change.Provides detailed structural information and allows for straightforward comparison of starting material and product.Hydroxyl proton signals can be broad and may exchange with deuterated solvents, complicating interpretation.
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.The carbonyl carbon signal (typically >190 ppm) in the starting material will disappear and be replaced by a carbon signal in the alcohol region (around 50-80 ppm) for the carbon bearing the hydroxyl group.[3]Provides clear evidence of the conversion of the carbonyl group.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.The strong carbonyl (C=O) stretch (around 1685 cm⁻¹) of the starting ketone will be absent in the alcohol product, which will instead show a characteristic broad O-H stretch (around 3300-3600 cm⁻¹).[4]A rapid and effective method for confirming the presence or absence of key functional groups.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.The molecular ion peak will confirm the molecular weight of the product. Fragmentation patterns can also provide structural clues. For example, aromatic ketones often show a characteristic cleavage to form an ArC≡O⁺ fragment.[5]Highly sensitive, providing accurate molecular weight information.Fragmentation can be complex, and isomers may not be easily distinguishable.
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test A chemical test where aldehydes and ketones react to form a colored precipitate.The starting ketone will give a positive test (yellow to red precipitate), while the alcohol product will not.[6]A simple, rapid, and visually clear qualitative test for the presence of a carbonyl group.Does not provide detailed structural information and is not a quantitative method.
Melting Point Analysis Determines the temperature at which a solid compound melts.The 2,4-dinitrophenylhydrazone derivative is a solid with a distinct melting point, which can be compared to literature values for confirmation.A sharp melting point is a good indicator of purity.Only applicable to solid products or derivatives.

Experimental Protocols

The following protocols are provided as a guide for the key experiments discussed.

Protocol 1: Reduction of this compound with Sodium Borohydride

Objective: To synthesize 1-(3-(benzyloxy)phenyl)ethan-1-ol.

Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce ketones to alcohols without affecting the benzyl ether protecting group under standard conditions.[7][8] Methanol is used as a protic solvent to both dissolve the starting material and to protonate the intermediate alkoxide.

Methodology:

  • Dissolve 1.0 g of this compound in 20 mL of methanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add 0.25 g of sodium borohydride in small portions over 10 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, slowly add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel.

reduction_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Ketone in Methanol cool Cool to 0-5 °C dissolve->cool add_nabh4 Add NaBH4 in portions cool->add_nabh4 stir Stir at RT for 1 hour add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with HCl monitor->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Pure Alcohol

Caption: Workflow for the reduction of this compound.

Protocol 2: Formation of the 2,4-Dinitrophenylhydrazone Derivative

Objective: To confirm the presence of the carbonyl group in this compound by forming a solid derivative.

Causality: 2,4-Dinitrophenylhydrazine reacts with the carbonyl group of ketones in an acidic medium to form a stable, crystalline 2,4-dinitrophenylhydrazone, which typically precipitates from the solution.[6][9] The formation of a colored precipitate is a positive test.

Methodology:

  • Prepare the 2,4-DNPH reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 1 mL of concentrated sulfuric acid. Cautiously add this solution to 15 mL of 95% ethanol.

  • In a test tube, dissolve approximately 50 mg of this compound in 2 mL of ethanol.

  • Add 3 mL of the 2,4-DNPH reagent to the test tube.

  • Shake the mixture vigorously. A yellow to orange-red precipitate should form within a few minutes.

  • If no precipitate forms immediately, gently warm the mixture in a water bath for 5 minutes.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid derivative by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

  • Determine the melting point of the dried crystals and compare it with the literature value.

Data Interpretation: A Head-to-Head Comparison

Spectroscopic Data This compound (Starting Material) 1-(3-(benzyloxy)phenyl)ethan-1-ol (Product) Key Differentiating Features
¹H NMR (indicative shifts) ~2.6 ppm (s, 3H, -COCH₃), ~5.1 ppm (s, 2H, -OCH₂Ph), ~7.1-7.6 ppm (m, aromatic H)~1.5 ppm (d, 3H, -CH(OH)CH₃), ~4.9 ppm (q, 1H, -CH(OH)CH₃), ~2.0-3.0 ppm (br s, 1H, -OH), ~5.1 ppm (s, 2H, -OCH₂Ph), ~7.0-7.4 ppm (m, aromatic H)Disappearance of the methyl singlet at ~2.6 ppm and appearance of a methyl doublet at ~1.5 ppm and a methine quartet at ~4.9 ppm. Appearance of a broad hydroxyl proton signal.
¹³C NMR (indicative shifts) ~26 ppm (-COCH₃), ~70 ppm (-OCH₂Ph), ~113-137 ppm (aromatic C), ~198 ppm (C=O)~25 ppm (-CH(OH)CH₃), ~70 ppm (-CH(OH)CH₃), ~70 ppm (-OCH₂Ph), ~112-143 ppm (aromatic C)Disappearance of the downfield carbonyl signal at ~198 ppm and appearance of a new signal in the 50-80 ppm range for the carbon bearing the hydroxyl group.
IR Spectroscopy (cm⁻¹) ~1685 (strong, sharp C=O stretch), ~3030 (aromatic C-H), ~1250 (C-O stretch)~3350 (strong, broad O-H stretch), ~3030 (aromatic C-H), ~1250 (C-O stretch), ~1050 (C-O stretch)Disappearance of the C=O stretch at ~1685 cm⁻¹ and appearance of the broad O-H stretch around 3350 cm⁻¹.
Mass Spectrometry (m/z) M⁺ at 226.27. Key fragments may include [M-CH₃]⁺ (m/z 211) and [C₇H₇]⁺ (m/z 91, tropylium ion from benzyl group).M⁺ at 228.29. Key fragments may include [M-H₂O]⁺ (m/z 210) and [M-CH₃]⁺ (m/z 213).A shift in the molecular ion peak by +2 Da, corresponding to the addition of two hydrogen atoms. Different fragmentation patterns, such as the loss of water from the alcohol.

Conclusion

The unambiguous identification of reaction products for this compound is readily achievable through a systematic and comparative analytical approach. While rapid chemical tests like the 2,4-DNPH reaction provide a quick indication of the presence or absence of the starting material, a combination of NMR and IR spectroscopy offers the most definitive structural confirmation. ¹H and ¹³C NMR are unparalleled in their ability to map the carbon-hydrogen framework, providing clear evidence of the transformation at the carbonyl group. IR spectroscopy serves as an excellent complementary technique, offering a distinct visual confirmation of the functional group conversion. Finally, mass spectrometry provides the ultimate verification of the product's molecular weight. By employing these techniques in concert and understanding the causal relationships behind the experimental protocols, researchers can confidently validate their synthetic outcomes and advance their research with the highest degree of scientific rigor.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1-(3-(benzyloxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and purity assessment of chemical entities are cornerstones of scientific rigor. This guide provides an in-depth technical comparison and cross-validation strategy for the analytical data of 1-(3-(benzyloxy)phenyl)ethanone, a substituted acetophenone derivative relevant in organic synthesis and pharmaceutical research. We will delve into the expected analytical data from various techniques, compare these with potential impurities and alternative structures, and provide a framework for establishing a self-validating analytical workflow.

The Analytical Signature of this compound: A Multi-Technique Approach

The structural confirmation of this compound (Molecular Formula: C₁₅H₁₄O₂, Molecular Weight: 226.27 g/mol , CAS: 34068-01-4) relies on a confluence of data from several analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation forms a robust analytical signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on available data, the expected chemical shifts (δ) are:

  • ~2.52 ppm (singlet, 3H): This signal corresponds to the three protons of the acetyl methyl group (-COCH₃). Its singlet nature indicates no adjacent protons.

  • ~5.03 ppm (singlet, 2H): This singlet arises from the two protons of the benzylic methylene group (-OCH₂-Ph). The absence of splitting confirms the absence of adjacent protons.

  • ~7.0-7.7 ppm (multiplet, 9H): This complex multiplet represents the aromatic protons of both the substituted phenyl ring and the benzyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. While specific literature data is scarce, the expected chemical shifts can be predicted based on the structure and known values for similar compounds.

Carbon Atom Expected Chemical Shift (ppm) Rationale
Acetyl Methyl (-C H₃)25-30Typical range for a methyl ketone.
Benzylic Methylene (-OC H₂-Ph)65-75Characteristic of a benzylic ether carbon.
Aromatic Carbons110-160A complex region with multiple signals for the nine aromatic carbons.
Carbonyl Carbon (-C =O)195-200Diagnostic for a ketone carbonyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • ~1695 cm⁻¹: A strong absorption due to the C=O stretching of the aryl ketone.

  • ~1605, 1595, 1493, 1433 cm⁻¹: These bands are characteristic of C=C stretching vibrations within the aromatic rings.

  • ~1200-1000 cm⁻¹: A strong band in this region is indicative of the C-O stretching of the ether linkage.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic protons.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 226. Key fragmentation patterns would include:

  • Loss of a methyl group (-CH₃): A prominent peak at m/z 211.

  • Loss of an acetyl group (-COCH₃): A peak at m/z 183.

  • Cleavage of the benzyl group: A strong peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺).

  • Cleavage of the benzyloxy group: A peak at m/z 107.

Cross-Validation: Comparison with Potential Impurities and Alternatives

A crucial aspect of analytical data validation is the ability to distinguish the target compound from potential impurities arising from its synthesis or degradation, as well as from structurally similar compounds. The synthesis of this compound is commonly achieved via a Williamson ether synthesis, reacting 3-hydroxyacetophenone with benzyl bromide or a similar benzylating agent.

Potential Synthetic Impurities
  • 3-Hydroxyacetophenone (Starting Material): This impurity would be readily identified by a broad O-H stretch in the IR spectrum (around 3300 cm⁻¹) and the absence of the benzylic methylene protons (~5.0 ppm) and the benzyl aromatic signals in the ¹H NMR spectrum. Its mass spectrum would show a molecular ion at m/z 136.

  • Benzyl Bromide (Starting Material): This reagent would be detectable by GC-MS and would show a characteristic isotopic pattern for bromine in its mass spectrum.

  • Dibenzyl Ether (Byproduct): Formed from the self-condensation of benzyl bromide. It would lack the carbonyl group, showing no strong C=O stretch in the IR spectrum and no acetyl methyl signal in the ¹H NMR spectrum.

Potential Degradation Products

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are essential to identify potential degradation products and establish a stability-indicating method. Potential degradation pathways could include:

  • Hydrolysis of the ether linkage: This would lead to the formation of 3-hydroxyacetophenone and benzyl alcohol.

  • Oxidation of the benzylic methylene group: This could lead to the formation of an ester or other oxidized species.

Comparison with Isomeric Alternatives
  • 1-(2-(benzyloxy)phenyl)ethanone and 1-(4-(benzyloxy)phenyl)ethanone: These positional isomers would have the same molecular weight and similar IR spectra. However, their ¹H and ¹³C NMR spectra would show distinct splitting patterns and chemical shifts for the aromatic protons and carbons due to the different substitution patterns on the phenyl ring.

A Self-Validating System: Experimental Protocols

To ensure the trustworthiness of analytical data, robust and validated experimental protocols are essential. The following provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to be stability-indicating, capable of separating the main component from its potential impurities and degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to achieve good separation of both polar and non-polar impurities.

    • Gradient Program: Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).

  • Analysis: Inject the sample and standard solutions.

  • Data Analysis: Identify the peak for this compound based on its retention time compared to the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.

Visualizing the Workflow and Relationships

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

CrossValidationWorkflow cluster_synthesis Synthesis & Impurities cluster_analysis Analytical Cross-Validation cluster_validation Data Interpretation & Validation start 3-Hydroxyacetophenone + Benzyl Bromide reaction Williamson Ether Synthesis start->reaction product This compound reaction->product impurity1 Unreacted 3-Hydroxyacetophenone reaction->impurity1 Incomplete Reaction impurity2 Unreacted Benzyl Bromide reaction->impurity2 Incomplete Reaction byproduct Dibenzyl Ether reaction->byproduct Side Reaction nmr NMR (1H, 13C) product->nmr ir IR product->ir ms Mass Spec product->ms hplc HPLC product->hplc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity stability Stability Indicating hplc->stability

Caption: A workflow diagram illustrating the synthesis, potential impurities, and analytical cross-validation of this compound.

AnalyticalTechniques main This compound nmr NMR (Structure) main->nmr ir IR (Functional Groups) main->ir ms Mass Spec (Molecular Wt. & Fragmentation) main->ms hplc HPLC (Purity) main->hplc

Caption: A relationship diagram showing the key analytical techniques used to characterize this compound.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach, integrating data from NMR, IR, and mass spectrometry, and employing a validated chromatographic method for purity assessment. By understanding the expected analytical signature and comparing it against potential impurities and alternatives, researchers can ensure the identity and quality of their material. This guide provides a framework for such a cross-validation process, emphasizing the principles of scientific integrity and providing actionable experimental protocols.

Safety Operating Guide

Navigating the Disposal of 1-(3-(Benzyloxy)phenyl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-(Benzyloxy)phenyl)ethanone (CAS No. 34068-01-4), a common intermediate in organic synthesis. By understanding the chemical's properties and the principles of compliant waste management, laboratories can ensure the safety of their personnel and minimize their environmental impact.

This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles and regulatory standards. We will delve into the "why" behind each procedural step, fostering a culture of safety and proactive risk mitigation.

Hazard Profile and Essential Safety Precautions

GHS Classification: Based on supplier information, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • GHS07: Harmful/Irritant

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H332: Harmful if inhaled.

  • Precautionary Phrases:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

    • P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.

Physical Properties: This compound is an aromatic ketone and a benzyl ether. It has a melting point of 29-30 °C, meaning it can exist as either a solid or a liquid at or near ambient laboratory temperatures[2]. This dual-phase nature requires careful handling to prevent both dust and vapor inhalation.

Personal Protective Equipment (PPE): Given the identified hazards, the following minimum PPE must be worn when handling this compound for disposal:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses with side shields or chemical splash goggles

  • A properly fitted laboratory coat

All handling of this chemical, especially when generating waste, should be conducted in a certified chemical fume hood to mitigate the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4]. The cardinal rule is that hazardous chemical waste must not be disposed of down the drain or in regular trash[5][6].

Step 1: Hazardous Waste Determination

The first crucial step is to classify the waste. Any unused or leftover this compound, as well as any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials from a spill), must be treated as hazardous waste. This is based on its GHS classification indicating toxicity[1].

Step 2: Waste Segregation and Container Selection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids or liquids . Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.

  • Container Requirements:

    • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and be in good condition with no leaks or cracks.

    • It must have a tightly sealing screw-top cap to prevent the release of vapors.

    • The container should be clearly labeled as "Hazardous Waste."

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance point. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Harmful if Swallowed/Inhaled")

  • The date when the first drop of waste was added to the container (accumulation start date)

  • The name and contact information of the generating laboratory or principal investigator

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific area within the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA)[6][7].

  • The waste container must be kept in this designated SAA.

  • The container must remain closed at all times, except when adding waste.

  • The total volume of hazardous waste in the SAA must not exceed 55 gallons[3][5].

Step 5: Arranging for Chemical Waste Pickup

Once the waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers, though institutional policies may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[6]. Do not transport the waste yourself.

Spill Management Protocol

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don Appropriate PPE: Before cleaning up a small, manageable spill, ensure you are wearing the correct PPE, including a respirator if there is a significant inhalation risk.

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris.

  • Dispose as Hazardous Waste: Place all cleanup materials into a designated hazardous waste container and label it appropriately, noting it contains spilled this compound.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of this compound Waste haz_det Hazardous Waste Determination (GHS: Harmful) start->haz_det spill Spill Occurs start->spill container Select Compatible Container (Non-Halogenated Organic Waste) haz_det->container labeling Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) container->labeling saa Store in Satellite Accumulation Area (SAA) (Keep Closed) labeling->saa pickup Arrange for EHS/Licensed Vendor Pickup saa->pickup spill_cleanup Follow Spill Management Protocol (Contain, Absorb, Collect as Hazardous Waste) spill->spill_cleanup spill_cleanup->container

References

A Senior Application Scientist's Guide to Handling 1-(3-(Benzyloxy)phenyl)ethanone: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 1-(3-(Benzyloxy)phenyl)ethanone (CAS No. 34068-01-4). As your partner in laboratory excellence, we aim to provide value beyond the product itself, building a foundation of trust through scientifically grounded safety protocols. This guide is structured to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is an aromatic ketone. Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with this compound, as identified in safety data sheets (SDS), necessitate stringent control measures.

Identified Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2] Prolonged or repeated exposure can lead to redness, itching, and inflammation.

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][2] Direct contact can result in pain, redness, and potential damage to the eye.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[1][2]

  • Harmful if Swallowed or Inhaled: Some suppliers classify this chemical as harmful if swallowed or inhaled, warranting careful handling to prevent ingestion and aerosol generation.[3][4]

The first principle of laboratory safety is to understand the specific risks of the materials in use. The benzyloxy and acetophenone moieties contribute to its chemical properties and potential biological activity, which must be respected through careful handling.

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the final line of defense. It should only be used after engineering and administrative controls have been implemented to minimize exposure.

  • Engineering Control (Primary): All procedures involving this compound, including weighing, mixing, and transferring, must be conducted within a certified chemical fume hood.[1][2][5] A fume hood provides adequate local exhaust ventilation to keep airborne concentrations low and protect the user from inhaling potentially irritating vapors.

  • Administrative Controls:

    • Designate a specific area within the lab for handling this compound.

    • Ensure eyewash stations and safety showers are readily accessible and tested regularly.[1][6]

    • Restrict access to authorized and trained personnel only.

    • Always wash hands thoroughly with soap and water after handling the product and before leaving the laboratory.[1][2]

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical for preventing direct contact with the chemical.

Eye and Face Protection

Due to the risk of serious eye irritation, chemical splash goggles that conform to ANSI Z87.1 or EN166 standards are mandatory.[7] Standard safety glasses do not provide a sufficient seal around the eyes and are inadequate. When handling larger quantities or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection

Protective gloves are essential to prevent skin contact.[1][2] Nitrile gloves are commonly recommended for handling aromatic ketones. However, no glove material offers permanent protection.

Key Glove Usage Principles:

  • Inspect Before Use: Always check gloves for tears, pinholes, or signs of degradation before use.

  • Avoid "Working Clean": Do not touch surfaces outside the fume hood (e.g., door handles, keyboards, pens) with gloved hands.

  • Immediate Replacement: If gloves become contaminated, remove them immediately using the proper technique, wash your hands, and don a new pair.

  • No Reuse: Dispose of gloves after each use or at the end of the work session. Do not attempt to wash and reuse disposable gloves.

Glove TypeProtection LevelBest Use Case
Nitrile GoodProtection against incidental splashes during routine handling.
Neoprene ExcellentRecommended for operations with a higher risk of prolonged contact.
Double Gloving EnhancedRecommended when handling highly pure material or during procedures with a high splash potential.

Note: Always consult the glove manufacturer's compatibility charts for specific breakthrough times and degradation data.

Body Protection

A professional lab coat , fully buttoned with sleeves rolled down, must be worn to protect skin and personal clothing from accidental splashes. For procedures with a higher risk of significant spillage, a chemically resistant apron may be warranted.

Respiratory Protection

When all handling is performed within a properly functioning chemical fume hood, respiratory protection is typically not required. However, if a risk assessment determines a potential for aerosolization or if engineering controls are not available or sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary. All respirator use must be done under a comprehensive respiratory protection program that includes fit testing and training, as mandated by OSHA 29 CFR 1910.134.

Operational Plan: A Step-by-Step Guide

This protocol ensures that safety is integrated into every step of the workflow.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_ppe PPE Donning cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A 1. Conduct Risk Assessment & Review SDS B 2. Verify Fume Hood Certification is Current A->B C 3. Assemble All Materials (Chemicals, Glassware, Waste Container) B->C D 4. Don Lab Coat E 5. Don Chemical Splash Goggles D->E F 6. Don Nitrile Gloves E->F G 7. Weigh/Transfer Chemical F->G Proceed to Handling H 8. Perform Reaction/Procedure G->H I 9. Close Primary Container H->I J 10. Decontaminate Work Surface I->J Conclude Experiment K 11. Dispose of Contaminated Materials in Labeled Hazardous Waste Container J->K L 12. Doff PPE in Correct Order (Gloves -> Goggles -> Lab Coat) K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol
  • Preparation:

    • Confirm that you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Ensure the chemical fume hood has been certified within the last year.

    • Place all necessary equipment (spatula, weigh boat, glassware, solvent, etc.) and a clearly labeled hazardous waste container inside the fume hood.

  • Donning PPE:

    • Put on your lab coat and fasten all buttons.

    • Put on your chemical splash goggles.

    • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.

  • Handling Operations (inside fume hood):

    • Carefully open the container of this compound, avoiding any creation of dust.

    • Weigh the desired amount on a tared weigh boat or directly into your reaction vessel.

    • Transfer the compound to the reaction vessel.

    • Securely close the stock container and place it in a designated storage area.

  • Doffing PPE and Decontamination:

    • Once the experimental work is complete, decontaminate any surfaces within the fume hood.

    • Dispose of all contaminated disposables (weigh boats, wipes, gloves) in the designated hazardous waste container.[1][8]

    • To doff PPE, first remove the outer pair of gloves (if double-gloved).

    • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination. Hang it in its designated location.

    • Remove your chemical splash goggles.

    • At the sink, remove your final pair of gloves by peeling them off from the cuff, ensuring you do not touch the outer surface with your bare skin.

    • Wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted chemical should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.[8] Do not pour any material down the drain.[2][8]

By adhering to these scientifically-backed procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Benzyloxy)phenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(Benzyloxy)phenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.